molecular formula C24H28N4O2 B1675260 LP10 CAS No. 1025400-45-6

LP10

Cat. No.: B1675260
CAS No.: 1025400-45-6
M. Wt: 404.5 g/mol
InChI Key: ICFUCABJWQGTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LP10 is a reverse type I inhibitor of Mycobacterium tuberculosis CYP125A1 and a Potent type II inhibitor of Trypanosoma cruzi CYP51.

Properties

CAS No.

1025400-45-6

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-16-6-8-17(9-7-16)23(29)28-22(24(30)27-19-10-12-25-13-11-19)14-18-15-26-21-5-3-2-4-20(18)21/h2-5,10-13,15-17,22,26H,6-9,14H2,1H3,(H,28,29)(H,25,27,30)

InChI Key

ICFUCABJWQGTGU-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=NC=C4

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LP10;  LP-10;  LP 10.

Origin of Product

United States

Foundational & Exploratory

LP10: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is an investigational drug product currently in clinical development for the treatment of moderate to severe hemorrhagic cystitis (HC) and oral lichen planus (OLP). It is a liposomal formulation of tacrolimus, a potent macrolide immunosuppressant. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on the molecular pathways modulated by its active ingredient, tacrolimus. The information presented herein is a synthesis of preclinical and clinical research findings, intended to provide a comprehensive resource for professionals in the field of drug development and immunology.

Core Mechanism of Action: Calcineurin Inhibition

The primary mechanism of action of tacrolimus, the active pharmaceutical ingredient in this compound, is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is central to its immunosuppressive and anti-inflammatory effects.

Signaling Pathway: Calcineurin-NFAT Axis

The canonical pathway through which tacrolimus exerts its effects is the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling cascade. In activated T-lymphocytes, an increase in intracellular calcium leads to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, a family of transcription factors. This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm to the nucleus. Once in the nucleus, NFAT binds to specific DNA response elements in the promoter regions of various target genes, leading to their transcription.

Tacrolimus disrupts this cascade by first binding to an intracellular protein called FK506-binding protein 12 (FKBP12). The resulting tacrolimus-FKBP12 complex then binds to calcineurin, sterically hindering its phosphatase activity. This prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm and blocking the transcription of key pro-inflammatory and immunomodulatory genes.

Calcineurin_NFAT_Pathway cluster_cell T-Cell TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates FKBP12 FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tacrolimus Tacrolimus (this compound) Tacrolimus->FKBP12 Tac_FKBP12->Calcineurin inhibits NFAT NFAT (Nucleus) NFAT_P->NFAT translocates Gene_Transcription Gene Transcription (IL-2, TNF-α, etc.) NFAT->Gene_Transcription induces NFkB_Pathway cluster_cell_nfkb T-Cell Stimulus Stimulus (e.g., TCR activation) IKK_complex IKK Complex Stimulus->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 releases NFkB_p65_P p-NF-κB (p65) NFkB_p65->NFkB_p65_P phosphorylated NFkB_translocation NF-κB Translocation to Nucleus NFkB_p65_P->NFkB_translocation Gene_Transcription_NFkB Gene Transcription (Pro-inflammatory cytokines) NFkB_translocation->Gene_Transcription_NFkB induces Tacrolimus_NFkB Tacrolimus (this compound) Tacrolimus_NFkB->NFkB_p65_P inhibits phosphorylation Calcineurin_Assay_Workflow start Start prepare_lysate Prepare Cell Lysate (e.g., from PBMCs) start->prepare_lysate add_reagents Add Reaction Buffer & Phosphorylated Substrate prepare_lysate->add_reagents incubate Incubate add_reagents->incubate quantify Quantify Dephosphorylated Product (e.g., UHPLC-MS/MS) incubate->quantify analyze Analyze Data (Calculate % Inhibition) quantify->analyze end End analyze->end

LP10 drug discovery and development timeline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of "LP10"

Introduction

The designation "this compound" is applied to several distinct therapeutic candidates in the biomedical field, leading to potential ambiguity. This technical guide provides a comprehensive overview of the discovery and development timelines for three prominent entities known as this compound:

  • This compound, a nonazole inhibitor of CYP51 , investigated as a treatment for Chagas disease.

  • LP-10, a liposomal formulation of tacrolimus developed by Lipella Pharmaceuticals for the treatment of hemorrhagic cystitis and oral lichen planus.

  • This compound, the probiotic strain Lactobacillus plantarum TWK10 , studied for its effects on physical performance and muscle mass.

Each section of this guide is dedicated to one of these candidates, detailing its development timeline, mechanism of action, preclinical and/or clinical data, and relevant experimental protocols.

Section 1: this compound - A Nonazole CYP51 Inhibitor for Chagas Disease

This compound is a promising preclinical drug candidate for Chagas disease, a neglected tropical illness caused by the parasite Trypanosoma cruzi. It represents a novel, non-azole chemotype that targets a crucial enzyme in the parasite's cell membrane synthesis.

Discovery and Preclinical Development Timeline
  • Identification: this compound was identified as a screening hit from a high-throughput screening (HTS) campaign at the University of California, San Francisco.[1]

  • Target Engagement: Studies confirmed that this compound binds tightly to T. cruzi sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2]

  • Lead Optimization: The initial racemic mixture of this compound was analyzed, and the S-enantiomer was found to have significantly higher binding affinity and in vitro potency against T. cruzi[1]. This led to the synthesis and evaluation of further optimized S-enantiomer analogs with improved metabolic stability and selectivity against human CYP enzymes.[1]

  • In Vivo Efficacy: Preclinical studies in a mouse model of acute Chagas disease demonstrated that oral administration of this compound resulted in a 60% cure rate, comparable to the efficacy of posaconazole in similar models[2]. Treatment with this compound prevented the signs of acute disease and resulted in histologically normal tissues after six months.[2][3]

Mechanism of Action

This compound is a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51) in Trypanosoma cruzi.[2] This enzyme is critical for the biosynthesis of ergosterol and other essential sterols that are vital components of the parasite's cell membrane. By blocking the 14α-demethylation step, this compound disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic methylated precursor sterols (like lanosterol and eburicol) and a depletion of mature ergosterol.[2] This disruption of sterol composition alters the integrity and function of the parasite's cell membrane, causing severe ultrastructural damage and ultimately leading to parasite death.[2][3]

Signaling Pathway Diagram: Inhibition of Sterol Biosynthesis in T. cruzi

LP10_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway in T. cruzi cluster_drug Drug Action cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Eburicol Eburicol Lanosterol->Eburicol 14-desmethyl sterols 14-desmethyl sterols Eburicol->14-desmethyl sterols CYP51 (14α-demethylase) Accumulation of\nLanosterol & Eburicol Accumulation of Lanosterol & Eburicol Ergosterol Ergosterol 14-desmethyl sterols->Ergosterol Multiple Steps Functional Cell Membrane Functional Cell Membrane Ergosterol->Functional Cell Membrane This compound This compound This compound->Eburicol Inhibits CYP51 Disrupted Cell Membrane Disrupted Cell Membrane Accumulation of\nLanosterol & Eburicol->Disrupted Cell Membrane Parasite Death Parasite Death Disrupted Cell Membrane->Parasite Death

Caption: Inhibition of T. cruzi CYP51 by this compound disrupts ergosterol biosynthesis, leading to parasite death.

Quantitative Preclinical Data
ParameterValueOrganism/SystemReference
Binding Affinity (KD)
This compound (racemic mixture)≤ 42 nMT. cruzi CYP51[1]
S-isomer 1~30-fold better than R-isomerT. cruzi CYP51[1]
In Vitro Potency (EC50)
This compound (racemic mixture)0.65 µMT. cruzi amastigotes[1]
S-isomer 12-fold higher than R-isomerT. cruzi amastigotes[1]
Optimized lead (27i, 27r)14–18 nMT. cruzi amastigotes[1]
In Vivo Efficacy
Cure Rate60% (4/5 mice PCR negative)Acute mouse model of Chagas disease[2]
Dosing Regimen40 mg/kg, twice daily (BID), orally for 30 daysFemale mice[2][3]
Experimental Protocols

1. In Vivo Efficacy in a Mouse Model of Acute Chagas' Disease [2][3]

  • Animal Model: Female BALB/c mice were infected with Trypanosoma cruzi.

  • Treatment Groups:

    • Untreated control.

    • Positive control (K777, a protease inhibitor).

    • Experimental group treated with this compound.

  • Dosing: Treatment was initiated 24 hours post-infection. This compound was administered orally at a dose of 40 mg/kg of body weight, twice a day (BID), for 30 consecutive days.

  • Monitoring: Mice were monitored for signs of acute disease.

  • Assessment of Cure: Six months post-treatment, a stringent test of cure was performed, which included:

    • PCR: To detect T. cruzi DNA in the blood.

    • Hemoculture: To amplify any residual parasites in the blood.

  • Histopathology: Tissues from major organs were collected and examined for any pathological changes.

2. Sterol Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [2]

  • Sample Preparation: T. cruzi amastigotes were cultured in host cells and treated with either this compound (5 µM), posaconazole (5 µM), or left untreated. Parasites were then isolated from the host cells.

  • Lipid Extraction: Total lipids were extracted from the parasite samples.

  • GC-MS Analysis: The sterol composition of the lipid extracts was analyzed by GC-MS to identify and quantify the different sterol species present.

  • Outcome: The analysis aimed to confirm the accumulation of 14-methylated precursors (lanosterol, eburicol) and the depletion of 14-desmethylated sterols, consistent with CYP51 inhibition.

Section 2: LP-10 - Liposomal Tacrolimus (Lipella Pharmaceuticals)

LP-10 is a proprietary intravesical (for bladder instillation) and oral rinse formulation of tacrolimus, a well-established immunosuppressant. Developed by Lipella Pharmaceuticals, LP-10 is being investigated for inflammatory conditions with high unmet medical needs.

Discovery and Clinical Development Timeline
  • 2005: Lipella Pharmaceuticals was co-founded by Dr. Jonathan Kaufman and Dr. Michael Chancellor.[4]

  • Preclinical Research: Early research on LP-10 was funded by the US National Institutes of Health (NIH).[5]

  • Orphan Drug Designation (ODD): The U.S. FDA granted ODD to LP-10 for the treatment of moderate to severe hemorrhagic cystitis.[5]

  • Phase 2a Clinical Trial (Hemorrhagic Cystitis): A multi-center, dose-escalation Phase 2a trial (NCT01393223) was initiated to evaluate the safety and efficacy of intravesical LP-10 in subjects with refractory moderate to severe hemorrhagic cystitis.[6]

  • Q4 2022: Lipella expected to report summary results from the LP-10 Phase 2a trial.[4]

  • January 11, 2023: Lipella announced successful top-line results from the completed Phase 2a trial for hemorrhagic cystitis.

  • Phase 2a Clinical Trial (Oral Lichen Planus): Lipella initiated and completed a Phase 2a multicenter, dose-ranging study of LP-10 as an oral rinse for symptomatic oral lichen planus, which met its primary safety and efficacy endpoints.[7]

  • March 2024: Lipella received IND approval for a Phase 2a clinical trial of LP-10 oral rinse for the treatment of oral Graft-versus-Host Disease (GvHD).[5]

Mechanism of Action

The active pharmaceutical ingredient in LP-10 is tacrolimus, a calcineurin inhibitor. Tacrolimus binds to the immunophilin FKBP12. This complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase. Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. This blocks NF-AT from translocating to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2). By suppressing T-cell activation and inflammatory cytokine production locally in the bladder or oral mucosa, LP-10 aims to treat T-cell-mediated inflammatory diseases like hemorrhagic cystitis and oral lichen planus.[4] The liposomal formulation is designed for local delivery to minimize systemic absorption and associated side effects.[7]

Experimental Workflow: Phase 2a Clinical Trial for Hemorrhagic Cystitis (NCT01393223)

LP10_Clinical_Trial cluster_treatment Dose Escalation Cohorts cluster_outcomes Efficacy & Safety Assessment Screening Screening Enrollment (N=13) Enrollment (N=13) Screening->Enrollment (N=13) Baseline Assessment Baseline Assessment Enrollment (N=13)->Baseline Assessment Cohort 1: 2mg Tacrolimus Cohort 1: 2mg Tacrolimus Baseline Assessment->Cohort 1: 2mg Tacrolimus Cohort 2: 4mg Tacrolimus Cohort 2: 4mg Tacrolimus Baseline Assessment->Cohort 2: 4mg Tacrolimus Cohort 3: 8mg Tacrolimus Cohort 3: 8mg Tacrolimus Baseline Assessment->Cohort 3: 8mg Tacrolimus Instillation Intravesical LP-10 Instillation (Up to 2 courses) Cohort 1: 2mg Tacrolimus->Instillation Cohort 2: 4mg Tacrolimus->Instillation Cohort 3: 8mg Tacrolimus->Instillation Primary Efficacy:\n- Cystoscopy (bleeding sites)\n- Urinalysis (RBCs)\n- Hematuria (dipstick) Primary Efficacy: - Cystoscopy (bleeding sites) - Urinalysis (RBCs) - Hematuria (dipstick) Instillation->Primary Efficacy:\n- Cystoscopy (bleeding sites)\n- Urinalysis (RBCs)\n- Hematuria (dipstick) Additional Efficacy:\n- Urinary Incontinence\n- Cystoscopy GRA Additional Efficacy: - Urinary Incontinence - Cystoscopy GRA Instillation->Additional Efficacy:\n- Urinary Incontinence\n- Cystoscopy GRA Safety:\n- Adverse Events (AEs) Safety: - Adverse Events (AEs) Instillation->Safety:\n- Adverse Events (AEs) Pharmacokinetics (PK):\n- Blood Tacrolimus Levels Pharmacokinetics (PK): - Blood Tacrolimus Levels Instillation->Pharmacokinetics (PK):\n- Blood Tacrolimus Levels

Caption: Workflow of the LP-10 Phase 2a dose-escalation trial for hemorrhagic cystitis.

Quantitative Clinical Data (Phase 2a, Hemorrhagic Cystitis)
ParameterValueDetailsReference
Patient Demographics
Enrolled Subjects13 (all male)15 screened[6]
Mean Age67 years (range 25-89)[6]
Primary DiagnosisProstate cancer (n=9), Bladder cancer (n=2), Lymphoma (n=2)[6]
Safety
Product-related Serious Adverse Events0All subjects tolerated instillations[6]
Adverse Events (AEs)12 AEs in 6 subjects3 drug-related AEs (dysuria, bladder spasms, sphincter malfunction)[6][8]
Systemic UptakeShort duration of low systemic uptakePharmacokinetic analysis[6]
Efficacy
Cystoscopic Bleeding SitesDecreasedDose-dependent improvement (more pronounced at 4mg & 8mg)[6][8]
Bladder UlcerationsDecreased[6]
Urinary Symptoms (Incontinence)ImprovedDose-dependent improvement[6][8]
Hematuria (RBCs in urine)Significant improvement[8]
Experimental Protocol: Phase 2a Clinical Trial for Hemorrhagic Cystitis (Summary)[6][8]
  • Study Design: A multi-center, open-label, dose-escalation Phase 2a clinical trial.

  • Participants: 13 subjects with moderate to severe refractory hemorrhagic cystitis.

  • Inclusion Criteria: History of moderate to severe HC, refractory to standard treatments.

  • Intervention:

    • Subjects were enrolled sequentially into three dose cohorts: 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal formulation (LP-10).

    • LP-10 was administered via intravesical bladder instillation.

    • Subjects could receive up to two courses of treatment.

  • Primary Outcome Measures:

    • Safety and Tolerability: Assessed by the incidence and severity of adverse events (AEs).

    • Efficacy: Change from baseline in the number of bleeding sites on cystoscopy, red blood cells (RBCs) in microscopic urine analysis, and hematuria as measured by urine dipstick.

  • Secondary Outcome Measures:

    • Changes in urinary symptoms (incontinence, frequency, urgency) recorded in a 3-day diary.

    • Cystoscopy Global Response Assessment (GRA).

  • Pharmacokinetic Assessment: Blood samples were collected to measure systemic tacrolimus levels.

Section 3: this compound - Lactobacillus plantarum TWK10

This this compound refers to a specific probiotic strain, Lactobacillus plantarum TWK10, isolated from Taiwanese fermented cabbage.[9] It has been investigated for its potential ergogenic and health-promoting effects, particularly concerning exercise performance, fatigue, and muscle mass.

Research and Development Timeline
  • Isolation: L. plantarum TWK10 was isolated from Taiwanese fermented cabbage.[9]

  • 2016: A key preclinical study was published demonstrating that six weeks of this compound supplementation in mice improved exercise performance (grip strength, swimming time) and increased muscle mass.[10]

  • 2020: A follow-up study in mice explored the mechanism, suggesting this compound shifts gut microbiota and improves energy metabolism via lipid oxidation.[11]

  • 2021: A randomized, double-blind clinical trial (NCT04893746) was published, showing that 18 weeks of this compound supplementation in frail older adults improved muscle mass and functional performance.[12]

Proposed Mechanism of Action

The precise mechanism of this compound is not fully elucidated but is thought to be multifactorial, involving the gut-muscle axis. Supplementation with this compound has been shown to alter the gut microbiota composition.[11] This may lead to several downstream effects:

  • Metabolic Efficiency: this compound may increase the efficiency of energy harvest and utilization, potentially through the production of short-chain fatty acids (SCFAs) which can influence host lipid and glucose metabolism.[9]

  • Anti-Fatigue Effects: this compound supplementation has been shown to decrease levels of fatigue-associated metabolites like lactate and ammonia in the blood after exercise.[10]

  • Muscle Mass and Fiber Type: In mice, this compound increased relative muscle weight and the number of type I (slow-twitch) muscle fibers in the gastrocnemius muscle, which are important for endurance.[10]

  • Reduced Inflammation: Some Lactobacillus strains are known to reduce inflammation, which could help mitigate exercise-induced muscle damage and age-related muscle atrophy (sarcopenia).

Logical Relationship: this compound Supplementation and Performance

LP10_Probiotic_Mechanism cluster_gut Gut Microbiome cluster_metabolism Metabolic Changes cluster_physiology Physiological Outcomes This compound Supplementation This compound Supplementation Alteration of\nGut Microbiota Alteration of Gut Microbiota This compound Supplementation->Alteration of\nGut Microbiota Increased SCFA Production Increased SCFA Production Alteration of\nGut Microbiota->Increased SCFA Production Decreased Serum Lactate\n& Ammonia Decreased Serum Lactate & Ammonia Alteration of\nGut Microbiota->Decreased Serum Lactate\n& Ammonia Increased Muscle Mass\n(Type I Fibers) Increased Muscle Mass (Type I Fibers) Alteration of\nGut Microbiota->Increased Muscle Mass\n(Type I Fibers) Improved Energy Metabolism\n(Lipid Oxidation) Improved Energy Metabolism (Lipid Oxidation) Increased SCFA Production->Improved Energy Metabolism\n(Lipid Oxidation) Enhanced Anti-Fatigue\nActivity Enhanced Anti-Fatigue Activity Improved Energy Metabolism\n(Lipid Oxidation)->Enhanced Anti-Fatigue\nActivity Decreased Serum Lactate\n& Ammonia->Enhanced Anti-Fatigue\nActivity Improved Exercise\nPerformance Improved Exercise Performance Increased Muscle Mass\n(Type I Fibers)->Improved Exercise\nPerformance Enhanced Anti-Fatigue\nActivity->Improved Exercise\nPerformance

Caption: Hypothesized pathway from this compound supplementation to improved physical performance.

Quantitative Research Data

Preclinical Mouse Study (6-week supplementation) [10]

Parameter Vehicle Group This compound-5X Group (1.03 × 10⁹ CFU/kg/day) % Change p-value
Forelimb Grip Strength - Dose-dependently increased - < 0.0001
Endurance Swimming Time - Dose-dependently increased - < 0.001
Serum Lactate (mmol/L) 6.4 ± 0.3 4.2 ± 0.7 ↓ 34.1% 0.0005
Serum Ammonia (µmol/L) 162.1 ± 13 95 ± 5.5 ↓ 41.4% 0.0001

| Relative Muscle Weight (%) | Increased | Significantly increased vs. vehicle | - | - |

Clinical Trial in Frail Older Adults (18-week supplementation) [12][13]

Parameter Placebo Group TWK10-H Group (6 × 10¹⁰ CFU/day) Finding
Muscle Mass - - Tendency to increase and improve
Left Hand Grip Strength - - Tendency to increase and improve
Lower Limb Muscle Strength - - Significant improvement over time

| Gait Speed & Balance | - | - | Significant improvement over time |

Experimental Protocols

1. Preclinical Mouse Exercise Performance Study (Summary) [10]

  • Animal Model: Male Institute of Cancer Research (ICR) mice.

  • Treatment Groups: Mice were divided into three groups (n=8 per group):

    • Vehicle (control).

    • This compound-1X (2.05 × 10⁸ CFU/kg/day).

    • This compound-5X (1.03 × 10⁹ CFU/kg/day).

  • Administration: this compound was administered daily via oral gavage for six weeks.

  • Outcome Measures:

    • Forelimb Grip Strength: Measured using a grip strength meter.

    • Endurance Swimming Test: Mice were subjected to a swimming test with a weight attached to their tail (equivalent to 10% of body weight). The time to exhaustion was recorded.

    • Biochemical Analysis: Blood samples were collected after an acute exercise challenge to measure serum levels of lactate, ammonia, creatine kinase (CK), and glucose.

    • Histology: The gastrocnemius muscle was analyzed to determine the number of Type I muscle fibers.

2. Human Clinical Trial in Frail Older Adults (Summary) [12]

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 55 elderly subjects with mild fragility completed the study.

  • Intervention Groups:

    • Placebo group.

    • TWK10 low-dose (TWK10-L): 2 × 10¹⁰ CFU/day.

    • TWK10 high-dose (TWK10-H): 6 × 10¹⁰ CFU/day.

  • Duration: 18 weeks.

  • Outcome Measures: Functional activity testing and body composition analysis were performed at baseline and every six weeks.

    • Muscle Strength: Hand grip strength, 30-second chair stand test.

    • Functional Performance: 3-meter timed up and go test, 10-meter walk test.

    • Body Composition: Muscle mass analysis.

References

Navigating the Ambiguity of "LP10": A Call for Specificity in Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

The designation "LP10" presents a notable ambiguity within the scientific and industrial landscape, referring to a variety of distinct chemical entities. This lack of a unique identifier necessitates a more precise specification to facilitate a meaningful and accurate technical discussion. Without further clarification, a comprehensive guide on the chemical structure and properties of "this compound" remains elusive.

For researchers, scientists, and drug development professionals, the context of their interest is paramount. The term "this compound" has been identified in association with at least three disparate substances:

  • Talc this compound: A naturally occurring magnesium-silicate-hydrate. This material is primarily utilized in industrial applications, such as in paints and coatings, valued for its lamellar structure, brightness, and purity.[1]

  • JMAC LP 10: An industrial preservative with antimicrobial properties. Its chemical composition is characterized by silver chloride supported on titanium dioxide.[2] This product is designed for long-term bacterial growth inhibition in various industrial formulations.[2]

  • Oligopeptide-10: A synthetic peptide with the amino acid sequence H-Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu-NH2.[3] Its molecular formula is C78H140N20O15.[3] This substance is of interest in the biomedical and cosmetic fields for its potential biological activities.

The intended audience of researchers and drug development professionals suggests a likely interest in a bioactive molecule. In this context, Oligopeptide-10 emerges as a plausible candidate for a detailed technical guide. However, to ensure the delivery of relevant and accurate information, confirmation of the specific "this compound" of interest is essential.

To proceed with the creation of an in-depth technical guide, including detailed data presentation, experimental protocols, and visualizations of signaling pathways, the following information is required:

  • Confirmation of the specific "this compound" of interest (e.g., Oligopeptide-10).

  • The specific research area or application context (e.g., antimicrobial activity, anti-inflammatory effects).

Upon receiving this clarification, a comprehensive and tailored technical guide can be developed to meet the core requirements of the intended audience.

References

LP10 Liposomal Tacrolimus: A Technical Overview and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is a proprietary liposomal formulation of tacrolimus developed by Lipella Pharmaceuticals, Inc. It is currently under investigation for the localized treatment of conditions such as hemorrhagic cystitis and oral lichen planus. The core innovation behind this compound lies in its targeted delivery to epithelial tissues, which is designed to maximize therapeutic efficacy at the site of action while minimizing systemic exposure and associated side effects. Lipella's patents describe the use of "metastable liposomes," suggesting a formulation engineered for enhanced interaction with target tissues to facilitate localized drug release. While the precise composition of this compound is proprietary, this guide provides an in-depth look at the formulation principles of liposomal tacrolimus, drawing upon publicly available scientific literature to present representative data, experimental protocols, and the underlying mechanisms of action.

Core Concepts in Liposomal Tacrolimus Formulation

Tacrolimus is a potent macrolide immunosuppressant with very low water solubility. Encapsulating tacrolimus within liposomes—microscopic vesicles composed of a lipid bilayer—offers several advantages:

  • Enhanced Solubilization: The lipid bilayer can effectively house the hydrophobic tacrolimus molecule, allowing for its administration in aqueous environments.

  • Targeted Delivery: The surface properties of liposomes can be modified to enhance their affinity for specific tissues, such as the urothelium in the bladder.

  • Controlled Release: The liposomal structure can provide a sustained release of the drug over time, prolonging its therapeutic effect.

  • Reduced Systemic Toxicity: By localizing the drug at the target site, liposomal formulations can significantly reduce systemic absorption and the risk of side effects associated with systemic immunosuppression.

The key to a successful formulation lies in the careful selection of lipids and the optimization of manufacturing processes to control critical quality attributes such as particle size, drug loading, and stability.

Quantitative Data on Representative Tacrolimus Liposome Formulations

Disclaimer: The following data is representative of liposomal tacrolimus formulations found in scientific literature and does not represent the specific formulation of this compound.

Table 1: Exemplary Formulations of Tacrolimus Liposomes

Formulation CodeLipid Composition (Molar Ratio/Weight)Drug:Lipid Ratio (w/w)Reference
TAC-4Soya Phosphatidylcholine:Cholesterol (100:30 w/w)1:13
ProliposomeDSPC:Cholesterol1:2:0.5 (Drug:DSPC:Cholesterol)
Cationic LiposomeDOTAP:DOPE:DSPE-PEG2000:Cholesterol2 mg Drug in 18.07 mg Total Lipid
Nanosize LiposomeHSPC:Cholesterol (8:2 w/w)42 mg Drug in Lipid Mixture
LUVEgg Phosphatidylcholine (EPC)0.05 - 0.2

DSPC: Distearoyl-sn-glycero-3-phosphocholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; HSPC: Hydrogenated Soy Phosphatidylcholine; LUV: Large Unilamellar Vesicles.

Table 2: Physicochemical Characteristics of Representative Tacrolimus Liposomes

Formulation CodeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
TAC-4Not SpecifiedNot SpecifiedNot Specified82.1%
Proliposome858Not SpecifiedNot SpecifiedNot Specified
Cationic Liposome292 ± 70.27 ± 0.02+31.13 ± 0.8390.11 ± 2.87
Nanosize Liposome140.30.47 (Span Value)+1.10796 ± 1.5
LUV (EPC)~100LowNot Specified78 - 98

Experimental Protocols

This section details common methodologies for the preparation and characterization of tacrolimus-loaded liposomes, based on established techniques in the field.

Preparation of Tacrolimus Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing multilamellar vesicles (MLVs).

Materials:

  • Tacrolimus

  • Phospholipids (e.g., Soya Phosphatidylcholine, HSPC, DSPC)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Aqueous Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

  • Dissolution: Accurately weigh and dissolve tacrolimus, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a controlled temperature (e.g., 40-65°C, above the lipid transition temperature) to evaporate the organic solvent. This process leaves a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for several hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) at a temperature above the lipid's phase transition temperature. This allows the lipid film to hydrate and self-assemble into MLVs, encapsulating the tacrolimus within the lipid bilayers.

  • Size Reduction (Optional but Recommended): To produce smaller, more uniform liposomes (e.g., Large Unilamellar Vesicles - LUVs, or Small Unilamellar Vesicles - SUVs), the MLV suspension can be subjected to sonication or, more commonly, extrusion. Extrusion involves passing the suspension multiple times through polycarbonate membranes with defined pore sizes (e.g., sequentially through 200 nm and then 100 nm filters).

Characterization of Liposomes

a) Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS), often using a Zetasizer instrument.

  • Procedure: Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Place the sample in the instrument, which measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The instrument's software correlates these fluctuations to determine the mean particle size (hydrodynamic diameter) and the PDI (a measure of the width of the size distribution).

b) Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry, typically performed with the same Zetasizer instrument.

  • Procedure: The diluted liposome sample is placed in a specialized cuvette with electrodes. An electric field is applied, causing the charged liposomes to move. The instrument measures the velocity of this movement and calculates the zeta potential, which indicates the surface charge of the vesicles and is a key predictor of colloidal stability.

c) Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Method: Separation of free drug from liposome-encapsulated drug, followed by quantification.

  • Procedure:

    • Separation: Separate the unencapsulated (free) tacrolimus from the liposomes. Common methods include ultracentrifugation, size exclusion chromatography, or dialysis.

    • Quantification: Disrupt the liposomes (e.g., with a suitable solvent like methanol or a detergent) to release the encapsulated drug.

    • Analysis: Quantify the amount of tacrolimus in both the free drug fraction and the encapsulated fraction using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm).

    • Calculation:

      • EE% = (Total Drug - Free Drug) / Total Drug * 100

      • DL% = (Weight of Encapsulated Drug) / (Total Weight of Lipids + Encapsulated Drug) * 100

In Vitro Drug Release Study
  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the tacrolimus liposome formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 3,500 Da).

    • Immerse the sealed dialysis bag in a release medium (e.g., PBS containing a surfactant like 0.1% SDS to ensure sink conditions) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the concentration of tacrolimus in the collected samples using HPLC to determine the cumulative drug release over time.

Mandatory Visualizations

Signaling Pathway of Tacrolimus

Tacrolimus_Pathway cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Activation Calmodulin Calmodulin Ca_influx->Calmodulin Binds to Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Tx Gene Transcription IL2 IL-2 & Cytokines Gene_Tx->IL2 T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to Complex Tacrolimus-FKBP12 Complex Complex->Calcineurin Inhibits Liposome_Workflow prep_start Start: Define Formulation dissolve 1. Dissolve Tacrolimus & Lipids in Solvent prep_start->dissolve evap 2. Form Thin Film (Rotary Evaporation) dissolve->evap dry 3. Dry Film (High Vacuum) evap->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate extrude 5. Size Reduction (Extrusion) hydrate->extrude final_product Final Liposomal Tacrolimus Suspension extrude->final_product char_start Characterization final_product->char_start dls Particle Size & PDI (DLS) char_start->dls zeta Zeta Potential char_start->zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) char_start->ee_dl release In Vitro Release (Dialysis) char_start->release report Final Report dls->report zeta->report ee_dl->report release->report Liposome_Design_Logic cluster_inputs Formulation Inputs cluster_properties Biophysical Properties cluster_outputs Performance Outcomes lipid_type Lipid Type (e.g., PC, DSPC) bilayer_rigidity Bilayer Rigidity & Fluidity lipid_type->bilayer_rigidity influences cholesterol Cholesterol Content cholesterol->bilayer_rigidity modulates drug_lipid_ratio Drug-to-Lipid Ratio drug_accommodation Drug Accommodation in Bilayer drug_lipid_ratio->drug_accommodation affects surface_charge Charged Lipids (e.g., DOTAP) stability Colloidal Stability (Zeta Potential) surface_charge->stability determines release_rate Drug Release Rate bilayer_rigidity->release_rate controls shelf_life Shelf-Life / Stability bilayer_rigidity->shelf_life impacts stability->shelf_life drug_loading Drug Loading & Encapsulation drug_accommodation->drug_loading particle_size Particle Size

Preclinical Efficacy of LP-10: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LP-10 is a proprietary, locally administered, liposomal formulation of the calcineurin inhibitor tacrolimus, developed by Lipella Pharmaceuticals. The liposomal delivery system is designed to enhance local tissue penetration and minimize systemic absorption and associated toxicities.[1][2] The primary focus of LP-10 development has been on inflammatory mucosal diseases. It has been investigated in Phase 2a clinical trials as an intravesical instillation for hemorrhagic cystitis (HC) and as an oral rinse for oral lichen planus (OLP).[1][3] While LP-10 has advanced to clinical trials, indicating the completion of a preclinical research phase, detailed quantitative data and specific experimental protocols from these foundational studies are not extensively available in the public domain.

This guide synthesizes the available preclinical information on LP-10 and the established mechanism of action of its active pharmaceutical ingredient, tacrolimus.

Limited Available Preclinical Data

Publicly accessible research provides limited specific quantitative data on the preclinical efficacy of the LP-10 formulation. The primary available study involves a rat model of radiation-induced cystitis.

In Vivo Efficacy in Radiation-Induced Cystitis

A study utilizing a rat model of radiation-induced cystitis (RC) demonstrated that intravesical liposomal tacrolimus (lipo-tacrolimus) is a potentially promising therapy for this condition. The model was developed using a 3-beam targeted bladder radiation technique to induce cystitis. The key finding was a dose-dependent decrease in the inter-micturition interval (IMI), a measure of urinary frequency and bladder irritation, without causing significant short-term skin or gastrointestinal damage.[4]

Model Compound Key Finding Source
Radiation-Induced Cystitis (Rat)Intravesical Liposomal Tacrolimus (LP-10)Demonstrated a dose-dependent decrease in inter-micturition intervals (IMI), suggesting a protective effect against radiation-induced bladder damage.[4]

Experimental Protocols

Detailed step-by-step protocols for LP-10 preclinical studies are not publicly disclosed. However, based on the available literature, a high-level methodology for the radiation-induced cystitis model can be outlined.

Radiation-Induced Cystitis Rat Model Protocol
  • Animal Model : Rats are used for the study.

  • Induction of Cystitis : A dose of 40 Gy of radiation is administered to the bladder using a 3-beam targeted technique (e.g., Small Animal Radiation Research Platform - SARRP) to induce radiation cystitis.[4]

  • Baseline Measurement : Prior to radiation, baseline voiding studies are performed over a two-week period to establish normal inter-micturition intervals for each animal.[4]

  • Post-Radiation Assessment : Following a rest period after irradiation, four post-radiation voiding studies are conducted over two weeks to confirm the development of cystitis, evidenced by a decrease in IMI.[4]

  • Treatment Administration : A cohort of rats receives intravesical instillation of lipo-tacrolimus, while a control group receives saline.[4]

  • Efficacy Measurement : Four post-instillation voiding measurements are taken over a two-week period to assess the therapeutic effect of LP-10 on urinary frequency compared to the saline control.[4]

A generalized workflow for such a preclinical animal study is visualized below.

G cluster_0 Phase 1: Baseline & Induction cluster_1 Phase 2: Treatment & Assessment A Animal Acclimatization B Baseline Voiding Studies (2 Weeks) A->B C Induction of Cystitis (40 Gy Bladder Radiation) B->C D Post-Radiation Voiding Studies (2 Weeks) C->D E Randomization D->E F Intravesical Instillation (LP-10 vs. Saline Control) E->F G Post-Instillation Voiding Studies (2 Weeks) F->G H Endpoint Analysis (IMI Comparison) G->H

Fig 1. Generalized workflow for a preclinical radiation-induced cystitis study.

Mechanism of Action: Tacrolimus

The active ingredient in LP-10, tacrolimus (also known as FK506), is a potent immunosuppressant. Its mechanism of action is well-established and involves the inhibition of T-lymphocyte activation.[5][6]

  • Binding to FKBP-12 : Tacrolimus enters the T-cell and binds to the intracellular protein FKBP-12 (FK506-binding protein).[5][6]

  • Inhibition of Calcineurin : The resulting tacrolimus-FKBP-12 complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase.[5][6]

  • Blocking NF-AT Activation : Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, tacrolimus prevents the activation and translocation of NF-AT into the nucleus.[5]

  • Suppression of Cytokine Gene Transcription : In the nucleus, NF-AT is a critical transcription factor for genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By blocking NF-AT, tacrolimus suppresses the transcription of IL-2 and other cytokines like IL-3, IL-4, TNF-α, and GM-CSF, which are essential for the activation, proliferation, and differentiation of T-cells.[5][6][7]

This cascade ultimately leads to a reduction in the T-cell-mediated inflammatory response, which is the therapeutic rationale for its use in conditions like cystitis and oral lichen planus.[6][8]

G cluster_nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca2+ TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NF-AT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates to Nucleus & Binds Promoter Nucleus Nucleus IL2_protein IL-2 & Other Cytokines IL2_gene->IL2_protein T_Cell_Activation T-Cell Activation & Proliferation IL2_protein->T_Cell_Activation Tacrolimus Tacrolimus (LP-10) Complex Tacrolimus-FKBP-12 Complex Tacrolimus->Complex FKBP12 FKBP-12 FKBP12->Complex Complex->Calcineurin Inhibits

References

An In-depth Technical Guide to the Therapeutic Target of LP10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is an advanced liposomal formulation of the potent immunomodulatory agent, tacrolimus. Developed by Lipella Pharmaceuticals, this compound is currently under investigation for the topical treatment of Oral Lichen Planus (OLP) and intravesical administration for Hemorrhagic Cystitis (HC).[1][2] This guide provides a comprehensive overview of the therapeutic target of this compound, its mechanism of action, and the key experimental data supporting its clinical development.

The Therapeutic Target: Calcineurin

The active pharmaceutical ingredient in this compound is tacrolimus , a macrolide lactone originally isolated from the bacterium Streptomyces tsukubaensis. The primary molecular target of tacrolimus is calcineurin , a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a pivotal role in the signal transduction pathway of T-lymphocytes, which are key mediators of the inflammatory response in autoimmune diseases such as OLP and HC.

Mechanism of Action

The immunosuppressive effects of tacrolimus are initiated by its binding to an intracellular receptor, the FK506-binding protein 12 (FKBP12) . This high-affinity interaction forms a tacrolimus-FKBP12 complex, which then binds to and inhibits the phosphatase activity of calcineurin.

The inhibition of calcineurin by the tacrolimus-FKBP12 complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT) , a family of transcription factors. In their phosphorylated state, NF-AT resides in the cytoplasm of resting T-cells. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NF-AT, exposing a nuclear localization signal and facilitating its translocation into the nucleus.

Once in the nucleus, NF-AT acts as a transcription factor, inducing the expression of a cascade of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2) . IL-2 is a critical cytokine for T-cell proliferation, differentiation, and the subsequent inflammatory response. By blocking NF-AT dephosphorylation and nuclear translocation, tacrolimus effectively halts the production of IL-2 and other inflammatory cytokines, thereby suppressing the T-cell-mediated immune response.

Signaling Pathway Diagram

Tacrolimus Signaling Pathway Tacrolimus Mechanism of Action cluster_cell T-Cell cluster_nucleus cluster_drug TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca2+ TCR->Ca_increase Calcineurin_active Active Calcineurin Ca_increase->Calcineurin_active NFATp NF-AT (P) Calcineurin_active->NFATp NFAT NF-AT NFATp->NFAT Dephosphorylation NFAT_n NF-AT NFAT->NFAT_n Translocation Nucleus Nucleus IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 Secretion IL2_mRNA->IL2 TCell_prolif T-Cell Proliferation & Inflammatory Response IL2->TCell_prolif This compound This compound (Liposomal Tacrolimus) Tacrolimus Tacrolimus This compound->Tacrolimus Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 FKBP12 FKBP12 FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin_active Inhibition

Caption: Tacrolimus, delivered via this compound, inhibits T-cell activation.

Quantitative Data

The following tables summarize key quantitative data for tacrolimus, the active component of this compound.

ParameterValueTargetReference(s)
Binding Affinity
Ki (Tacrolimus-FKBP12)0.2 nMFKBP12
Inhibitory Potency
IC50 (FKBP12 Inhibition)3 nMFKBP12
IC50 (Calcineurin Activity)43.9 pg/million cellsCalcineurin[3]
IC50 (T-cell proliferation)3.125 ng/mLT-cells[4]
This compound Clinical Trial Data (Oral Lichen Planus - Phase 2a)
Parameter Result
Safety
Serious Adverse EventsNone reported in 27 patients.[1]
Systemic Exposure76% of tacrolimus blood measurements below detection limits (<1.0 ng/mL).[1]
Common Adverse EventsMild to moderate dry mouth (18.5%).[1]
Efficacy (at 4 weeks)
All dose groups (0.25 mg, 0.5 mg, 1.0 mg)Statistically significant improvements in Investigator Global Assessment, pain, and sensitivity.[1][5]
Refractory Subgroup (failed prior corticosteroid therapy)100% response rate.[6]
This compound Clinical Trial Data (Hemorrhagic Cystitis - Phase 2a)
Parameter Result
Safety
Serious Adverse EventsNone product-related in 13 subjects.[2]
Systemic UptakeShort duration of minimal systemic uptake.[2]
Efficacy
Dose ResponseHigher efficacy at 4mg and 8mg doses.[2]
Clinical OutcomesDecreased hematuria, decreased cystoscopic bleeding and ulceration sites, and improved urinary symptoms.[2]

Experimental Protocols

Preparation of Liposomal Tacrolimus (General Method)

This protocol describes a common method for preparing liposomal tacrolimus, which is the basis for the this compound formulation.

Liposomal Tacrolimus Preparation Thin Film Hydration Method for Liposomal Tacrolimus Start Start Dissolve Dissolve Tacrolimus and Lipids (e.g., Phosphatidylcholine, Cholesterol) in organic solvent (e.g., Chloroform:Methanol) Start->Dissolve Evaporate Evaporate solvent using a rotary evaporator to form a thin lipid film Dissolve->Evaporate Hydrate Hydrate the lipid film with an aqueous buffer (e.g., PBS) with agitation Evaporate->Hydrate Form_MLV Formation of Multilamellar Vesicles (MLVs) Hydrate->Form_MLV Extrude Extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) Form_MLV->Extrude Form_LUV Formation of Large Unilamellar Vesicles (LUVs) Extrude->Form_LUV Purify Purify liposomes to remove unencapsulated drug (e.g., dialysis, size exclusion chromatography) Form_LUV->Purify Analyze Characterize liposomes: - Particle size and distribution - Zeta potential - Encapsulation efficiency (e.g., HPLC) Purify->Analyze End End Analyze->End

Caption: Workflow for preparing liposomal tacrolimus.

Detailed Steps:

  • Dissolution: Dissolve a defined amount of tacrolimus and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent mixture (e.g., chloroform/methanol).[7][8]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[7][8]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This process leads to the formation of multilamellar vesicles (MLVs).[7][8]

  • Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) under high pressure.[7]

  • Purification: Remove unencapsulated tacrolimus from the liposome suspension using techniques such as dialysis or size-exclusion chromatography.[9]

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using dynamic light scattering.

    • Zeta Potential: Measure to assess the surface charge and stability of the liposomes.

    • Encapsulation Efficiency: Quantify the amount of tacrolimus entrapped within the liposomes. This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[8][9]

Calcineurin Phosphatase Activity Assay

This assay measures the ability of tacrolimus to inhibit the enzymatic activity of calcineurin.

Calcineurin Activity Assay Calcineurin Phosphatase Activity Assay Workflow Start Start Prepare_reagents Prepare Reagents: - Recombinant Calcineurin - FKBP12 - Calmodulin - Phosphorylated peptide substrate (e.g., RII peptide) - Tacrolimus solutions (various concentrations) - Assay Buffer Start->Prepare_reagents Incubate_inhibitor Pre-incubate Calcineurin, FKBP12, and Calmodulin with varying concentrations of Tacrolimus Prepare_reagents->Incubate_inhibitor Add_substrate Initiate the reaction by adding the phosphorylated peptide substrate Incubate_inhibitor->Add_substrate Incubate_reaction Incubate at 37°C for a defined time Add_substrate->Incubate_reaction Stop_reaction Stop the reaction Incubate_reaction->Stop_reaction Measure_phosphate Measure the amount of free phosphate released (e.g., Malachite Green assay) Stop_reaction->Measure_phosphate Calculate_activity Calculate Calcineurin activity and percentage inhibition Measure_phosphate->Calculate_activity Determine_IC50 Determine the IC50 value of Tacrolimus Calculate_activity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the Calcineurin phosphatase activity assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant human calcineurin, FKBP12, calmodulin, and a specific phosphorylated peptide substrate (e.g., RII phosphopeptide). Prepare serial dilutions of tacrolimus.

  • Reaction Setup: In a microplate, combine calcineurin, FKBP12, and calmodulin in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of tacrolimus (or vehicle control) to the wells and pre-incubate to allow for the formation of the tacrolimus-FKBP12-calcineurin complex.

  • Reaction Initiation: Initiate the phosphatase reaction by adding the phosphorylated peptide substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a sensitive detection method, such as the Malachite Green assay. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of calcineurin inhibition for each tacrolimus concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the tacrolimus concentration and fitting the data to a dose-response curve.

NF-AT Reporter Assay

This cell-based assay quantifies the inhibition of NF-AT activation by tacrolimus.

NFAT Reporter Assay NF-AT Reporter Assay Workflow Start Start Transfect_cells Transfect T-cells (e.g., Jurkat) with an NF-AT-luciferase reporter construct Start->Transfect_cells Culture_cells Culture the stable reporter cell line Transfect_cells->Culture_cells Pretreat_tacrolimus Pre-treat cells with varying concentrations of Tacrolimus Culture_cells->Pretreat_tacrolimus Stimulate_cells Stimulate T-cell activation (e.g., with PMA and ionomycin) Pretreat_tacrolimus->Stimulate_cells Incubate_cells Incubate for a defined period to allow for luciferase expression Stimulate_cells->Incubate_cells Lyse_cells Lyse the cells Incubate_cells->Lyse_cells Measure_luciferase Measure luciferase activity using a luminometer Lyse_cells->Measure_luciferase Calculate_inhibition Calculate the percentage inhibition of NF-AT activity Measure_luciferase->Calculate_inhibition Determine_IC50 Determine the IC50 value of Tacrolimus Calculate_inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the NF-AT reporter assay.

Detailed Steps:

  • Cell Line: Use a T-cell line, such as Jurkat cells, that has been stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-AT response element.[10]

  • Cell Culture and Plating: Culture the cells under standard conditions and plate them into a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of tacrolimus or a vehicle control and incubate for a short period (e.g., 1-2 hours).[11]

  • Cell Stimulation: Activate the T-cells by adding stimulants such as phorbol 12-myristate 13-acetate (PMA) and ionomycin.[11]

  • Incubation: Incubate the cells for a sufficient time (e.g., 5-6 hours) to allow for the transcription and translation of the luciferase reporter gene.[12]

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control and calculate the percentage of inhibition of NF-AT activity for each tacrolimus concentration. Determine the IC50 value from the dose-response curve.

Conclusion

This compound leverages the well-established immunosuppressive mechanism of its active ingredient, tacrolimus, to target calcineurin and inhibit T-cell-mediated inflammation. The liposomal formulation is designed to enhance local delivery and minimize systemic exposure, thereby improving the therapeutic index for the treatment of Oral Lichen Planus and Hemorrhagic Cystitis. The quantitative data from preclinical and clinical studies, along with the detailed experimental protocols, provide a solid foundation for the continued development and understanding of this compound's therapeutic potential.

References

LP-10 for Oral Lichen Planus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Liposomal Tacrolimus Formulation for the Treatment of a Chronic Inflammatory Oral Disease

Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, causing painful lesions and carrying a potential for malignant transformation.[1][2] With no FDA-approved therapy currently available, OLP presents a significant unmet medical need for the over six million Americans affected.[1][3] LP-10, a novel oral rinse formulation of liposomal tacrolimus, has emerged as a promising therapeutic candidate, demonstrating significant efficacy and a favorable safety profile in recent clinical trials.[3][4][5] This technical guide provides a comprehensive overview of the research and development of LP-10 for OLP, targeting researchers, scientists, and drug development professionals.

The Pathophysiology of Oral Lichen Planus and the Rationale for Tacrolimus

Oral Lichen Planus is characterized by a T-cell-mediated inflammatory response targeting epithelial cells in the oral mucosa.[1] Key signaling pathways implicated in the pathogenesis of OLP include elevated Tumor Necrosis Factor (TNF) and Toll-like Receptor (TLR) signaling, as well as activation of the Type I Interferon (IFN-I) pathway.[6][7] This leads to chronic inflammation, pain, and the development of characteristic lesions.

Tacrolimus, a calcineurin inhibitor, is a potent immunomodulator that works by inhibiting T-cell activation.[2] By blocking the calcineurin pathway, tacrolimus prevents the transcription of key pro-inflammatory cytokines, thereby reducing the inflammatory cascade central to OLP. While topical tacrolimus has shown efficacy in treating OLP, its use has been limited by poor adherence to oral surfaces and inconsistent drug delivery.[4][8] LP-10 addresses these limitations through a novel sphingomyelin-liposomal formulation designed to enhance mucosal contact and provide a more consistent, localized drug delivery.[3][5]

LP-10 Phase 2a Clinical Trial: A Comprehensive Overview

A multicenter, dose-ranging Phase 2a clinical trial was conducted to evaluate the safety, tolerability, and efficacy of LP-10 in adult subjects with symptomatic OLP.[3][4][9]

Experimental Protocol

The study enrolled 27 adult patients (22 female, 5 male) with moderate to severe OLP, including individuals who had previously failed corticosteroid therapy.[3][4][9] Participants were assigned to one of three dose cohorts and administered a 10 mL oral rinse of LP-10 containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus, twice daily for four weeks.[4][9] A follow-up visit was conducted two weeks after the final dose.[9]

Inclusion Criteria:

  • Male or female, ≥ 18 years of age.[9]

  • Oral biopsy confirming OLP within the last 10 years.[9]

  • Moderate OLP with an Investigator Global Assessment (IGA) score of ≥ 3.[9]

  • OLP Pain and Sensitivity Numerical Rating Scale (NRS) score of ≥ 3.[9]

  • Agreement to a 4-week washout period for any prescription oral steroid or rinse treatments.[9]

Exclusion Criteria:

  • Hyperkalemia, chronic kidney disease, or long QT syndrome.[9]

  • History of oral cavity or oropharyngeal cancers.[9]

  • Uncontrolled hypertension.[9]

  • Previous failure of tacrolimus treatment for OLP.[9]

  • Pregnancy or lactation.[9]

Efficacy and Safety Assessments: Efficacy was evaluated using several investigator-assessed and patient-reported outcomes at week 4.[3][4] Safety was monitored through adverse event reporting, laboratory studies, and measurement of tacrolimus blood levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Quantitative Data Summary

The LP-10 oral rinse demonstrated statistically significant and clinically meaningful improvements across all efficacy endpoints at the 4-week mark.[4][5]

Efficacy EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37< 0.0001
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity Numerical Rating Scale (NRS)7.2 ± 1.712.9 ± 2.29< 0.0001
Reticulation/Erythema/Ulceration (REU) Score26.5 ± 10.413.2 ± 8.15< 0.0001

Table 1: Summary of Efficacy Outcomes from the Phase 2a Clinical Trial of LP-10 in OLP.[4][10]

Notably, all five patients who had previously failed corticosteroid therapy responded to LP-10 treatment, with benefits sustained through the 2-week follow-up period.[4] Furthermore, approximately 78% of participants who responded to the Patient Global Response Assessment (GRA) reported their quality of life as "moderately better" or "very much better" compared to the start of the study.[4][10]

From a safety perspective, LP-10 was well-tolerated. All participants completed the treatment without any serious adverse events or discontinuations.[3][4] The majority of treatment-related adverse events were mild to moderate.[4][10] Pharmacokinetic analysis revealed minimal systemic absorption of tacrolimus, with mean blood levels remaining below 1.0 ng/mL in 75% of post-baseline measurements, well below the toxicity threshold of 15 ng/mL.[3][4][10]

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved in LP-10 research for OLP, the following diagrams are provided.

OLP_Signaling_Pathway cluster_T_Cell T-Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm TCR T-Cell Receptor Calcineurin Calcineurin TCR->Calcineurin Antigen Presentation NFAT NFAT (inactive) Calcineurin->NFAT Dephosphorylates NFAT_active NFAT (active) IL2_Gene IL-2 Gene NFAT_active->IL2_Gene Transcription Factor IL2 IL-2 (Pro-inflammatory Cytokine) IL2_Gene->IL2 Transcription & Translation Inflammation Inflammation (OLP Pathogenesis) IL2->Inflammation Promotes LP10 LP-10 (Tacrolimus) This compound->Calcineurin Inhibits

Figure 1: Simplified signaling pathway of T-cell activation in OLP and the inhibitory action of LP-10 (Tacrolimus).

LP10_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout 4-Week Washout (for prior steroid treatments) Screening->Washout Enrollment Enrollment (n=27) Washout->Enrollment Randomization Dose Allocation Enrollment->Randomization Dose1 Group 1: 0.25 mg LP-10 Randomization->Dose1 Dose2 Group 2: 0.5 mg LP-10 Randomization->Dose2 Dose3 Group 3: 1.0 mg LP-10 Randomization->Dose3 Treatment 4-Week Treatment (Twice Daily Oral Rinse) Dose1->Treatment Dose2->Treatment Dose3->Treatment FollowUp 2-Week Follow-Up Treatment->FollowUp Endpoint Efficacy & Safety Assessment FollowUp->Endpoint

Figure 2: Workflow of the LP-10 Phase 2a clinical trial for Oral Lichen Planus.

Conclusion and Future Directions

The results of the Phase 2a clinical trial provide compelling evidence for the therapeutic potential of LP-10 in the management of Oral Lichen Planus.[3] The novel liposomal delivery system appears to successfully address the limitations of existing topical treatments by enhancing local drug delivery while minimizing systemic exposure.[5] The statistically significant improvements in both investigator-assessed and patient-reported outcomes, coupled with a favorable safety profile, position LP-10 as a strong candidate for a first-in-class FDA-approved therapy for OLP.[3]

Future research should focus on larger, placebo-controlled Phase 2b and Phase 3 studies to confirm these promising findings and further establish the long-term safety and efficacy of LP-10.[3][4][10] Additional investigations into the specific characteristics of the liposomal formulation and its interaction with the oral mucosa could provide further insights into its enhanced therapeutic effects. The successful development of LP-10 would represent a significant advancement in the treatment of this debilitating chronic inflammatory disease.

References

Early-Phase Clinical Trial Results for LP-10: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the early-phase clinical trial data for LP-10, a novel liposomal formulation of tacrolimus. Investigated for two distinct indications, Oral Lichen Planus (OLP) and Hemorrhagic Cystitis (HC), LP-10 has demonstrated a promising safety and efficacy profile in Phase 2a clinical trials. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, experimental methodologies, and underlying mechanisms of action.

LP-10 for Oral Lichen Planus (OLP)

Oral Lichen Planus is a chronic inflammatory condition of the oral mucosa with no FDA-approved therapies. LP-10, administered as an oral rinse, is being developed to address this unmet medical need.

Data Presentation: Phase 2a Clinical Trial (OLP)

A multicenter, dose-ranging Phase 2a study was conducted to evaluate the safety and efficacy of LP-10 in patients with symptomatic OLP.

Table 1: Patient Demographics and Baseline Characteristics (OLP)

CharacteristicValue
Number of Patients27
Gender22 Female, 5 Male
Median Age (years)62
Previous TreatmentAll patients had failed prior therapies, including topical corticosteroids.

Table 2: Safety and Pharmacokinetic Profile (OLP)

ParameterResult
Serious Adverse EventsNone reported.[1]
Most Common Adverse EventDry Mouth
Systemic AbsorptionMinimal, with 76% of tacrolimus blood measurements below the limit of detection (<1.0 ng/mL).[1]

Table 3: Efficacy Outcomes at 4 Weeks (OLP)

Efficacy EndpointResult
All Dose Groups (0.25 mg, 0.5 mg, 1.0 mg)Statistically significant improvements across all efficacy endpoints (p<0.05).[1][2]
Investigator Global Assessment (IGA)Significant reduction in disease severity.
Pain and Sensitivity (NRS)Clinically meaningful reductions in patient-reported pain and sensitivity.
Reticulation/Erythema/Ulceration (REU) ScoreSignificant improvement in clinical signs of OLP.
OLP Symptom Severity Measure (OLPSSM)Notable decrease in overall symptom burden.
Sustained EfficacyClinical benefit was maintained through a 2-week follow-up period.[3]
Experimental Protocols (OLP)

Study Design: A Phase 2a multicenter, open-label, dose-ranging study was conducted. Twenty-seven adult patients with biopsy-confirmed symptomatic OLP were enrolled across five U.S. clinical sites.[1] Patients were sequentially enrolled into three dose cohorts: 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL oral rinse.[4]

Treatment Protocol: Patients self-administered the LP-10 oral rinse for three minutes, twice daily, for a duration of four weeks. This was followed by a two-week safety follow-up period.[1][4]

Efficacy Assessments:

  • Investigator Global Assessment (IGA): A clinician-rated scale to assess the overall severity of OLP.

  • Numerical Rating Scale (NRS) for Pain and Sensitivity: A patient-reported outcome measure to quantify the intensity of pain and sensitivity.

  • Reticulation/Erythema/Ulceration (REU) Scoring System: A semi-quantitative tool used to evaluate the clinical signs of OLP. The oral cavity is divided into ten sites, and each site is scored for the presence and severity of reticulation, erythema, and ulceration. The scores for each component are weighted and summed to provide a total REU score.[5][6][7][8][9]

  • OLP Symptom Severity Measure (OLPSSM): A patient-reported outcome measure to assess the overall symptom burden of OLP.

Signaling Pathway and Experimental Workflow (OLP)

Mechanism of Action: Tacrolimus in OLP Tacrolimus is a calcineurin inhibitor. In the context of OLP, its primary mechanism of action is the suppression of T-cell mediated inflammation.

Tacrolimus_OLP_Pathway cluster_TCell T-Cell cluster_Extracellular Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2 IL-2 IL2_mRNA->IL2 Translation space TCell_Activation T-Cell Activation & Inflammation IL2->TCell_Activation

Tacrolimus inhibits T-cell activation in OLP.

OLP_Trial_Workflow start Patient Screening (Biopsy-confirmed symptomatic OLP) enroll Enrollment (N=27) start->enroll washout 4-Week Washout (for prior steroid users) enroll->washout randomize Sequential Dose Escalation (0.25mg, 0.5mg, 1.0mg) washout->randomize treatment 4-Week Treatment Period (LP-10 oral rinse, twice daily) randomize->treatment assessments Efficacy & Safety Assessments (IGA, NRS, REU, OLPSSM, AEs, Blood Levels) treatment->assessments followup 2-Week Safety Follow-up assessments->followup end End of Study followup->end

LP-10 Phase 2a OLP clinical trial workflow.

LP-10 for Hemorrhagic Cystitis (HC)

Hemorrhagic Cystitis is a condition characterized by bladder inflammation and bleeding, often resulting from cancer treatments like chemotherapy and radiation. There are currently no FDA-approved treatments for HC. LP-10 is being investigated as an intravesical instillation for this condition.

Data Presentation: Phase 2a Clinical Trial (HC)

A multicenter, dose-escalation Phase 2a study evaluated the safety and efficacy of LP-10 in patients with moderate to severe refractory HC.

Table 4: Patient Demographics and Baseline Characteristics (HC)

CharacteristicValue
Number of Patients13
Gender13 Male
Mean Age (years)67 (range 25-89)
Underlying ConditionsProstate Cancer (n=9), Bladder Cancer (n=2), Lymphoma (n=2)
Mean Duration of HC (years)4 (range 1-14)

Table 5: Safety and Pharmacokinetic Profile (HC)

ParameterResult
Product-Related Serious Adverse EventsNone reported.[10]
TolerabilityAll subjects tolerated LP-10 instillations and completed the study.[10]
Systemic AbsorptionPharmacokinetic analysis demonstrated a short duration of low systemic uptake of tacrolimus.[10]

Table 6: Efficacy Outcomes (HC)

Efficacy EndpointResult
Dose ResponseA dose response was observed, with higher efficacy at the 4 mg and 8 mg doses.[10]
Cystoscopic Bleeding SitesDecrease in the number of bleeding sites observed during cystoscopy.[11][12]
Bladder UlcerationsReduction in bladder ulcerations.[11]
HematuriaImprovement in hematuria.[13]
Urinary SymptomsImprovement in patients' urinary symptoms.[11]
Responder Analysis3 complete responses, 7 partial responses, and 3 no responses.[12]
Experimental Protocols (HC)

Study Design: A Phase 2a multicenter, open-label, dose-escalation study (NCT01393223) was conducted.[11] Thirteen male subjects with moderate to severe refractory HC were enrolled.

Treatment Protocol: Patients were treated with up to two courses of intravesical bladder instillations of LP-10. The doses of tacrolimus were escalated across cohorts: 2 mg, 4 mg, and 8 mg.[10][11]

Efficacy Assessments:

  • Cystoscopy: Direct visualization of the bladder mucosa to assess the number of bleeding sites and ulcerations. The Canadian Urological Association (CUA) guidelines recommend an initial cystoscopy for diagnosis and potential therapeutic intervention (fulguration).[14][15] The procedure is typically performed under anesthesia, allowing for clot evacuation and a thorough examination of the bladder lining.[16][17][18]

  • Hematuria Assessment: Evaluation of the presence and severity of blood in the urine.

  • Urinary Symptom Assessment: Patient-reported evaluation of urinary symptoms.

Signaling Pathway and Experimental Workflow (HC)

Mechanism of Action: Tacrolimus in HC In HC, tacrolimus is believed to have a dual mechanism of action:

  • Anti-inflammatory Effect: Similar to its action in OLP, tacrolimus inhibits calcineurin, leading to reduced T-cell activation and inflammation in the bladder urothelium.

  • Vasoconstrictive Effect: Tacrolimus may also induce vasoconstriction of the bladder microvasculature, helping to control bleeding. The precise signaling pathway for this effect is complex and may involve the RhoA/ROCK pathway.[19][20]

Tacrolimus_HC_Pathway cluster_Immune Anti-inflammatory Pathway cluster_Vascular Vasoconstrictive Pathway Tacrolimus1 Tacrolimus Calcineurin_Inhibition Calcineurin Inhibition Tacrolimus1->Calcineurin_Inhibition TCell_Suppression Reduced T-Cell Activation & Cytokine Release Calcineurin_Inhibition->TCell_Suppression Inflammation_Reduction Decreased Bladder Inflammation TCell_Suppression->Inflammation_Reduction Tacrolimus2 Tacrolimus RhoA_ROCK RhoA/ROCK Pathway Activation Tacrolimus2->RhoA_ROCK Vasoconstriction Bladder Microvasculature Vasoconstriction RhoA_ROCK->Vasoconstriction Bleeding_Reduction Reduced Hematuria Vasoconstriction->Bleeding_Reduction

Dual mechanism of action of tacrolimus in HC.

HC_Trial_Workflow start Patient Screening (Moderate to severe refractory HC) enroll Enrollment (N=13) start->enroll dose_escalation Dose Escalation Cohorts (2mg, 4mg, 8mg) enroll->dose_escalation treatment Up to 2 Intravesical Instillations of LP-10 dose_escalation->treatment assessments Efficacy & Safety Assessments (Cystoscopy, Hematuria, Urinary Symptoms, AEs, PK) treatment->assessments end End of Study assessments->end

LP-10 Phase 2a HC clinical trial workflow.

References

Methodological & Application

LP10 (CADD522) Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

LP10, also known as CADD522, is a small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2).[1][2] RUNX2 is a key transcription factor involved in osteoblast differentiation and has been implicated in the progression of several cancers, including breast and bone cancer.[1][2][3] this compound exerts its primary anti-tumor activity by inhibiting the binding of RUNX2 to DNA, which in turn modulates the expression of RUNX2 target genes.[1] Additionally, this compound has been shown to inhibit mitochondrial ATP synthase, suggesting a dual mechanism of action in cancer cells.[4]

These application notes provide detailed protocols for the in vitro use of this compound (CADD522) in cancer research, focusing on its effects on cell viability, clonogenic survival, and protein expression.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (CADD522) treatment in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound (CADD522)

ParameterValueAssaySource
RUNX2-DNA BindingIC50 ≈ 10 nMDNA-binding ELISA[1]

Table 2: Effects of this compound (CADD522) on Breast Cancer Cell Lines

Cell LineAssayConcentrationDurationResultSource
MDA-MB-468Cell Growth50 µM72 hours>50% inhibition[1]
Various TNBC & LuminalCell Growth50 µM72 hours<50% inhibition[1]
MDA-MB-231Clonogenic Survival50 µM2-3 weeks>50% survival[1]
Hs578tClonogenic Survival50 µM2-3 weeks>50% survival[1]
MCF7Protein Expression50 µM24 hours~90% reduction in RUNX2[5]
MCF7Protein Expression50 µM48 hours>95% reduction in RUNX2[5]

Mandatory Visualization

Signaling Pathway of this compound (CADD522)

LP10_Signaling_Pathway This compound This compound (CADD522) DNA DNA (RUNX2 Binding Element) RUNX2_DNA RUNX2-DNA Complex This compound->RUNX2_DNA Inhibits RUNX2 RUNX2 RUNX2->RUNX2_DNA Binds DNA->RUNX2_DNA Transcription Gene Transcription RUNX2_DNA->Transcription Activates MMP13 MMP13 Transcription->MMP13 VEGF VEGF Transcription->VEGF GLUT1 GLUT1 Transcription->GLUT1 TumorProgression Tumor Progression (Invasion, Angiogenesis) MMP13->TumorProgression VEGF->TumorProgression

Caption: this compound (CADD522) inhibits the binding of RUNX2 to DNA.

Experimental Workflow: In Vitro Analysis of this compound (CADD522)

LP10_Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (CADD522) (e.g., 50 µM) vs. Vehicle Control start->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT / Crystal Violet) incubation->viability clonogenic Clonogenic Survival Assay (Long-term, 2-3 weeks) incubation->clonogenic western Western Blot Analysis (e.g., for RUNX2 protein) incubation->western viability_end Quantify Cell Growth Inhibition viability->viability_end clonogenic_end Assess Long-Term Survival clonogenic->clonogenic_end western_end Determine Protein Level Changes western->western_end

Caption: General workflow for testing this compound (CADD522) in vitro.

Experimental Protocols

Cell Viability and Growth Assay (Crystal Violet Method)

This protocol is used to determine the effect of this compound (CADD522) on cell proliferation and viability over a short period.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, MCF7)

  • Complete cell culture medium

  • This compound (CADD522), dissolved in DMSO to create a stock solution

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • 10% Acetic Acid

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (CADD522) in complete medium. A common final concentration for screening is 50 µM.[1] Add the desired concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash the cells again with PBS.

    • Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Remove the staining solution and wash the wells with water until the water runs clear.

  • Quantification:

    • Air dry the plate completely.

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell growth inhibition.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound (CADD522) on the ability of single cells to form colonies.[6][7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (CADD522) stock solution in DMSO

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Trypsin-EDTA

  • PBS

  • Crystal Violet Staining Solution

Procedure:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: The following day, treat the cells with the desired concentration of this compound (CADD522) (e.g., 50 µM) or vehicle control.[1]

  • Incubation: Incubate the cells for 2 to 3 weeks, replacing the medium containing the treatment every 3-4 days.[1]

  • Colony Formation: Monitor the plates for the formation of visible colonies (typically >50 cells).

  • Staining:

    • Once colonies are of a sufficient size in the control wells, remove the medium and gently wash with PBS.

    • Fix the colonies with 1 mL of methanol for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet Staining Solution to each well for 20 minutes.

    • Wash the wells with water and allow them to air dry.

  • Analysis: Count the number of colonies in each well. The survival fraction is calculated by dividing the average number of colonies in the treated wells by the average number of colonies in the control wells (and correcting for the plating efficiency).

Western Blot Analysis for RUNX2 Expression

This protocol is used to determine the effect of this compound (CADD522) on the protein levels of its target, RUNX2.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • This compound (CADD522) stock solution in DMSO

  • Vehicle control (DMSO)

  • 6-well or 10 cm cell culture dishes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-RUNX2)

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency. Treat cells with this compound (CADD522) (e.g., 50 µM) or vehicle for the desired time (e.g., 24, 48, or 72 hours).[1][5]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against RUNX2 overnight at 4°C.[10][11][12]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the RUNX2 band intensity to the loading control (e.g., β-actin) to determine the relative change in protein expression. Repeat the blotting procedure for the loading control.

References

Application Notes and Protocols for a Phase 2a Clinical Trial of LP-10 in Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, causing painful lesions and having the potential for malignant transformation.[1] Currently, there is no FDA-approved therapy for OLP, creating a significant unmet medical need for the estimated 6 million Americans affected by this condition.[1][2] LP-10, a novel liposomal oral rinse formulation of tacrolimus, has been developed to provide localized delivery of this calcineurin inhibitor, aiming to maximize therapeutic efficacy while minimizing systemic absorption and associated side effects.[3][4] These application notes provide a detailed overview of the design and outcomes of the Phase 2a clinical trial for LP-10 in patients with symptomatic OLP.

Phase 2a Clinical Trial Design for LP-10 in OLP

The Phase 2a study was a multicenter, dose-ranging trial designed to evaluate the safety, tolerability, and preliminary efficacy of LP-10 in adults with symptomatic OLP.[2][5]

Study Objectives:

  • Primary Objective: To assess the safety and tolerability of LP-10 oral rinse in subjects with symptomatic OLP.

  • Secondary Objectives: To evaluate the preliminary efficacy of different doses of LP-10 in improving the signs and symptoms of OLP.

Trial Design:

  • Study Type: Interventional, multicenter, dose-ranging.[5]

  • Population: Adult male and female subjects (≥ 18 years old) with a biopsy-confirmed diagnosis of symptomatic OLP.[5]

  • Sample Size: Approximately 27 subjects were enrolled across five to seven U.S. clinical sites.[2][6]

  • Dosage Cohorts: Patients were sequentially enrolled into three dose cohorts:

    • 0.25 mg tacrolimus in 10 mL oral rinse[5]

    • 0.5 mg tacrolimus in 10 mL oral rinse[5]

    • 1.0 mg tacrolimus in 10 mL oral rinse[5]

  • Treatment Regimen: Patients self-administered a 10 mL LP-10 oral rinse for 3 minutes twice daily for 4 weeks.[5]

  • Follow-up: A 2-week safety follow-up was conducted after the last dose of LP-10.[2][5]

Data Presentation

The quantitative data from the Phase 2a clinical trial of LP-10 in OLP are summarized in the tables below.

Table 1: Summary of Patient Demographics and Baseline Characteristics

CharacteristicValue
Number of Patients27
Gender81.5% Female[2]
Median Age62 years[2]
Disease Duration1 to 28 years[2]
Prior TherapiesAll participants had failed standard therapies, including topical corticosteroids[2]

Table 2: Summary of Efficacy Outcomes at Week 4

Efficacy EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37< 0.0001[3]
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53< 0.0001[3]
Sensitivity Numerical Rating Scale (NRS)7.2 ± 1.712.9 ± 2.29< 0.0001[3]
Reticulation/Erythema/Ulceration (REU) Score26.5 ± 10.413.2 ± 8.15< 0.0001[3]

Table 3: Summary of Safety and Tolerability

Safety ParameterResult
Serious Adverse EventsNone reported[2]
Treatment DiscontinuationAll participants completed the 4-week treatment[2][3]
Systemic Tacrolimus Exposure76% of blood measurements were below the limit of detection (<1.0 ng/mL)[2]
Most Common Treatment-Related Adverse EventDry mouth (18.5% of patients)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the Phase 2a clinical trial of LP-10 are provided below.

Protocol 1: Investigator Global Assessment (IGA) for OLP

  • Objective: To provide a global assessment of the severity of OLP by the investigating clinician.

  • Procedure:

    • The clinician performs a thorough visual examination of the patient's oral cavity.

    • The overall severity of OLP is rated on a scale (e.g., a 5-point scale from clear to severe), considering the extent and severity of lesions, including reticulation, erythema, and ulceration.

    • The IGA score is recorded at baseline and at specified follow-up visits.

Protocol 2: Reticulation/Erythema/Ulceration (REU) Scoring System

  • Objective: To quantitatively assess the clinical signs of OLP.

  • Procedure:

    • The oral cavity is divided into specific sites for evaluation.

    • At each site, the presence and severity of reticulation, erythema, and ulceration are scored.

    • Scores are based on the surface area involved for each sign.

    • The total REU score is calculated by summing the scores from all evaluated sites.[7]

    • REU scores are recorded at baseline and at follow-up visits to track changes in disease activity.

Protocol 3: Pain and Sensitivity Numerical Rating Scale (NRS)

  • Objective: To assess the patient's self-reported pain and sensitivity associated with OLP.

  • Procedure:

    • The patient is asked to rate their average pain and sensitivity over the past 24 hours on an 11-point scale, where 0 represents "no pain/sensitivity" and 10 represents the "worst imaginable pain/sensitivity".[3]

    • The NRS scores for both pain and sensitivity are recorded at baseline and at regular intervals throughout the study.

Protocol 4: Quality of Life (QoL) Assessment

  • Objective: To evaluate the impact of OLP and its treatment on the patient's overall quality of life.

  • Procedure:

    • A validated QoL questionnaire, such as the Oral Health Related Quality of Life (OHRQoL) or the Dermatology Life Quality Index (DLQI), is administered to the patient.[8][9]

    • The patient completes the questionnaire based on their experiences over a specified period.

    • The questionnaire is scored according to the instrument's guidelines.

    • QoL assessments are performed at baseline and at the end of the treatment period to measure any changes.

Mandatory Visualizations

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (4 Weeks) cluster_followup Follow-up & Analysis A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Assessments (IGA, REU, NRS, QoL) B->C D Patient Enrollment (N=27) C->D E Dose Cohort 1 (0.25 mg LP-10) F Dose Cohort 2 (0.5 mg LP-10) G Dose Cohort 3 (1.0 mg LP-10) H Twice Daily Oral Rinse E->H F->H G->H I End of Treatment Assessments (Week 4) H->I J Safety Follow-up (Week 6) I->J K Data Analysis (Safety & Efficacy Endpoints) J->K

Caption: Experimental workflow for the Phase 2a clinical trial of LP-10 in OLP.

Caption: Signaling pathway of Tacrolimus (LP-10) in T-cell activation.

References

Application Notes and Protocols for LP10 (Liposomal Tacrolimus) in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is a proprietary liposomal formulation of tacrolimus, a potent calcineurin inhibitor. Developed by Lipella Pharmaceuticals, this compound is designed for localized delivery to epithelial tissues, such as the oral and bladder mucosa, to maximize therapeutic efficacy while minimizing systemic exposure and associated side effects.[1][2][3][4] Clinical investigations have focused on an this compound oral rinse for the treatment of Oral Lichen Planus (OLP) and an intravesical instillation for Hemorrhagic Cystitis (HC).[5][6][7][8][9][10] These application notes provide a summary of the available data and generalized protocols for the use of liposomal tacrolimus in preclinical research models, based on the clinical formulation of this compound and published studies on similar liposomal tacrolimus preparations.

Mechanism of Action

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin. It first binds to an intracellular protein, FKBP-12. The resulting tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), blocking its translocation to the nucleus. Consequently, the transcription of genes for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is suppressed, leading to a reduction in T-cell activation and proliferation. The liposomal formulation of this compound facilitates the targeted delivery of tacrolimus to the site of inflammation.[3]

LP10_Mechanism_of_Action cluster_cell T-Cell cluster_nucleus Nucleus This compound This compound (Liposomal Tacrolimus) Tacrolimus Tacrolimus This compound->Tacrolimus Release Tac_FKBP12 Tacrolimus-FKBP-12 Complex Tacrolimus->Tac_FKBP12 FKBP12 FKBP-12 FKBP12->Tac_FKBP12 Calcineurin_inactive Inactive Calcineurin Tac_FKBP12->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin NFAT NF-AT Calcineurin_active->NFAT Dephosphorylates NFAT_p NF-AT-P NFAT_p->Calcineurin_active NFAT_n NF-AT NFAT->NFAT_n Translocation IL2_promoter IL-2 Gene Promoter NFAT_n->IL2_promoter Binds to IL2_mRNA IL-2 mRNA IL2_promoter->IL2_mRNA Transcription Inflammation T-Cell Activation & Pro-inflammatory Cytokines IL2_mRNA->Inflammation InVivo_Workflow Start Start: Female Sprague-Dawley Rats CYP_Injection Induce Cystitis: Cyclophosphamide (150 mg/kg IP) Start->CYP_Injection Wait Wait 48 hours CYP_Injection->Wait Anesthesia Anesthetize and Catheterize Wait->Anesthesia Instillation Intravesical Instillation: - this compound Formulation - Vehicle Control Anesthesia->Instillation Retention Retain for 1 hour Instillation->Retention Euthanasia Euthanize and Collect Bladders Retention->Euthanasia Assessment Efficacy Assessment: - Histology - Biomarker Analysis - Functional Assessment Euthanasia->Assessment End End Assessment->End

References

Application Notes and Protocols for In Vivo Studies with LP10 (Liposomal Tacrolimus)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is a liposomal formulation of tacrolimus, a potent calcineurin inhibitor. Its liposomal delivery system is designed to enhance local drug delivery and minimize systemic exposure, thereby improving the therapeutic index of tacrolimus for various inflammatory and immune-mediated conditions. These application notes provide detailed protocols and data for conducting preclinical in vivo studies with this compound, focusing on its immunosuppressive and anti-inflammatory properties. The methodologies described are based on established preclinical studies with liposomal tacrolimus formulations.

Mechanism of Action: Calcineurin-NFAT Signaling Pathway

Tacrolimus, the active pharmaceutical ingredient in this compound, exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway. In activated T-lymphocytes, an increase in intracellular calcium leads to the activation of calcineurin, a phosphatase. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokines, including Interleukin-2 (IL-2), which are crucial for T-cell proliferation and activation.

This compound, by delivering tacrolimus, inhibits this cascade. Tacrolimus first binds to an intracellular protein, FKBP-12. This tacrolimus-FKBP-12 complex then binds to calcineurin and inhibits its phosphatase activity. This prevents the dephosphorylation of NFAT, its nuclear translocation, and the subsequent transcription of pro-inflammatory cytokine genes.[1][2][3][4]

Tacrolimus-NFAT-Signaling-Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus cluster_outside TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC Signal IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein (Pro-inflammatory) IL2_mRNA->IL2_protein Translation This compound This compound (Tacrolimus) FKBP12 FKBP-12 This compound->FKBP12 Binds FKBP12->Calcineurin Inhibits

Caption: Tacrolimus inhibits the Calcineurin-NFAT signaling pathway.

Data Presentation

Table 1: Pharmacokinetic Parameters of Liposomal Tacrolimus vs. Conventional Tacrolimus in Rats

This table summarizes the pharmacokinetic parameters of a liposomal tacrolimus formulation (L-FK 506) compared to a conventional formulation (C-FK 506) after a single intravenous dose of 0.3 mg/kg in rats.[5]

ParameterConventional Tacrolimus (C-FK 506)Liposomal Tacrolimus (L-FK 506)
Volume of Distribution (Vss)3.41 L/kg14.71 L/kg
Mean Residence Time (MRT)2.83 hr16.07 hr
Spleen Concentration (at 10 hr)-40% increase
Table 2: In Vivo Efficacy of Tacrolimus in a Murine Vascularized Composite Allotransplantation Model

This table presents the median survival times (MSTs) and survival rates for different daily intraperitoneal doses of tacrolimus in a murine allotransplantation model.[2]

Tacrolimus DoseMedian Survival Time (MST)Survival Rate at 30 Days
1 mg/kg/day14 days-
3 mg/kg/day-60%
5 mg/kg/day-100%
Table 3: Skin Penetration and Retention of Tacrolimus-Loaded Nanoparticles vs. Reference Ointment

This table shows the enhanced skin retention of tacrolimus when delivered via lipid nanoparticles compared to a reference ointment (in vivo).[6]

Skin LayerFold Increase in Tacrolimus Retention (Nanoparticles vs. Reference)
Stratum Corneum3.36x
Epidermis30.81x
Dermis28.68x

Experimental Protocols

Protocol 1: Evaluation of Immunosuppressive Efficacy in a Murine Skin Allograft Model

This protocol is designed to assess the efficacy of this compound in preventing the rejection of a skin allograft in mice.

Materials:

  • This compound (liposomal tacrolimus)

  • Vehicle control (e.g., empty liposomes)

  • Male BALB/c and C57BL/6 mice (8-10 weeks old)

  • Standard surgical instruments for skin grafting

  • Bandages and wound clips

  • General anesthetics (e.g., isoflurane)

  • Analgesics

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Skin Grafting:

    • Anesthetize a C57BL/6 mouse (donor) and a BALB/c mouse (recipient).

    • Prepare a graft bed on the dorsal flank of the recipient mouse by excising a 1x1 cm section of skin.

    • Harvest a full-thickness skin graft of the same size from the donor mouse.

    • Place the donor skin graft onto the recipient's graft bed and secure with sutures or wound clips.

    • Bandage the graft site.

  • Treatment:

    • Divide the recipient mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle control systemically (e.g., intraperitoneal injection) or topically to the graft site daily, starting on the day of surgery.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of distress and graft rejection (e.g., inflammation, necrosis, eschar formation).

    • Score the graft rejection daily based on a standardized scale.

    • The primary endpoint is the median survival time (MST) of the skin graft, defined as the day when more than 50% of the graft is necrotic.

  • Data Analysis:

    • Compare the MST between the different treatment groups using survival analysis (e.g., Kaplan-Meier curves and log-rank test).

Experimental_Workflow_Skin_Allograft start Start acclimation Animal Acclimation (1 week) start->acclimation grafting Skin Grafting Surgery (Day 0) acclimation->grafting grouping Randomize into Treatment Groups grafting->grouping treatment Daily Treatment (this compound or Vehicle) grouping->treatment monitoring Daily Monitoring and Graft Scoring treatment->monitoring endpoint Determine Graft Rejection Endpoint monitoring->endpoint analysis Data Analysis (Survival Curves) endpoint->analysis end End analysis->end

Caption: Workflow for a murine skin allograft study.

Protocol 2: Pharmacokinetic Study of Liposomal Tacrolimus in Rats

This protocol outlines a procedure to determine the pharmacokinetic profile of this compound in rats.

Materials:

  • This compound (liposomal tacrolimus)

  • Male Sprague-Dawley rats (250-300g)

  • Intravenous catheters

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for tacrolimus quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Acclimate rats for at least one week.

    • Surgically implant an intravenous catheter (e.g., in the jugular vein) for blood sampling and allow for recovery.

  • Drug Administration:

    • Administer a single dose of this compound intravenously or orally to the rats.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process the blood samples to separate plasma.

  • Sample Analysis:

    • Quantify the concentration of tacrolimus in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Volume of distribution (Vss)

      • Clearance (CL)

      • Mean residence time (MRT)

      • Half-life (t1/2)

Pharmacokinetic_Study_Workflow start Start prep Animal Preparation (Catheter Implantation) start->prep admin This compound Administration (IV or Oral) prep->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: Workflow for a pharmacokinetic study in rats.

Conclusion

These application notes provide a foundational framework for conducting in vivo studies with this compound. The provided protocols and data can be adapted to specific research questions and experimental models. It is recommended that all animal studies be conducted in accordance with institutional and national guidelines for animal welfare. The unique properties of this compound's liposomal formulation may offer significant advantages in terms of targeted delivery and reduced systemic toxicity, making it a promising candidate for further investigation in a variety of preclinical models.

References

Application Notes and Protocols for Testing LP10 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of the hypothetical anti-cancer agent, LP10, using a panel of standard in vitro cell culture assays. The methodologies described herein are fundamental for characterizing the cytotoxic and mechanistic properties of novel therapeutic compounds.

Assessment of Cell Viability and Cytotoxicity

Determining the effect of a therapeutic agent on cell viability is the first step in evaluating its potential efficacy. The following protocols describe methods to quantify the dose-dependent cytotoxic effects of this compound on cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM) after 72h
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.5
HCT116Colon Carcinoma12.8
HeLaCervical Cancer20.1
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[1][3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat cells with this compound dilutions incubate_treatment Incubate for 24-72h treat_this compound->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilization Add solubilization buffer incubate_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance G seed_treat Seed and treat cells with this compound harvest_wash Harvest and wash cells with cold PBS seed_treat->harvest_wash resuspend Resuspend cells in 1X Binding Buffer harvest_wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate at RT in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze G seed_treat Seed and treat cells with this compound harvest Harvest and wash cells seed_treat->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_resuspend Wash and resuspend in PI/RNase solution fix->wash_resuspend incubate Incubate at 37°C in the dark wash_resuspend->incubate analyze Analyze by flow cytometry incubate->analyze G cluster_0 Normal Cell cluster_1 Cancer Cell + this compound + PARP Inhibitor ssb1 Single-Strand Break parp1 PARP ssb1->parp1 ber1 Base Excision Repair parp1->ber1 repair1 DNA Repair ber1->repair1 dsb1 Double-Strand Break hr1 Homologous Recombination dsb1->hr1 hr1->repair1 ssb2 Single-Strand Break parp2 PARP ssb2->parp2 ber2 Base Excision Repair parp2->ber2 cell_death Cell Death ber2->cell_death dsb2 Double-Strand Break hr2 Homologous Recombination dsb2->hr2 hr2->cell_death This compound This compound This compound->hr2 parpi PARP Inhibitor parpi->parp2

References

Application Notes and Protocols: LP10 in Mucosal Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

The designation "LP10" in the context of mucosal inflammation is not standard in the available scientific literature. However, research in this field prominently features two key molecules that are phonetically similar or could be misinterpretations of a shorthand: Interleukin-10 (IL-10) , a critical anti-inflammatory cytokine, and NLR Family Pyrin Domain Containing 10 (NLRP10) , an intracellular sensor protein involved in the inflammasome pathway. This document provides detailed application notes and protocols for both IL-10 and NLRP10 in the context of mucosal inflammation, targeting researchers, scientists, and drug development professionals.

Part 1: Interleukin-10 (IL-10) in Mucosal Inflammation

Application Notes

Interleukin-10 is a potent anti-inflammatory cytokine that plays a pivotal role in maintaining mucosal homeostasis, particularly in the gastrointestinal tract.[1] Its primary function is to suppress pro-inflammatory responses, making it a key therapeutic target for inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis.[1][2]

Therapeutic Potential:

  • Downregulation of Pro-inflammatory Cytokines: IL-10 inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α by lamina propria mononuclear cells isolated from patients with Crohn's disease.[2] The addition of IL-10 to cultured colonic tissues from patients with active IBD resulted in the inhibition of both IL-1β and tumor necrosis factor-alpha (TNF-α) production.[3]

  • Augmentation of Anti-inflammatory Molecules: It enhances the production of IL-1 receptor antagonist (IL-1ra), which blocks the pro-inflammatory effects of IL-1β.[3]

  • Regulation of Macrophage Function: IL-10 is known to prevent the overstimulation of macrophages by gut bacteria, thereby preventing inflammatory tissue damage.[4] It achieves this, in part, by fine-tuning the secretion of the lipid mediator prostaglandin E2 (PGE2).[4]

  • Maintenance of Mucosal Barrier Integrity: IL-10 helps in maintaining the integrity of the intestinal barrier.[5] It promotes the correct folding and secretion of mucins by goblet cells, even under conditions of endoplasmic reticulum (ER) stress.[5] Depletion of IL-10 in mucosal explants leads to surface epithelium damage and crypt loss.[6][7]

  • Oral Tolerance Induction: Mucosal administration of IL-10 has been shown to enhance oral tolerance in autoimmune models, suggesting its role in educating the immune system to tolerate benign antigens.[8]

Mechanism of Action: IL-10 exerts its anti-inflammatory effects through a signaling pathway that involves the IL-10 receptor (IL-10R). This signaling is crucial in innate immune cells to regulate mucosal immune tolerance and the function of anti-inflammatory macrophages.[9] In the context of chronic inflammation, IL-10 can suppress the activation of the NLRP3 inflammasome, a key driver of inflammation, by dampening NLRP3 expression and subsequent caspase-8 activation.[10] Studies have shown that IL-10 ablation leads to an endogenous IFN-γ-mediated inflammatory response driven by lipopolysaccharide (LPS) from commensal bacteria in the human colonic mucosa.[6]

Quantitative Data Summary
Experimental ModelInterventionKey Quantitative FindingsReference
Cultured colonic mucosa from active IBD patientsAddition of IL-10Inhibition of IL-1β and TNF-α production; Augmentation of IL-1 receptor antagonist production.[3]
IL-10 knockout miceAdministration of Lactobacillus plantarum LP-OnllyAttenuated colitis, decreased inflammatory scoring and histological injury. Increased numbers of beneficial bifidobacteria and lactobacilli, and decreased numbers of pathogenic enterococci and Clostridium perfringens.[11]
Infantile onset IBD patient with non-functional IL10RB geneIntroduction of functional IL10RB gene copiesInhibited PGE2 synthesis and enhanced bacterial killing in macrophages.[4]
Macrophages stimulated with LPS/ATPAddition of recombinant IL-10Significantly reduced levels of processed caspase-1 and secreted IL-1β and IL-18.[10]
Experimental Protocols

Protocol 1: Evaluation of IL-10 Effect on Cytokine Production in Cultured Colonic Mucosa

  • Objective: To determine the effect of exogenous IL-10 on the production of pro-inflammatory cytokines by inflamed colonic tissue.

  • Methodology (based on[3]):

    • Tissue Collection: Obtain colonic mucosal biopsies from patients with active inflammatory bowel disease during endoscopy.

    • Organ Culture: Place the biopsies in a culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

    • Treatment: Add recombinant human IL-10 to the culture medium at various concentrations. A control group without IL-10 should be included.

    • Incubation: Culture the tissues for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

    • Supernatant Collection: After incubation, collect the culture supernatants.

    • Cytokine Measurement: Quantify the concentrations of IL-1β and TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

    • Data Analysis: Compare the cytokine levels in the IL-10-treated groups with the control group to determine the inhibitory effect of IL-10.

Signaling Pathway Diagram

IL10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-10 IL-10 IL-10R IL-10 Receptor IL-10->IL-10R JAK1 JAK1 IL-10R->JAK1 Activates TYK2 TYK2 IL-10R->TYK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 SOCS3 SOCS3 pSTAT3->SOCS3 Induces Pro-inflammatory\nGenes Pro-inflammatory Genes pSTAT3->Pro-inflammatory\nGenes Inhibits Transcription SOCS3->JAK1 Inhibits

Caption: IL-10 signaling pathway leading to suppression of pro-inflammatory gene expression.

Part 2: NLRP10 in Mucosal Inflammation

Application Notes

NLRP10 is a unique member of the NOD-like receptor family, as it lacks a canonical leucine-rich repeat domain, which is typically involved in signal sensing.[12] Despite this, recent research has demonstrated its crucial role in mucosal immunity, particularly in the intestine.

Protective Role in Intestinal Inflammation:

  • Inflammasome Formation: Contrary to initial assumptions, mouse NLRP10 is expressed in distal colonic intestinal epithelial cells (IECs) and can form an ASC-dependent inflammasome.[12] This inflammasome can be activated by the chemical 3-m-3M3FBS and modulated by polyinosinic:polycytidylic acid, leading to the secretion of IL-1β and IL-18.[12]

  • Protection Against Colitis: In vivo studies show that while NLRP10 signaling is dispensable during steady state, it becomes functional during autoinflammation, where it antagonizes mucosal damage.[12] Depletion of NLRP10 in intestinal epithelial cells leads to reduced caspase-1 activation and enhanced susceptibility to dextran sodium sulfate (DSS)-induced colitis.[12]

  • Modulation of Inflammatory and Healing Programs: The protective effect of NLRP10 is mediated by its influence on inflammatory and healing programs within the gut mucosa.[12]

Mechanism of Action: NLRP10 can assemble an active inflammasome with ASC and pro-caspase-1 in response to mitochondrial damage.[13] This leads to caspase-1 activation, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[13] The activation of the NLRP10 inflammasome can also induce gasdermin D-dependent pyroptosis, a form of inflammatory cell death.[13]

Quantitative Data Summary
Experimental ModelConditionKey Quantitative FindingsReference
Mouse colonic organoidsStimulation with 3m-3M3FBSNLRP10 induces ASC speck formation and caspase-1-mediated IL-18 release.[13]
Nlrp10-deficient miceDSS-induced colitisEnhanced susceptibility to colitis, reduced IEC caspase-1 activation.[12]
HEK293T cells overexpressing NLRP10 and ASCStimulation with 3m-3M3FBS and poly(I:C)Increased ASC speck formation and IL-18 release.[13]
Experimental Protocols

Protocol 2: Induction and Assessment of DSS-Induced Colitis in Nlrp10-deficient Mice

  • Objective: To investigate the role of NLRP10 in protecting against chemically induced colitis.

  • Methodology (based on[12]):

    • Animal Model: Use Nlrp10-deficient mice and wild-type littermates as controls.

    • Colitis Induction: Administer dextran sodium sulfate (DSS) in the drinking water at a concentration of 2-3% for a period of 5-7 days.

    • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

    • Histological Analysis: At the end of the experiment, sacrifice the mice and collect the colons. Measure the colon length. Fix the colon tissue in formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to assess the degree of inflammation, ulceration, and tissue damage.

    • Caspase-1 Activation Assay: Prepare protein lysates from the colonic tissue. Use a Western blot to detect the cleaved (active) form of caspase-1.

    • Data Analysis: Compare the DAI scores, colon length, histological scores, and levels of active caspase-1 between the Nlrp10-deficient and wild-type mice.

Signaling Pathway and Workflow Diagrams

NLRP10_Inflammasome_Activation cluster_stimulus Stimulus cluster_inflammasome NLRP10 Inflammasome Complex cluster_downstream Downstream Effects Mitochondrial\nDamage Mitochondrial Damage NLRP10 NLRP10 Mitochondrial\nDamage->NLRP10 Sensed by ASC ASC NLRP10->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1\n(Active) Caspase-1 (Active) Pro-Caspase-1->Caspase-1\n(Active) Autocatalysis Pro-IL-1β Pro-IL-1β Caspase-1\n(Active)->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1\n(Active)->Pro-IL-18 Cleaves Gasdermin D Gasdermin D Caspase-1\n(Active)->Gasdermin D Cleaves IL-1β\n(Mature) IL-1β (Mature) Pro-IL-1β->IL-1β\n(Mature) IL-18\n(Mature) IL-18 (Mature) Pro-IL-18->IL-18\n(Mature) Pyroptosis Pyroptosis Gasdermin D->Pyroptosis

Caption: Activation of the NLRP10 inflammasome and downstream signaling events.

DSS_Colitis_Workflow Start Start Animal_Groups Nlrp10 KO Mice & WT Littermates Start->Animal_Groups DSS_Admin Administer 2-3% DSS in Drinking Water (5-7 days) Animal_Groups->DSS_Admin Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) DSS_Admin->Monitoring Sacrifice Sacrifice at Day 7 Monitoring->Sacrifice Tissue_Collection Collect Colon: - Measure Length - Fix for Histology - Lyse for Western Blot Sacrifice->Tissue_Collection Analysis Data Analysis: - DAI Score - Histology Score - Active Caspase-1 Levels Tissue_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for inducing and assessing DSS-induced colitis in mice.

References

Methodologies for Assessing LP10 Treatment Outcomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is an innovative liposomal formulation of tacrolimus, a potent calcineurin inhibitor, under investigation for the treatment of Oral Lichen Planus (OLP) and Hemorrhagic Cystitis (HC). As a localized drug delivery system, this compound aims to maximize therapeutic efficacy at the site of action while minimizing systemic exposure and associated side effects. These application notes provide detailed methodologies for assessing the treatment outcomes of this compound in both preclinical and clinical research settings.

Mechanism of Action of this compound

This compound leverages a dual mechanism of action: the targeted delivery afforded by its liposomal formulation and the immunosuppressive activity of its active pharmaceutical ingredient, tacrolimus.

Liposomal Delivery: The liposomal vesicle encapsulates tacrolimus, facilitating its adherence to and penetration of mucosal surfaces. This targeted delivery system is designed to increase the local concentration and residence time of the drug at the site of inflammation, thereby enhancing its therapeutic effect and reducing systemic absorption.

Tacrolimus-Mediated Immunosuppression: Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin. In activated T-cells, an influx of calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of pro-inflammatory cytokines such as Interleukin-2 (IL-2). By binding to the immunophilin FKBP-12, tacrolimus forms a complex that inhibits calcineurin's phosphatase activity, thereby blocking NFAT activation and subsequent T-cell proliferation and inflammatory cytokine production.

Below is a diagram illustrating the signaling pathway of tacrolimus.

Tacrolimus_Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug This compound Action TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ IP3->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA This compound This compound (Liposomal Tacrolimus) Tacrolimus Tacrolimus This compound->Tacrolimus releases FKBP12 FKBP-12 Tacrolimus->FKBP12 binds Tac_FKBP12 Tacrolimus-FKBP-12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin inhibits

Diagram 1: Tacrolimus Signaling Pathway

General Experimental Workflow for Assessing this compound Treatment Outcomes

A generalized workflow for evaluating the efficacy and safety of this compound in a clinical trial setting is depicted below. This workflow can be adapted for specific indications.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical Scoring, Symptoms, Biopsy) Informed_Consent->Baseline_Assessment Randomization Randomization to Treatment Arms (e.g., this compound dose escalation, placebo) Baseline_Assessment->Randomization Treatment_Administration This compound Administration (e.g., oral rinse, intravesical instillation) Randomization->Treatment_Administration Monitoring Monitoring for Adverse Events Treatment_Administration->Monitoring Primary_Endpoints Primary Endpoint Assessment (e.g., Change in clinical scores, hematuria) Monitoring->Primary_Endpoints Secondary_Endpoints Secondary Endpoint Assessment (e.g., Patient-reported outcomes, safety) Primary_Endpoints->Secondary_Endpoints Follow_up Follow-up Visits Secondary_Endpoints->Follow_up Data_Collection Data Collection and Management Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Diagram 2: General Experimental Workflow

Application Note 1: Assessing this compound Treatment Outcomes in Oral Lichen Planus (OLP)

Quantitative Data Summary

The following tables summarize the efficacy and safety data from a Phase 2a clinical trial of this compound oral rinse in patients with symptomatic OLP.[1][2][3]

Table 1: Efficacy Outcomes of this compound in Oral Lichen Planus (Phase 2a Trial) [1][3]

Efficacy EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37<0.0001
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53<0.0001
Sensitivity Numerical Rating Scale (NRS)7.2 ± 1.712.9 ± 2.29<0.0001
Reticulation/Erythema/Ulceration (REU) Score26.5 ± 10.413.2 ± 8.15<0.0001

Table 2: Safety Profile of this compound in Oral Lichen Planus (Phase 2a Trial) [1][2][3]

Safety ParameterObservation
Serious Adverse EventsNone reported
Treatment-Related Adverse EventsMild to moderate; most common was dry mouth (18.5%)
Systemic Tacrolimus Exposure76% of blood measurements were below the limit of detection (<1.0 ng/mL)
Treatment DiscontinuationNo discontinuations due to adverse events
Experimental Protocols

1. Thongprasom Scoring System for OLP Severity

  • Objective: To grade the clinical severity of OLP based on the presence and extent of white striae, erythema, and erosive lesions.

  • Procedure:

    • Visually inspect the oral mucosa at all sites.

    • Assign a score from 0 to 5 based on the following criteria:

      • Score 0: Normal mucosa, no lesions.

      • Score 1: Mild white striae with no erythematous area.

      • Score 2: White striae with an atrophic area less than 1 cm².

      • Score 3: White striae with an atrophic area greater than 1 cm².

      • Score 4: White striae with an erosive area less than 1 cm².

      • Score 5: White striae with an erosive area greater than 1 cm².[4]

  • Data Analysis: Compare the mean Thongprasom scores before and after treatment to assess treatment efficacy.

2. Reticulation/Erythema/Ulceration (REU) Scoring System

  • Objective: To provide a detailed assessment of OLP severity by evaluating three key clinical features across multiple oral sites.

  • Procedure:

    • Divide the oral cavity into 10 sites: upper and lower lips, right and left buccal mucosa, maxillary and mandibular gingiva, hard and soft palate, dorsum of the tongue, and floor of the mouth.[5]

    • At each site, score the following features:

      • Reticulation/Keratosis (R): 0 for absence, 1 for presence.

      • Erythema (E): 0 for absence, 1 for <1 cm², 2 for 1-3 cm², 3 for >3 cm².

      • Ulceration (U): 0 for absence, 1 for <1 cm², 2 for 1-3 cm², 3 for >3 cm².

    • Calculate the total REU score by summing the scores for each feature across all sites, with weighting factors applied: Total REU = Σ(R) + 1.5 * Σ(E) + 2 * Σ(U).[6]

  • Data Analysis: A significant decrease in the total REU score indicates treatment efficacy.

3. Oral Disease Severity Score (ODSS)

  • Objective: To provide a comprehensive and sensitive measure of OLP severity, incorporating site involvement, disease activity, and patient-reported pain.

  • Procedure:

    • Assess 17 oral mucosal sites.

    • Assign a Site Score for each affected site.

    • Assign an Activity Score for each affected site based on the severity of inflammation: 1 for mild erythema, 2 for marked erythema without ulceration, and 3 for erosion or ulceration. Asymptomatic white lesions receive an activity score of 0.[7]

    • The patient provides a Pain Score on a visual analog scale (VAS) from 0 (no pain) to 10 (worst imaginable pain), averaged over the preceding week.[7]

    • Calculate the Total ODSS by summing the Site Score, Activity Score, and Pain Score.[7]

  • Data Analysis: The change in the total ODSS from baseline is used to quantify treatment response.

Application Note 2: Assessing this compound Treatment Outcomes in Hemorrhagic Cystitis (HC)

Quantitative Data Summary

The following tables summarize the efficacy and safety data from a Phase 2a clinical trial of intravesical this compound in patients with refractory moderate to severe HC.[8][9][10]

Table 3: Efficacy Outcomes of this compound in Hemorrhagic Cystitis (Phase 2a Trial) [9][10]

Efficacy EndpointBaselinePost-TreatmentImprovement
Cystoscopic Bleeding Sites--Significant reduction
Microscopic Hematuria (RBCs in urine)--Significant improvement
Dipstick Hematuria--Significant improvement
Urinary Incontinence--Dose-dependent improvement

Table 4: Safety Profile of this compound in Hemorrhagic Cystitis (Phase 2a Trial) [9][10]

Safety ParameterObservation
Treatment-Related Serious Adverse EventsNone reported
Drug-Related Adverse Events3 reported (artificial urinary sphincter malfunction, dysuria, bladder spasms)
Systemic Tacrolimus ExposureMinimal and of short duration
Experimental Protocols

1. Diagnostic Cystoscopy for HC Assessment

  • Objective: To visually assess the bladder mucosa for signs of HC, including erythema, telangiectasias, ulcerations, and active bleeding, and to evaluate treatment response.

  • Procedure:

    • The patient is placed in the lithotomy position.

    • The urethral area is cleansed with an antiseptic solution and a local anesthetic gel is applied.

    • A cystoscope (flexible or rigid) is gently inserted through the urethra into the bladder.[2][11]

    • The bladder is slowly filled with a sterile saline solution to allow for clear visualization of the entire bladder wall.

    • A systematic examination of the bladder mucosa is performed, noting the location, size, and severity of any lesions. The number of active bleeding sites is recorded.

    • Biopsies of suspicious lesions may be taken for histopathological examination.

    • The procedure is documented with images or video for comparison at follow-up assessments.

  • Data Analysis: A reduction in the number and severity of lesions, as well as a decrease in active bleeding sites, indicates a positive treatment outcome.

2. Urodynamic Testing for Bladder Function

  • Objective: To objectively measure bladder function, including storage and emptying capabilities, which can be compromised in HC.

  • Procedure:

    • Uroflowmetry: The patient urinates into a specialized toilet that measures the volume and flow rate of urine.[12][13]

    • Cystometry:

      • A small catheter is inserted into the bladder through the urethra, and another is placed in the rectum or vagina to measure abdominal pressure.[13]

      • The bladder is slowly filled with a warm, sterile solution, and the patient is asked to report sensations of bladder filling.

      • Bladder pressure and abdominal pressure are continuously recorded.

    • Pressure-Flow Study: During urination, the pressures in the bladder and abdomen are measured simultaneously with the urine flow rate.

  • Data Analysis: Improvements in bladder capacity, detrusor pressure, and urine flow rates, along with a reduction in urinary frequency and urgency, are indicative of a positive treatment response.

3. Patient-Reported Outcome Measures for HC

  • Objective: To assess the subjective experience of HC symptoms from the patient's perspective.

  • Procedure:

    • Patients complete a 3-day urinary diary to record the frequency of urination, episodes of urinary urgency, and incontinence events.[9]

    • Validated questionnaires, such as the Pelvic Pain and Urgency/Frequency (PUF) Patient Symptom Scale, can be used to quantify symptom severity and impact on quality of life.

  • Data Analysis: A reduction in urinary frequency, urgency, and incontinence episodes, as well as an improvement in quality of life scores, demonstrates a beneficial treatment effect.

References

Application Notes and Protocols for LP10 in Chronic Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LP10 is an innovative liposomal formulation of tacrolimus designed for topical oral administration as a rinse. This novel delivery system aims to enhance the therapeutic efficacy of tacrolimus in treating chronic inflammatory mucosal diseases by improving its adherence to oral surfaces and ensuring consistent drug delivery. Recent clinical investigations have centered on its application in Oral Lichen Planus (OLP), a chronic inflammatory condition with the potential for malignant transformation that currently lacks an FDA-approved therapy.[1][2]

Mechanism of Action

Tacrolimus, the active pharmaceutical ingredient in this compound, is a potent immunomodulator that belongs to the class of calcineurin inhibitors. Its primary mechanism of action involves the inhibition of T-cell activation. Specifically, tacrolimus binds to the immunophilin FKBP12, and this complex then inhibits the calcium-dependent phosphatase calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). By suppressing the production of these key cytokines, tacrolimus effectively dampens the inflammatory response mediated by T-cells, which is a hallmark of many chronic inflammatory diseases.

The liposomal formulation of this compound is designed to optimize the topical delivery of tacrolimus to the oral mucosa, potentially enhancing its local therapeutic effects while minimizing systemic absorption and associated side effects.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from the Phase 2a multicenter, dose-ranging clinical trial of this compound in adult patients with symptomatic Oral Lichen Planus (NCT06233591).[1][3][4] Twenty-seven adults were treated with a 10-mL oral rinse of this compound twice daily for four weeks at varying doses of tacrolimus.[1]

Table 1: Efficacy of this compound in Oral Lichen Planus (Week 4) [1]

Efficacy EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37< 0.0001
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity Numerical Rating Scale (NRS)7.2 ± 1.712.9 ± 2.29< 0.0001
Reticulation/Erythema/Ulceration (REU) Score26.5 ± 10.413.2 ± 8.15< 0.0001

Table 2: Pharmacokinetic Safety of this compound [1]

Pharmacokinetic ParameterResult
Mean Tacrolimus Blood Levels< 1.0 ng/mL in 75% of post-baseline measurements
Maximum Individual Tacrolimus Blood Level4.5 ng/mL (well below the toxicity threshold of 15 ng/mL)

Table 3: Patient-Reported Outcomes (Patient Global Response Assessment - GRA) [1]

Patient-Reported Improvement in Quality of LifePercentage of Responders (n=23)
"Moderately better" or "Very much better"~78%

Experimental Protocols

Protocol 1: Clinical Administration of this compound Oral Rinse

This protocol is based on the methodology of the Phase 2a clinical trial for symptomatic Oral Lichen Planus.[1][3][4]

1. Objective: To describe the procedure for the safe and effective administration of this compound oral rinse for the treatment of chronic inflammatory oral mucosal diseases.

2. Materials:

  • This compound (liposomal tacrolimus) oral rinse at specified concentrations (e.g., 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus in 10 mL).
  • Measuring cup or syringe for accurate dosage.
  • Timer.

3. Procedure:

  • Dosage: Administer a 10 mL volume of the this compound oral rinse.
  • Frequency: The rinse should be administered twice daily.
  • Administration:
  • Instruct the patient to swish the 10 mL of this compound oral rinse vigorously in their mouth, ensuring contact with all affected mucosal surfaces.
  • The rinsing should continue for a duration of 3 minutes.
  • After 3 minutes, the patient should spit out the rinse. Swallowing should be avoided.
  • Post-Administration: The patient should refrain from eating or drinking for at least 30 minutes after administration to maximize drug contact time with the oral mucosa.
  • Duration of Treatment: Continue the treatment for a 4-week period.

4. Follow-up: A follow-up visit should be scheduled 2 weeks after the final dose to assess for any sustained effects or adverse events.[3]

Protocol 2: Assessment of Efficacy in Oral Lichen Planus

This protocol outlines the methods for evaluating the clinical efficacy of this compound in treating Oral Lichen Planus, based on the endpoints used in the Phase 2a trial.[1]

1. Objective: To quantitatively and qualitatively assess the change in disease severity of Oral Lichen Planus following treatment with this compound.

2. Efficacy Endpoints and Assessment Methods:

  • Investigator Global Assessment (IGA):
  • A clinician-rated scale to assess the overall severity of the OLP. A typical scale might range from 0 (clear) to 4 (severe).
  • Assessments should be performed at baseline and at specified follow-up intervals (e.g., week 4).
  • Reticulation/Erythema/Ulceration (REU) Score:
  • A scoring system to evaluate the severity of the three characteristic signs of OLP. Each component is scored based on its extent and severity.
  • Perform scoring at baseline and at follow-up visits.
  • Pain and Sensitivity Numerical Rating Scale (NRS):
  • A patient-reported outcome measure where the patient rates their level of pain and sensitivity on a scale of 0 (no pain/sensitivity) to 10 (worst imaginable pain/sensitivity).
  • Collect NRS scores at baseline and at each follow-up visit.
  • Patient Global Response Assessment (GRA):
  • A patient-reported assessment of their overall improvement and change in quality of life since starting the treatment. This can be captured using a Likert-type scale (e.g., from "very much worse" to "very much better").
  • Administer the GRA at the end of the treatment period.

Protocol 3: Safety and Tolerability Assessment

This protocol describes the procedures for monitoring the safety and tolerability of this compound during treatment.[1]

1. Objective: To identify and document any adverse events and to monitor systemic exposure to tacrolimus.

2. Procedures:

  • Adverse Event (AE) Monitoring:
  • At each study visit, systematically query the patient for any new or worsening symptoms or medical conditions.
  • Document all AEs, including their severity (mild, moderate, severe), duration, and perceived relationship to the study drug.
  • Serious adverse events (SAEs) must be reported immediately according to regulatory guidelines.
  • Pharmacokinetic Monitoring:
  • Collect blood samples at specified time points (e.g., pre-dose and post-dose at certain visits) to measure tacrolimus blood concentrations.
  • Analyze blood samples using a validated analytical method (e.g., liquid chromatography-mass spectrometry).
  • Compare the measured tacrolimus levels to the established toxicity threshold (15 ng/mL) to assess systemic absorption and risk of systemic side effects.
  • Laboratory Studies:
  • Perform standard clinical laboratory tests (e.g., complete blood count, comprehensive metabolic panel) at baseline and at the end of treatment to monitor for any drug-related changes in hematological or biochemical parameters.

Visualizations

Signaling Pathway of Tacrolimus (this compound)

Tacrolimus_Pathway cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca releases Calcineurin Calcineurin Ca->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates FKBP12 FKBP12 FKBP12->Calcineurin complex inhibits This compound This compound (Tacrolimus) This compound->FKBP12 binds to NFAT NFAT (Active) NFAT_N NFAT NFAT->NFAT_N translocation IL2_gene IL-2 Gene NFAT_N->IL2_gene activates IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA transcription Cytokine Pro-inflammatory Cytokines (IL-2, TNF-α) IL2_mRNA->Cytokine translation

Caption: Mechanism of action of this compound (Tacrolimus) in inhibiting T-cell activation and pro-inflammatory cytokine production.

Experimental Workflow for this compound Phase 2a Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Symptomatic OLP, Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment (N=27) Screening->Enrollment Baseline Baseline Assessment (IGA, REU, Pain/Sensitivity NRS, Blood Samples) Enrollment->Baseline Randomization Dose Assignment (0.25mg, 0.5mg, or 1.0mg Tacrolimus) Baseline->Randomization Treatment Treatment Phase (4 Weeks) This compound Oral Rinse, 10mL twice daily Randomization->Treatment Week4_Assessment Week 4 Assessment (Efficacy Endpoints, Safety Monitoring, Blood Samples) Treatment->Week4_Assessment FollowUp Follow-up Phase (2 Weeks) Week4_Assessment->FollowUp Final_Assessment Final Assessment (Week 6) (Sustained Efficacy, Adverse Events) FollowUp->Final_Assessment Data_Analysis Data Analysis Final_Assessment->Data_Analysis

Caption: Workflow of the this compound Phase 2a clinical trial for Oral Lichen Planus.

References

Troubleshooting & Optimization

LP10 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the LP10 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and ensure reliable, reproducible results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assays?

Experimental variability in this compound assays can arise from multiple factors, which can be broadly categorized as pre-analytical, analytical, and post-analytical.[1]

  • Pre-analytical variability includes factors related to the biological samples and their handling before the assay is performed. This can include donor-specific factors (genetics, age, health status), sample collection and processing inconsistencies, and improper storage conditions.[1]

  • Analytical variability occurs during the experimental procedure itself. Key contributors are operator-dependent differences in techniques such as pipetting, cell counting, and washing.[1] Reagent quality, including lot-to-lot variation of antibodies, antigens, and media, is also a critical factor.[1] Instrument calibration and setup are also significant sources of analytical error.[1][2][3]

  • Post-analytical variability happens during data analysis. Inconsistent data processing, subjective interpretation of results, and variations in statistical analysis methods can all lead to disparate outcomes.[1]

Q2: How can I improve the reproducibility of my cell-based this compound assays?

Improving reproducibility in cell-based assays requires standardization at multiple levels.[4][5][6]

  • Standardize Cell Culture Conditions: Use cells from a trusted source and limit the number of passages to prevent phenotypic drift.[5] Maintain consistent cell density and passage timing for all experiments.[5] Routine testing for contamination, such as mycoplasma, is also crucial.[4][5]

  • Consistent Handling Procedures: Incomplete trypsinization can select for loosely adherent cells, introducing variability.[5] Ensure all liquid handling steps are performed consistently.[7]

  • Use Cryopreserved Cells: Using cryopreserved cell banks for screening can reduce variability by ensuring a consistent starting cell population for each experiment.[5][6]

Q3: My this compound protein assay is showing high background. What should I do?

High background, or non-specific binding, can obscure the true signal in your assay.[8] Here are some steps to reduce it:

  • Optimize Blocking Buffer: Experiment with different blocking buffers such as Bovine Serum Albumin (BSA), non-fat milk, or commercially available blockers to find the one that works best for your assay.[8]

  • Increase Wash Stringency: Increasing the number or duration of wash steps can help to remove non-specifically bound proteins.[8] The addition of a mild detergent, like Tween-20, to the wash buffer can also be effective.[8]

  • Check for Reagent Cross-Reactivity: Ensure that your detection reagents are not cross-reacting with other components in your sample matrix.[8]

Troubleshooting Guides

Problem: Low Signal or Sensitivity in this compound Detection

A weak or absent signal can prevent the detection of this compound, even when it is present.

Potential Cause Recommended Solution References
Suboptimal Antibody/Reagent Concentration Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies or other detection reagents.[8]
Incorrect Incubation Times/Temperatures Optimize incubation times and temperatures according to the manufacturer's protocol or published literature for similar assays.[8]
Degraded Reagents Ensure all reagents are stored correctly and are within their expiration dates. Avoid repeated freeze-thaw cycles.[1]
Low Protein Concentration Concentrate your sample if possible. Ensure your assay is sensitive enough for the expected concentration of this compound.[9]
Instrument Settings Not Optimized Verify that the instrument settings (e.g., wavelength, gain) are appropriate for your assay.[2][3]
Problem: High Variability Between Replicates
Potential Cause Recommended Solution References
Pipetting Inaccuracy Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[8][10]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with buffer or media.[11]
Incomplete Mixing Ensure thorough mixing of all reagents and samples before and after addition to the plate.[10][12]
Cell Clumping Ensure a single-cell suspension before plating by gentle pipetting or using a cell strainer.[4]
Reagent Lot-to-Lot Variability Whenever possible, use reagents from the same manufacturing lot for an entire set of experiments.[1][8]

Experimental Protocols

General Protocol for an this compound Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general framework for a sandwich ELISA to quantify this compound. Optimization of concentrations, volumes, and incubation times/temperatures will be necessary.

  • Coating: Dilute the capture antibody against this compound to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Add 100 µL of your standards and samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody: Add 100 µL of the diluted detection antibody against this compound to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Repeat the wash step as in step 2, but increase to five washes.

  • Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by the binding of a ligand to the this compound receptor, leading to the activation of downstream effectors and ultimately influencing gene expression. This represents a common type of pathway investigated in drug development.

LP10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LP10_Receptor This compound Receptor Kinase_A Kinase A LP10_Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Activation TF_Inhibitor TF Inhibitor Kinase_B->TF_Inhibitor Inhibition Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation TF_Inhibitor->Transcription_Factor DNA DNA Transcription_Factor->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Ligand Ligand Ligand->LP10_Receptor Binding & Activation

A hypothetical signaling cascade initiated by this compound activation.

Troubleshooting Workflow for High Background

This workflow provides a logical sequence of steps to diagnose and resolve issues with high background noise in an this compound assay.

High_Background_Troubleshooting Start High Background Detected Check_Blank Review Blank/Negative Controls Start->Check_Blank Optimize_Blocking Optimize Blocking Buffer (e.g., different type, concentration, time) Check_Blank->Optimize_Blocking Blank is high Increase_Washing Increase Wash Stringency (e.g., more washes, longer duration) Optimize_Blocking->Increase_Washing No Improvement Resolved Issue Resolved Optimize_Blocking->Resolved Improvement Check_Antibody_Concentration Titrate Primary/Secondary Antibody Concentrations Increase_Washing->Check_Antibody_Concentration No Improvement Increase_Washing->Resolved Improvement Verify_Reagents Check for Reagent Contamination or Degradation Check_Antibody_Concentration->Verify_Reagents No Improvement Check_Antibody_Concentration->Resolved Improvement Verify_Reagents->Resolved Contamination Found & Replaced

References

Technical Support Center: Optimizing LP10 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of LP10, a liposomal formulation of tacrolimus, for maximum efficacy in preclinical research settings. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and diagrams to facilitate your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The active component of this compound is tacrolimus. Its primary mechanism of action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] Tacrolimus binds to an intracellular protein, FKBP-12, and this complex then binds to calcineurin, inhibiting its phosphatase activity.[1][2] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[3][4] Consequently, NFAT is unable to translocate to the nucleus, which in turn inhibits the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), IL-4, and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Q2: How does the liposomal formulation of this compound affect its activity in vitro?

A2: The liposomal formulation of this compound is designed to enhance the delivery and stability of the poorly water-soluble active ingredient, tacrolimus.[5] In in vitro settings, the liposomes can interact with cell membranes, facilitating the release of tacrolimus into the cytoplasm where it can exert its effects.[6] The kinetics of drug release from the liposomes will influence the onset and duration of action.[7] Researchers should consider that the effective concentration and incubation time may differ from that of free tacrolimus due to the properties of the liposomal delivery system.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: Based on in vitro studies with tacrolimus, a starting concentration range of 1 ng/mL to 100 ng/mL is recommended for most cell-based assays.[3][8] The 50% inhibitory concentration (IC50) for T-cell proliferation has been reported to vary widely, with some studies showing strong suppression at concentrations as low as 3.125 ng/mL.[9] The optimal concentration is highly dependent on the cell type, assay conditions, and the specific endpoint being measured. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

Q4: How can I measure the efficacy of this compound in my experiments?

A4: The efficacy of this compound can be assessed through various in vitro assays, including:

  • T-cell Proliferation Assays: Measuring the inhibition of mitogen- or antigen-induced T-cell proliferation using techniques like CFSE dilution or [3H]-thymidine incorporation.[9][10]

  • Cytokine Secretion Assays: Quantifying the reduction in pro-inflammatory cytokine levels (e.g., IL-2, IFN-γ, TNF-α) in cell culture supernatants using ELISA or cytokine bead arrays.

  • NFAT Translocation Assays: Visualizing and quantifying the inhibition of NFAT nuclear translocation using immunofluorescence microscopy or imaging flow cytometry.[4][11]

  • Gene Expression Analysis: Measuring the downregulation of target genes (e.g., IL-2, CSF2, IFNG) using quantitative real-time PCR (qRT-PCR).[12]

Data Presentation

Table 1: Reported In Vitro Efficacy of Tacrolimus in T-Cell Assays

ParameterCell TypeStimulationAssay MethodEffective Concentration (IC50 or Inhibition)Reference(s)
T-Cell Proliferation Human Peripheral Blood Mononuclear Cells (PBMCs)anti-CD3ε mAb beadsCFSE dilutionStrong suppression at 3.125 ng/mL[9]
T-Cell Proliferation Murine Splenocytesanti-CD3ε mAbCFSE dilutionDose-dependent reduction from 0.5 to 10 mg/kg/day in vivo pre-treatment[9]
T-Cell Proliferation Human Renal Transplant Recipient PBMCsConcanavalin AMTT AssayIC50 varied widely (mean 126.4 ± 337.7 ng/mL)[3]
IL-2 mRNA Expression Human Whole Bloodanti-CD3/anti-CD28 mAbqRT-PCR82.2-90.0% inhibition at 12.5-100 µg/L (ng/mL) after 4h[8]
NFAT1 Nuclear Translocation Jurkat cell linePMA/IonomycinImage CytometryDose-dependent inhibition from 1 nM to 1 µM[4]

Note: The reported values can vary significantly based on experimental conditions. This table should be used as a guideline for designing dose-response experiments.

Mandatory Visualization

Caption: this compound (Tacrolimus) inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Staining

This protocol outlines the steps to assess the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (liposomal tacrolimus) and corresponding vehicle control (e.g., empty liposomes)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • CFSE staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CFSE Staining: Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate at a density of 2x10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound and the vehicle control. Add the desired concentrations to the appropriate wells. Include a "no treatment" control.

  • Stimulation: Add the T-cell mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

T_Cell_Proliferation_Workflow T-Cell Proliferation Assay Workflow Start Start: Isolate PBMCs CFSE_Stain Label cells with CFSE Start->CFSE_Stain Wash_Cells Wash cells to remove excess CFSE CFSE_Stain->Wash_Cells Plate_Cells Plate cells in a 96-well plate Wash_Cells->Plate_Cells Add_this compound Add serial dilutions of this compound and vehicle control Plate_Cells->Add_this compound Stimulate Add T-cell mitogen (e.g., PHA, anti-CD3/CD28) Add_this compound->Stimulate Incubate Incubate for 3-5 days at 37°C Stimulate->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify proliferation Analyze->End

Caption: Workflow for assessing T-cell proliferation inhibition by this compound using CFSE staining.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and pre-wet the tips. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Possible Cause: Instability of the liposomal formulation in culture media.

    • Solution: Assess the stability of this compound in your specific culture medium over the time course of the experiment. This can be done by measuring particle size and drug leakage. Consider using serum-free media for the initial incubation with this compound if serum components are found to destabilize the liposomes.

Issue 2: No significant inhibition of T-cell activation observed.

  • Possible Cause: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response curve with a wider range of concentrations. Ensure that the chosen concentrations are within the range where tacrolimus is known to be active.

  • Possible Cause: Insufficient incubation time.

    • Solution: The liposomal formulation may require a longer pre-incubation time for the tacrolimus to be released and taken up by the cells. Try pre-incubating the cells with this compound for 1-2 hours before adding the stimulus.

  • Possible Cause: Degradation of this compound.

    • Solution: Check the storage conditions and expiration date of the this compound formulation. Tacrolimus can be sensitive to light and temperature.[13]

Issue 3: High background signal in the unstimulated control.

  • Possible Cause: Spontaneous cell activation.

    • Solution: Ensure that the cells are healthy and not stressed during isolation and handling. Use low-passage number cells if working with cell lines.

  • Possible Cause: Contamination of reagents or culture.

    • Solution: Use sterile techniques and fresh, sterile reagents. Regularly test cell cultures for mycoplasma contamination.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Problem Unexpected Experimental Results High_Variability High Variability Between Replicates Problem->High_Variability No_Inhibition No Significant Inhibition Problem->No_Inhibition High_Background High Background in Controls Problem->High_Background Check_Seeding Check Cell Seeding Technique High_Variability->Check_Seeding Check_Edge_Effect Mitigate Edge Effects High_Variability->Check_Edge_Effect Check_Liposome_Stability Assess Liposome Stability High_Variability->Check_Liposome_Stability Check_Concentration Optimize this compound Concentration No_Inhibition->Check_Concentration Check_Incubation Optimize Incubation Time No_Inhibition->Check_Incubation Check_LP10_Integrity Verify this compound Integrity No_Inhibition->Check_LP10_Integrity Check_Cell_Health Assess Cell Health and Viability High_Background->Check_Cell_Health Check_Contamination Check for Contamination High_Background->Check_Contamination Solution Implement Corrective Actions and Repeat Check_Seeding->Solution Check_Edge_Effect->Solution Check_Liposome_Stability->Solution Check_Concentration->Solution Check_Incubation->Solution Check_LP10_Integrity->Solution Check_Cell_Health->Solution Check_Contamination->Solution

Caption: A logical guide for troubleshooting common issues in this compound in vitro experiments.

References

Technical Support Center: LP10 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common adverse events observed in clinical trials for LP10, a novel Janus kinase (JAK) inhibitor. This resource is intended for researchers, scientists, and drug development professionals involved in the clinical investigation of this compound.

Mechanism of Action: this compound

This compound is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into gene expression programs that regulate immunity, cell proliferation, and hematopoiesis.[1][2][3] By inhibiting JAK1 and JAK2, this compound modulates the activity of this pathway, which is often dysregulated in inflammatory diseases and malignancies.[1][3]

Signaling Pathway of this compound

LP10_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1/JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization DNA DNA STAT_P->DNA 5. Translocation This compound This compound This compound->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: this compound inhibits the JAK1/JAK2 kinases in the JAK-STAT signaling pathway.

Common Adverse Events in this compound Clinical Trials

The following table summarizes the most common treatment-emergent adverse events (TEAEs) observed in Phase II and III clinical trials of this compound. Data is presented for two different dosage cohorts and a placebo control group.

Adverse EventPlacebo (n=150)This compound 100mg (n=150)This compound 200mg (n=150)
Any Grade (%) Grade 3-4 (%) Any Grade (%) Grade 3-4 (%)
Infections
Upper Respiratory Tract Infection15.30.725.3
Nasopharyngitis12.00.018.7
Hematological
Anemia3.30.710.0
Neutropenia2.00.08.7
Thrombocytopenia1.30.05.3
Gastrointestinal
Nausea5.30.014.7
Diarrhea6.70.712.0
Other
Headache8.00.015.3
Increased Blood Creatine Phosphokinase2.70.79.3
Hypertension4.01.38.0

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during this compound clinical trials.

Q1: A patient in our trial has developed Grade 3 neutropenia. What is the recommended course of action?

A1: For Grade 3 neutropenia (Absolute Neutrophil Count [ANC] < 1.0 x 10⁹/L), it is recommended to interrupt the dosage of this compound. The patient's ANC should be monitored at least weekly. Once the neutropenia has resolved to Grade 1 (ANC ≥ 1.5 x 10⁹/L) or baseline, this compound may be restarted at a reduced dose. If neutropenia recurs, discontinuation of the treatment should be considered. Proactive management and dose modification are key strategies for handling such adverse events.[4]

Q2: We are observing a higher-than-expected incidence of upper respiratory tract infections. How can we investigate if this is related to this compound's mechanism of action?

A2: The increased rate of infections is an expected adverse event for JAK inhibitors due to their immunomodulatory effects.[5][6][7] To investigate this further, you could perform immunological profiling of patient samples. This could include lymphocyte subset analysis (CD4+, CD8+, B cells, NK cells) by flow cytometry and measurement of serum immunoglobulin levels at baseline and during treatment. A significant alteration in these parameters could provide a mechanistic link between this compound treatment and the observed increase in infections.

Q3: How should we manage patients who develop hypertension during the trial?

A3: Blood pressure should be monitored regularly throughout the trial. For patients who develop new-onset hypertension or experience an exacerbation of pre-existing hypertension, initiation or adjustment of antihypertensive medication is recommended.[8] If hypertension persists despite medical management, a dose reduction of this compound should be considered. In cases of severe or uncontrolled hypertension, discontinuation of this compound may be necessary.[4]

Q4: What is the underlying mechanism for the observed anemia and other cytopenias?

A4: Myelosuppression, including anemia, neutropenia, and thrombocytopenia, is a known class effect of JAK inhibitors.[9] The JAK/STAT pathway is crucial for the proliferation and differentiation of hematopoietic stem cells. By inhibiting JAK1 and JAK2, this compound can interfere with these processes, leading to a reduction in the production of red blood cells, neutrophils, and platelets.[3] In vitro assays, such as the colony-forming unit (CFU) assay, can be used to assess the direct effect of this compound on hematopoietic progenitors.[10][11][12]

Experimental Protocols

Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay for Myelotoxicity

This protocol is designed to assess the inhibitory effect of this compound on the proliferation and differentiation of human hematopoietic progenitor cells.

1. Materials:

  • Human bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem cells.

  • MethoCult™ H4434 Classic medium (or equivalent).

  • This compound stock solution (dissolved in DMSO).

  • Iscove's Modified Dulbecco's Medium (IMDM).

  • Fetal Bovine Serum (FBS).

  • 35 mm culture dishes.

2. Procedure:

  • Thaw and wash human BMMCs or CD34+ cells.

  • Resuspend cells in IMDM with 2% FBS to the desired cell concentration.

  • Prepare serial dilutions of this compound in IMDM. The final concentration of DMSO should not exceed 0.1%.

  • Add the cell suspension to the MethoCult™ medium.

  • Add the different concentrations of this compound or vehicle control (DMSO) to the cell-MethoCult™ mixture and vortex thoroughly.

  • Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.

  • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂.

  • After 14 days, score the colonies (CFU-GM, BFU-E, and CFU-GEMM) under an inverted microscope.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of colony formation) for each progenitor type.

Experimental Workflow for Investigating Myelosuppression

Myelosuppression_Workflow A Patient Observation: Grade 2/3 Cytopenia B Interrupt/Reduce this compound Dose A->B G In Vitro Mechanistic Study: CFU Assay A->G Research Investigation C Monitor Blood Counts Weekly B->C D Resolution to Grade 1/Baseline? C->D E Restart at Reduced Dose D->E Yes F Consider Discontinuation D->F No H Assess Direct Effect on Hematopoietic Progenitors G->H

Caption: Workflow for the management and investigation of myelosuppression.

Dose Modification Logic for Adverse Events

Dose_Modification Start Patient on this compound AE Adverse Event Occurs Start->AE Grade1 Grade 1 AE AE->Grade1 Grade 1 Grade2 Grade 2 AE AE->Grade2 Grade 2 Grade34 Grade 3/4 AE AE->Grade34 Grade 3/4 Continue Continue Treatment Monitor Closely Grade1->Continue Reduce Consider Dose Reduction Grade2->Reduce Interrupt Interrupt Dose Grade34->Interrupt Continue->Start Resolve AE Resolves? Interrupt->Resolve Reduce->Start Restart Restart at Reduced Dose Resolve->Restart Yes Discontinue Discontinue this compound Resolve->Discontinue No

Caption: Decision tree for dose modification based on adverse event grade.

References

LP10 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals working with LP10.

This technical support center provides essential information regarding the stability and proper storage of this compound. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended storage temperature for this compound? For optimal stability, it is recommended to store this compound at -20°C.
What is the expected shelf life of this compound under recommended storage conditions? When stored at -20°C, this compound is expected to be stable for at least 12 months. For long-term storage, temperatures of -80°C are advised.
Is it necessary to protect this compound from light? Yes, this compound is photosensitive. It is crucial to store it in a light-protected container, such as an amber vial, to prevent degradation.
How should I handle this compound upon receiving it? Upon receipt, immediately store the vial at -20°C. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes.
Can this compound be dissolved in solvents other than DMSO? While DMSO is the recommended solvent for creating stock solutions, ethanol can also be used. However, the stability of this compound in ethanol is reduced compared to DMSO.
How many times can a stock solution of this compound be freeze-thawed? To maintain the integrity of the compound, it is recommended to limit freeze-thaw cycles to a maximum of three. Aliquoting the stock solution into single-use vials is the best practice.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that this compound has been stored at the correct temperature and protected from light. 2. Prepare fresh stock solutions from a new vial of this compound. 3. Minimize the number of freeze-thaw cycles by preparing aliquots.
Reduced potency of this compound in assays - Prolonged exposure to room temperature. - Contamination of stock solution.1. Ensure that this compound solutions are kept on ice during experiments and returned to -20°C for storage promptly. 2. Use sterile techniques when preparing and handling stock solutions to prevent microbial contamination.
Precipitate observed in the stock solution - Supersaturation of the solution. - Solvent evaporation.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. Ensure vials are tightly sealed to prevent solvent evaporation. If necessary, prepare a fresh stock solution.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (10 mM in DMSO) aliquot Aliquot into multiple vials prep_this compound->aliquot acid Acidic (0.1 N HCl, 40°C) base Basic (0.1 N NaOH, 40°C) oxidative Oxidative (3% H2O2, 40°C) thermal Thermal (60°C) photolytic Photolytic (UV light, 254 nm) sampling Collect samples at 0, 2, 4, 8, 24 hours hplc Analyze by HPLC-UV sampling->hplc data Quantify remaining this compound and identify degradation products hplc->data G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_H HIF-1α HIF1b HIF-1β HIF1a_H->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding Gene Target Gene Transcription HRE->Gene This compound This compound This compound->HIF1a_H Inhibits Stabilization

Identifying and mitigating LP10 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects of the kinase inhibitor LP10.

Disclaimer: The compound "this compound" is used as an illustrative example. The data, pathways, and specific off-targets discussed here are based on the well-characterized multi-kinase inhibitor Dasatinib , which serves as a proxy for this guide.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

Q2: What is the primary target of this compound and what are its major known off-targets?

A2: The primary on-target for this compound (using Dasatinib as the model) is the BCR-ABL fusion protein kinase, a key driver in Chronic Myeloid Leukemia (CML).[5][6] However, this compound is a multi-kinase inhibitor and potently inhibits other kinases at nanomolar concentrations.[7] The most significant off-targets include members of the SRC family kinases (such as SRC, LCK, FYN), c-KIT, PDGFRβ, and EPHA2.[5][6][7] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its high potency but also its broad activity profile.[6]

Q3: My cells show unexpected toxicity or phenotypes at effective concentrations of this compound. Could this be an off-target effect?

A3: Yes, this is a common scenario. If you observe significant cytotoxicity, or a cellular phenotype (e.g., changes in morphology, migration, or apoptosis) that is inconsistent with the known function of the primary target (BCR-ABL), an off-target effect is a likely cause.[4][8] For example, inhibition of SRC family kinases by this compound can impact pathways involved in cell adhesion, migration, and survival, which may be distinct from the anti-proliferative effects of BCR-ABL inhibition.[5] Adverse events noted in clinical use, such as fluid retention and myelosuppression, are also linked to its off-target activity.[7]

Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?

A4: Several robust experimental strategies can be used to differentiate on-target from off-target effects:

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor with the same primary target but a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.[4]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the primary target (e.g., BCR-ABL). The resulting phenotype should mimic the on-target effect of the inhibitor. Discrepancies suggest the inhibitor's effect is at least partially off-target.

  • Rescue Experiments: The gold standard is to introduce a drug-resistant mutant of the primary target into your cells. If the inhibitor's effect is on-target, the resistant mutant will reverse the phenotype. If the phenotype persists, it is caused by an off-target interaction.[4][9]

Q5: Where can I find comprehensive kinase selectivity data for inhibitors like this compound?

A5: Kinase selectivity is typically determined by screening the inhibitor against a large panel of kinases.[10] This data is often available through commercial vendors that perform these screens as a service (e.g., Reaction Biology, Eurofins).[11] Such services provide data on the percentage of inhibition at a given concentration or determine IC50/Kd values for a wide range of kinases, offering a detailed map of the inhibitor's selectivity profile.[10][12]

Quantitative Data: this compound (Dasatinib) Kinase Inhibition Profile

The following table summarizes the inhibitory potency (IC50 values) of this compound against its primary on-target (BCR-ABL) and key off-targets. Lower IC50 values indicate higher potency. A large differential between the on-target and off-target IC50 values suggests higher selectivity.

Kinase TargetTarget TypeIC50 (nM)Reference
BCR-ABL On-Target <1 - 9 [13]
c-SRCOff-Target0.5 - 16[13]
LCKOff-Target1 - 11
c-KITOff-Target5 - 12
PDGFRβOff-Target28[6]
EPHA2Off-Target16[6]

Note: IC50 values are representative and can vary based on assay conditions.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at effective concentrations.
Possible Cause Troubleshooting Step Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test an inhibitor with a different chemical scaffold but the same primary target.1. Identification of specific off-targets responsible for toxicity. 2. If cytotoxicity persists, it may be an on-target effect. If it is reduced, the original toxicity was likely off-target.[4]
Inappropriate dosage Perform a detailed dose-response curve to identify the lowest effective concentration that minimizes toxicity.A therapeutic window where on-target effects are observed without significant cytotoxicity.
Compound solubility issues 1. Confirm the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.Prevention of compound precipitation, which can cause non-specific effects and artifactual results.[4]
Issue 2: The observed phenotype does not match the genetic knockdown of the primary target.
Possible Cause Troubleshooting Step Expected Outcome
An off-target is responsible for the phenotype 1. Consult kinome profiling data to identify potent off-targets. 2. Use siRNA/CRISPR to knock down the suspected off-target and see if it abrogates the effect of this compound. 3. Use a specific inhibitor for the suspected off-target to see if it phenocopies the effect of this compound.Confirmation that the observed phenotype is mediated by a specific off-target, clarifying the true mechanism of action in your system.
The phenotype is a result of inhibiting multiple kinases Use a combination of more selective inhibitors to see if inhibiting the on-target and a key off-target simultaneously can recapitulate the this compound phenotype.A clearer understanding of how the polypharmacology of this compound contributes to its overall cellular effect.

Visualizations

LP10_Signaling_Pathways cluster_on_target On-Target Pathway (CML) cluster_off_target Off-Target Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Proliferation STAT5->Proliferation Proliferation & Survival RAS_MAPK->Proliferation Proliferation & Survival PI3K_AKT->Proliferation Proliferation & Survival SRC SRC Family Kinases FAK FAK SRC->FAK Migration Migration FAK->Migration Cell Adhesion & Migration This compound This compound (Dasatinib) This compound->BCR_ABL Inhibits (On-Target) This compound->SRC Inhibits (Off-Target)

Caption: this compound on-target (BCR-ABL) and off-target (SRC) signaling pathways.

Experimental_Workflow start Unexpected Phenotype Observed with this compound kinome_scan 1. Perform Kinome Selectivity Profiling start->kinome_scan compare_inhibitor 2. Compare with Structurally Different Inhibitor for Same Target kinome_scan->compare_inhibitor genetic_ko 3. Compare Phenotype to Genetic Knockdown of Target compare_inhibitor->genetic_ko rescue_exp 4. Perform Rescue Experiment with Drug-Resistant Mutant genetic_ko->rescue_exp validate_off_target 5. Validate Suspected Off-Target (e.g., via siRNA or specific inhibitor) rescue_exp->validate_off_target Phenotype Persists conclusion_on Conclusion: Phenotype is On-Target rescue_exp->conclusion_on Phenotype Rescued conclusion_off Conclusion: Phenotype is Off-Target validate_off_target->conclusion_off

Caption: Experimental workflow for identifying this compound off-target effects.

Troubleshooting_Logic q1 Does the phenotype match a genetic knockdown of the primary target? q2 Is the phenotype reversed by a drug-resistant mutant of the primary target? q1->q2 Yes q3 Does a selective inhibitor for a suspected off-target (from kinome scan) replicate the phenotype? q1->q3 No res_on Likely ON-TARGET Effect q2->res_on Yes res_off Likely OFF-TARGET Effect q2->res_off No q3->res_off Yes res_complex Complex or Polypharmacology Effect. Investigate multiple targets. q3->res_complex No

Caption: Troubleshooting decision tree for unexpected this compound results.

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling

This experiment is typically performed by a specialized commercial service. The general methodology is to quantify the inhibitory activity of this compound against a large panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO). The service will typically perform serial dilutions.

  • Assay Format: A common format is a radiometric assay that measures the incorporation of radiolabeled phosphate ([γ-³³P]ATP) onto a specific substrate for each kinase.[11][14] Alternatively, luminescence-based assays that measure ATP consumption (e.g., ADP-Glo) are used.[13]

  • Screening: this compound is typically tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) against the entire kinase panel.

  • Data Analysis: Results are provided as a percentage of inhibition for each kinase relative to a vehicle control. A "hit" is defined as inhibition above a certain threshold (e.g., >70%).

  • Follow-up: For any identified "hits," a full dose-response curve is generated to determine the precise IC50 value, confirming the off-target interaction and its potency.[10]

Protocol 2: Western Blot for On- and Off-Target Pathway Modulation

This protocol allows you to assess if this compound is inhibiting its intended pathway versus a known off-target pathway within a cellular context.

Objective: To compare the inhibition of BCR-ABL signaling (via p-CrkL) versus SRC signaling (via p-SRC at Tyr416) in a relevant cell line (e.g., K562).

Methodology:

  • Cell Culture and Treatment: Plate K562 cells and treat with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies for:

      • p-CrkL (on-target pathway marker)

      • Total CrkL

      • p-SRC (Y416) (off-target pathway marker)

      • Total SRC

      • β-Actin (loading control)

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels. A potent, dose-dependent decrease in both p-CrkL and p-SRC would confirm engagement of both on- and off-target pathways.[4]

Protocol 3: Target Engagement Rescue with a Drug-Resistant Mutant

This protocol definitively determines if a phenotype is caused by the on-target activity of this compound. The T315I mutation in BCR-ABL, for example, confers resistance to Dasatinib.

Methodology:

  • Generate Cell Lines: Create stable cell lines that express either:

    • Wild-type (WT) BCR-ABL

    • A drug-resistant BCR-ABL mutant (e.g., T315I)

    • An empty vector control

  • Phenotypic Assay: Perform the cellular assay where the unexpected phenotype was observed (e.g., cell migration, apoptosis).

  • Treatment: Treat all three cell lines (WT, mutant, and control) with this compound at the concentration that produces the phenotype.

  • Data Analysis:

    • Expected On-Target Result: this compound will induce the phenotype in the WT and control cell lines, but the T315I mutant cell line will be unaffected (i.e., the phenotype is "rescued").

    • Expected Off-Target Result: this compound will induce the phenotype in all three cell lines, including the drug-resistant mutant. This demonstrates that the effect is independent of BCR-ABL inhibition.[9]

References

Technical Support Center: Liposomal Drug Delivery of Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomal formulations of tacrolimus.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating tacrolimus into liposomes?

A1: The primary challenges in formulating tacrolimus into liposomes stem from its physicochemical properties and the inherent complexities of liposomal systems. Tacrolimus is a highly hydrophobic macrolide lactone with low aqueous solubility (4–12 μg/mL), which makes its efficient encapsulation into the aqueous core of liposomes difficult.[1][2][3] Key challenges include:

  • Low Entrapment Efficiency: Due to its lipophilic nature, tacrolimus preferentially partitions into the lipid bilayer of the liposomes. This can lead to low drug loading capacity and potential disruption of the bilayer integrity at higher drug-to-lipid ratios.

  • Physicochemical Instability: Tacrolimus is susceptible to thermal degradation and photostability issues.[4] Liposomal formulations of tacrolimus can also exhibit physical instability, such as drug leakage upon storage, particularly at elevated temperatures.[5][6]

  • Poor Oral Bioavailability: Tacrolimus has poor and variable oral bioavailability due to its low solubility, extensive pre-systemic metabolism by CYP3A enzymes in the gut and liver, and efflux by P-glycoprotein.[1][2] While liposomal formulations aim to improve this, overcoming these biological barriers remains a significant challenge.

  • Drug-Excipient Incompatibility: Potential incompatibilities between tacrolimus and the chosen lipids or other excipients can affect the stability and performance of the final formulation.[3][4]

Q2: How can I improve the entrapment efficiency of tacrolimus in my liposomal formulation?

A2: Improving the entrapment efficiency of the highly lipophilic tacrolimus primarily involves optimizing the formulation and process parameters. Consider the following strategies:

  • Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are critical. Varying the cholesterol-to-lipid ratio can alter the fluidity and stability of the bilayer, which can, in turn, affect drug loading.[7][5][6]

  • Drug-to-Lipid Ratio: Systematically evaluate different drug-to-lipid ratios. While a higher ratio might seem desirable for higher loading, it can also lead to instability. An optimal ratio that balances loading and stability needs to be determined empirically.

  • Preparation Method: The method of liposome preparation significantly influences entrapment efficiency. The thin-film hydration method is commonly used for lipophilic drugs like tacrolimus.[7][5][6][8] Ensure complete dissolution of the drug and lipids in the organic solvent and thorough hydration of the lipid film.

  • pH Gradient Method (for ionizable drugs): While tacrolimus is not strongly ionizable, for other drugs with ionizable groups, creating a pH gradient across the liposome membrane can significantly enhance entrapment. This is generally more effective for hydrophilic or amphiphilic drugs.

  • Sonication/Homogenization: Post-preparation size reduction techniques like sonication or high-pressure homogenization can affect the lamellarity and size of the liposomes, which may indirectly influence the amount of drug that can be stably incorporated.[9]

Q3: My liposomal tacrolimus formulation is showing significant drug leakage upon storage. What could be the cause and how can I prevent it?

A3: Significant drug leakage from liposomal tacrolimus formulations during storage is a common stability issue. The primary causes are related to the physicochemical properties of the formulation and the storage conditions.

  • Causes of Drug Leakage:

    • High Bilayer Fluidity: A highly fluid lipid bilayer, often due to the type of phospholipid used or a low cholesterol content, can facilitate the diffusion of the drug out of the liposomes.

    • Improper Storage Temperature: Elevated temperatures increase the kinetic energy of both the drug and lipid molecules, leading to increased bilayer fluidity and drug leakage.[7][5][6]

    • Physical Instability of Liposomes: Over time, liposomes can undergo fusion or aggregation, which can compromise their integrity and lead to drug release.

    • Chemical Degradation: Degradation of the lipids (e.g., hydrolysis, oxidation) or the drug itself can alter the properties of the formulation and result in drug leakage.

  • Prevention Strategies:

    • Optimize Lipid Composition: Incorporate cholesterol to modulate bilayer fluidity. Using phospholipids with higher phase transition temperatures (e.g., DSPC) can create more rigid and less leaky bilayers at room and physiological temperatures.[10][11][12]

    • Control Storage Conditions: Store liposomal formulations at recommended temperatures, typically refrigerated (2-8°C), to minimize drug leakage.[7][5][6] Protect from light to prevent photodegradation.

    • Lyophilization (Freeze-Drying): For long-term stability, consider lyophilizing the liposomal formulation. This involves removing water at low temperatures and pressures, which immobilizes the liposomes in a solid matrix and prevents fusion, aggregation, and drug leakage. A cryoprotectant (e.g., sucrose, trehalose) is typically required.[9]

    • Use of Stabilizing Excipients: The addition of certain polymers or sugars to the formulation can help stabilize the liposomes during storage.

Troubleshooting Guides

Problem 1: Low or Inconsistent Drug Loading/Entrapment Efficiency
Potential Cause Troubleshooting Step
Incomplete dissolution of tacrolimus and lipids in the organic solvent. Ensure a clear solution is formed before proceeding to the film hydration step. If necessary, gently warm the solvent or use a stronger solvent system (e.g., a mixture of chloroform and methanol).
Inadequate hydration of the lipid film. Increase the hydration time and/or temperature. Ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids used. Gentle agitation during hydration can also improve the process.[7]
Suboptimal drug-to-lipid ratio. Systematically prepare formulations with varying drug-to-lipid ratios to identify the optimal concentration that maximizes loading without compromising liposome stability.
Incorrect method for separating unentrapped drug. Use a reliable method to separate free drug from the liposomes, such as ultracentrifugation or size exclusion chromatography. Ensure the chosen method does not disrupt the liposomes.[13]
Inaccurate quantification of tacrolimus. Validate the analytical method (e.g., HPLC) for tacrolimus quantification. Ensure complete lysis of liposomes (e.g., with a suitable solvent like methanol or ethanol) before analysis to measure the total drug content accurately.[7]
Problem 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step
Incomplete hydration or formation of multilamellar vesicles (MLVs). Optimize the hydration process as described above. MLVs are typically larger and more polydisperse.
Ineffective size reduction method. If using sonication, ensure consistent application of energy and time. For extrusion, check for membrane integrity and ensure the liposome suspension is passed through the membrane a sufficient number of times (e.g., 10-15 passes).
Aggregation of liposomes. Check the zeta potential of the liposomes. A low surface charge can lead to aggregation. If necessary, incorporate a charged lipid into the formulation. Also, ensure the ionic strength of the buffer is appropriate.
Instrumental error during particle size analysis. Ensure the sample is properly diluted to avoid multiple scattering effects in Dynamic Light Scattering (DLS) measurements. The viscosity of the dispersant should be correctly entered into the instrument's software.[14][15][16][17]
Problem 3: Unexpected Results in In Vitro Cell Viability Assays (e.g., MTT Assay)
Potential Cause Troubleshooting Step
Interference of empty liposomes with the assay. The lipidic nature of liposomes can interfere with the MTT assay, leading to inconsistent absorbance values.[18] Run a control with empty liposomes (placebo) at the same lipid concentrations used in the drug-loaded formulations to assess their intrinsic effect on cell viability and the assay itself.[19][20][21][22]
Cytotoxicity of the liposomal components. Some lipids, especially cationic lipids, can be cytotoxic at high concentrations. Evaluate the cytotoxicity of the empty liposomes to distinguish between the toxicity of the drug and the carrier.
Alteration of drug release profile in cell culture media. The components of the cell culture media (e.g., proteins) can interact with the liposomes and alter the drug release rate. This can lead to different cytotoxic effects compared to what might be expected from in vitro release studies in simpler buffers.
Inappropriate incubation time. The kinetics of drug release from the liposomes and subsequent cellular uptake and action may require different incubation times compared to the free drug. Perform a time-course experiment to determine the optimal incubation period.

Experimental Protocols

Preparation of Tacrolimus-Loaded Liposomes by Thin-Film Hydration

This protocol is a standard method for preparing multilamellar vesicles (MLVs) containing a lipophilic drug like tacrolimus.[7][5][6][8]

Materials:

  • Tacrolimus

  • Phospholipids (e.g., DSPC, Soy PC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Hydration buffer (e.g., Phosphate Buffered Saline pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Bath sonicator

Procedure:

  • Accurately weigh the desired amounts of tacrolimus, phospholipids, and cholesterol.

  • Dissolve the weighed components in a suitable volume of the organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids. A thin, uniform lipid film should form on the inner wall of the flask.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer to the flask. The temperature of the buffer should also be above the lipid phase transition temperature.

  • Rotate the flask gently in the water bath for 1-2 hours to allow for complete hydration and formation of MLVs.

  • The resulting liposomal suspension can be further processed for size reduction (e.g., by sonication or extrusion).

Determination of Entrapment Efficiency (%EE)

This protocol describes how to determine the percentage of the initial drug that has been successfully encapsulated within the liposomes.

Materials:

  • Tacrolimus-loaded liposome suspension

  • Ultracentrifuge or size exclusion chromatography (SEC) column

  • Suitable solvent for liposome lysis (e.g., methanol, ethanol)

  • HPLC system for tacrolimus quantification

Procedure:

  • Separation of Free Drug:

    • Ultracentrifugation: Centrifuge the liposomal suspension at high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the unentrapped drug.

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.

  • Quantification of Entrapped Drug:

    • Carefully collect the liposome fraction (pellet from centrifugation or the initial eluate from SEC).

    • Lyse the liposomes by adding a suitable solvent (e.g., methanol) to release the entrapped tacrolimus.

    • Quantify the concentration of tacrolimus in the lysed liposome fraction using a validated HPLC method. This gives the amount of entrapped drug.

  • Calculation of %EE:

    • %EE = (Amount of Entrapped Drug / Total Initial Amount of Drug) x 100[13]

In Vitro Drug Release Study using Dialysis Method

This protocol is used to assess the release profile of tacrolimus from the liposomes over time.[23][24]

Materials:

  • Tacrolimus-loaded liposome suspension

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4, potentially with a surfactant like Tween 80 to maintain sink conditions for the poorly soluble tacrolimus)

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Pipette a known volume of the liposomal suspension into the dialysis bag and securely seal both ends.

  • Place the dialysis bag in a container with a known volume of the release medium.

  • Incubate the setup at 37°C with continuous, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.

  • Analyze the concentration of tacrolimus in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Quantitative Data Summary

Table 1: Formulation and Characterization of Tacrolimus Liposomes

Formulation CodeLipid CompositionDrug:Lipid:Cholesterol RatioEntrapment Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
TAC-LipoPC:Cholesterol-65.3 ± 4.1250-450-[8]
FK506 LiposomesCationic Lipids-90.11 ± 2.87292 ± 7+31.13 ± 0.83[13]
Proliposome F-VDSPC:Cholesterol1:2:0.595.6 ± 2.9364.1 ± 14.9-[10]
MLVsNeutral LipidsVaried60-80--[7][5][6]

Table 2: In Vivo Performance of Liposomal Tacrolimus

FormulationAdministration RouteAnimal ModelKey FindingReference
ProliposomesOralSprague-Dawley RatsRelative bioavailability of 193.33% compared to pure tacrolimus suspension.[11][12]
Liposomal Gel (0.03%)TopicalRats (Allergic Contact Dermatitis Model)Showed similar efficacy to 0.03% marketed tacrolimus ointment.[7][5][6]
LTAC (Lipid Micelles)Systemic & LocalHemiparkinsonian RatsCombination of systemic and local administration improved xenograft survival.[25]

Visualizations

experimental_workflow formulation 1. Formulation (Thin-Film Hydration) purification 2. Purification (Remove Free Drug) formulation->purification Crude Liposomes char_phys 3. Physicochemical Characterization purification->char_phys Purified Liposomes char_invitro 4. In Vitro Characterization char_phys->char_invitro sub_phys Size (DLS) Zeta Potential %EE char_phys->sub_phys char_invivo 5. In Vivo Evaluation char_invitro->char_invivo sub_invitro Release Profile Cell Viability (MTT) char_invitro->sub_invitro sub_invivo Pharmacokinetics Efficacy char_invivo->sub_invivo

Caption: Experimental workflow for developing and evaluating tacrolimus liposomes.

troubleshooting_low_ee problem Problem: Low Entrapment Efficiency (%EE) cause1 Cause: Incomplete Dissolution problem->cause1 cause2 Cause: Poor Hydration problem->cause2 cause3 Cause: Suboptimal Composition problem->cause3 cause4 Cause: Analytical Error problem->cause4 sol1 Solution: Use co-solvent, ensure clear solution cause1->sol1 sol2 Solution: Increase hydration time/temperature cause2->sol2 sol3 Solution: Vary drug:lipid ratio, alter cholesterol % cause3->sol3 sol4 Solution: Validate HPLC method, ensure complete lysis cause4->sol4

Caption: Troubleshooting logic for low tacrolimus entrapment efficiency.

References

Technical Support Center: Improving the Bioavailability of LP10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of the investigational compound LP10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main challenges in terms of bioavailability?

A1: this compound is a promising therapeutic agent with a lipophilic nature. Its high lipophilicity leads to poor aqueous solubility, which is a major obstacle to achieving adequate oral bioavailability.[1][2] This can result in low absorption from the gastrointestinal tract and significant first-pass metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.[2][3]

Q2: What are the primary strategies for enhancing the oral bioavailability of a poorly soluble drug like this compound?

A2: Several formulation strategies can be employed to overcome the challenges associated with poorly water-soluble drugs.[4] These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.[6]

  • Lipid-Based Formulations: These formulations can improve drug solubilization in the gastrointestinal tract and may enhance lymphatic transport, thus avoiding first-pass metabolism.[1][2][7] Examples include self-emulsifying drug delivery systems (SEDDS) and liposomes.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.

Q3: How does a liposomal formulation, like that used for LP-10 in clinical trials for Oral Lichen Planus, improve bioavailability?

A3: Liposomal formulations encapsulate the active pharmaceutical ingredient (API) within a lipid bilayer vesicle. This approach offers several advantages for a compound like this compound:

  • Enhanced Solubility: It allows the hydrophobic drug to be carried in an aqueous medium.

  • Protection from Degradation: The liposome can protect the drug from the harsh environment of the gastrointestinal tract.

  • Modified Absorption Pathways: Liposomes can influence the absorption mechanism, potentially utilizing lymphatic uptake, which bypasses the liver and reduces first-pass metabolism.[3]

  • Targeted Delivery: In the case of the LP-10 oral rinse for Oral Lichen Planus, the liposomal formulation is designed for local delivery, overcoming poor adherence to oral surfaces and ensuring consistent drug delivery to the target site.[8][9]

Troubleshooting Guides

Problem 1: Inconsistent results in in-vitro dissolution studies of our this compound formulation.

Possible Cause Troubleshooting Step
Formulation Instability Evaluate the physical and chemical stability of your formulation over time and under different storage conditions.
Inappropriate Dissolution Medium Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the intended absorption site.
Issues with Particle Size Distribution Characterize the particle size distribution of the drug in your formulation to ensure it is uniform and within the desired range.
Excipient Interactions Investigate potential interactions between this compound and the excipients used in the formulation that might affect dissolution.

Problem 2: Low in-vivo bioavailability despite promising in-vitro dissolution.

Possible Cause Troubleshooting Step
High First-Pass Metabolism Investigate the metabolic profile of this compound. If it undergoes extensive first-pass metabolism, consider formulations that promote lymphatic absorption, such as lipid-based systems.[3]
Poor Permeability Assess the intestinal permeability of this compound using in-vitro models like Caco-2 cell monolayers. If permeability is low, consider the addition of permeation enhancers.
Efflux Transporter Activity Determine if this compound is a substrate for efflux transporters like P-glycoprotein, which can pump the drug back into the intestinal lumen.
Gastrointestinal Degradation Evaluate the stability of this compound in simulated gastric and intestinal fluids to check for degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer by gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Protocol 2: In-Vitro Drug Release Study

  • Apparatus: Use a USP dissolution apparatus (e.g., Apparatus 2 - Paddle).

  • Dissolution Medium: Prepare a dissolution medium that mimics the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid or simulated intestinal fluid).

  • Procedure:

    • Place a known amount of the this compound formulation into the dissolution vessel.

    • Withdraw samples at predetermined time intervals.

    • Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.

Data Presentation

Table 1: Comparison of Bioavailability Parameters for Different this compound Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Unformulated this compound 50 ± 122.0 ± 0.5250 ± 60100
Micronized this compound 120 ± 251.5 ± 0.5600 ± 110240
This compound Solid Dispersion 250 ± 451.0 ± 0.31250 ± 200500
This compound Liposomes 350 ± 602.5 ± 0.81800 ± 350720

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Bioavailability Evaluation prep1 Dissolve this compound & Lipids in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Sonication/Extrusion) prep3->prep4 prep5 Purification prep4->prep5 char1 Particle Size & Zeta Potential prep5->char1 char2 Encapsulation Efficiency prep5->char2 char3 In-Vitro Drug Release prep5->char3 eval1 In-Vivo Animal Studies char3->eval1 eval2 Pharmacokinetic Analysis eval1->eval2

Caption: Workflow for Liposomal this compound Formulation and Evaluation.

signaling_pathway receptor Cell Surface Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response This compound This compound This compound->kinase2 Inhibition

Caption: Hypothetical Signaling Pathway Inhibition by this compound.

decision_tree start Poorly Soluble this compound q1 Is this compound sensitive to pH and enzymatic degradation? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no strategy1 Encapsulation (Liposomes, Nanoparticles) a1_yes->strategy1 q2 Is extensive first-pass metabolism observed? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no strategy2 Lipid-Based Formulations (SEDDS) a2_yes->strategy2 strategy3 Particle Size Reduction (Micronization) a2_no->strategy3 strategy4 Solid Dispersions / Complexation a2_no->strategy4

Caption: Decision Tree for Selecting a Bioavailability Enhancement Strategy for this compound.

References

Technical Support Center: Managing Patient-Reported Side Effects of LP-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing patient-reported side effects associated with LP-10, a liposomal formulation of tacrolimus. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is LP-10 and what are its primary indications in clinical research?

A1: LP-10 is a novel liposomal formulation of tacrolimus, a calcineurin inhibitor. Its localized delivery system is designed to minimize systemic absorption. Clinical investigations are primarily focused on two indications:

  • Oral Lichen Planus (OLP): An oral rinse formulation for this chronic inflammatory condition.

  • Hemorrhagic Cystitis (HC): An intravesical instillation for this condition characterized by bladder inflammation and bleeding.[1][2]

Q2: What is the mechanism of action of LP-10?

A2: The active ingredient in LP-10, tacrolimus, is an immunosuppressive agent. It works by inhibiting calcineurin, which in turn blocks T-cell activation and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2). This localized immunosuppression helps to reduce the inflammation associated with OLP and HC.[3][4]

Q3: What are the most common patient-reported side effects of LP-10 in clinical trials?

A3: Based on Phase 2a clinical trial data, the patient-reported side effects of LP-10 are generally mild to moderate and depend on the indication:

  • For Oral Lichen Planus (OLP): The most frequently reported treatment-related side effect is dry mouth (xerostomia) , occurring in 18.5% of patients.[5][6][7][8][9][10] Other adverse events were reported as mild to moderate.[7][11][12]

  • For Hemorrhagic Cystitis (HC): The intravesical instillation was well-tolerated. The few drug-related adverse events reported included artificial urinary sphincter malfunction, dysuria (painful urination), and bladder spasms .[13]

Q4: Is systemic exposure to tacrolimus a concern with LP-10?

A4: A key feature of LP-10 is its liposomal formulation, designed for localized treatment and minimal systemic absorption. Pharmacokinetic analyses from the Phase 2a trials for both OLP and HC have demonstrated that systemic uptake of tacrolimus is minimal and of short duration.[11][13][14][15] In the OLP trial, 76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL).[5][6][7][8][9][10]

Troubleshooting Guides

LP-10 for Oral Lichen Planus (OLP)

Issue: Patient reports dry mouth (xerostomia).

Grading and Assessment:

  • Patient Interview: Ask the patient to describe the severity and impact of the dry mouth on their daily activities, such as speaking, eating, and sleeping.

  • Standardized Questionnaires: Utilize a validated xerostomia inventory to quantify the severity of symptoms.

  • Clinical Oral Dryness Score (CODS): A 10-point scale assessing clinical signs of dry mouth.[16][17]

  • CTCAE Grading for Xerostomia:

    • Grade 1: Symptomatic (e.g., dry or thick saliva) without significant dietary alteration.

    • Grade 2: Moderate symptoms; oral intake alterations (e.g., copious water, other lubricants, diet limited to purees and/or soft, moist foods).

    • Grade 3: Inability to adequately aliment orally; tube feeding or TPN indicated.

Management Strategies:

  • Patient Education:

    • Advise patients to maintain adequate hydration by sipping water throughout the day.

    • Recommend avoiding caffeine, alcohol, and tobacco, which can exacerbate dry mouth.

    • Suggest avoiding dry, salty, or spicy foods.

  • Symptomatic Relief:

    • Recommend the use of sugar-free chewing gum or candies to stimulate saliva production.

    • Suggest over-the-counter saliva substitutes (sprays, gels, or rinses).

    • Advise the use of a humidifier at night.

  • Oral Hygiene:

    • Emphasize the importance of meticulous oral hygiene to prevent dental caries and oral candidiasis, which are more common with dry mouth.

    • Recommend the use of a soft-bristle toothbrush and fluoride toothpaste.

LP-10 for Hemorrhagic Cystitis (HC)

Issue: Patient reports dysuria (painful urination) or bladder spasms.

Grading and Assessment:

  • Patient Interview: Inquire about the onset, duration, and severity of the pain or spasms. Ask if there are any triggers or relieving factors.

  • Urinalysis: To rule out a urinary tract infection.

  • Patient-Reported Outcome Measures: Utilize validated questionnaires, such as the Acute Cystitis Symptom Score (ACSS), to assess the severity of urinary symptoms.[18][19][20]

  • CTCAE Grading for Dysuria:

    • Grade 1: Present.

  • CTCAE Grading for Bladder Spasm:

    • Grade 1: Intervention not indicated.

    • Grade 2: Antispasmodics indicated.

    • Grade 3: Hospitalization indicated.[21]

Management Strategies:

  • Symptomatic Relief:

    • Antispasmodic Medications: For bladder spasms, anticholinergic medications may be prescribed.

    • Analgesics: Over-the-counter pain relievers can help manage dysuria. Phenazopyridine may also be used for urinary tract pain relief.

  • Non-pharmacological Interventions:

    • Hydration: Encourage adequate fluid intake to help dilute the urine and reduce irritation.

    • Avoid Irritants: Advise patients to avoid bladder irritants such as caffeine, alcohol, spicy foods, and acidic foods.

    • Warm Compresses: Applying a warm compress to the lower abdomen may help to relieve discomfort.

  • Further Evaluation:

    • If symptoms are severe or persistent, further urological evaluation may be necessary to rule out other causes.

Data Presentation

Table 1: Patient-Reported Adverse Events in LP-10 Phase 2a Clinical Trial for Oral Lichen Planus (n=27)

Adverse EventFrequencySeverity
Dry Mouth (Xerostomia)18.5%Mild to Moderate
Other Treatment-Related EventsNot specified50 mild, 4 moderate

Data sourced from Lipella Pharmaceuticals' public announcements of Phase 2a trial results.[5][6][7][8][9][10]

Table 2: Drug-Related Adverse Events in LP-10 Phase 2a Clinical Trial for Hemorrhagic Cystitis (n=13)

Adverse EventFrequencySeverity
Artificial Urinary Sphincter MalfunctionNot specifiedNot specified
DysuriaNot specifiedNot specified
Bladder SpasmsNot specifiedNot specified

Data sourced from the publication of the Phase 2a dose-escalation study.[13]

Experimental Protocols

Protocol for Assessment of Patient-Reported Outcomes in LP-10 Oral Lichen Planus Trial

  • Patient Population: Adults with biopsy-confirmed symptomatic OLP who have previously failed standard therapies.[8][10]

  • Treatment Regimen: 10 mL LP-10 oral rinse (at doses of 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus) for 3 minutes twice daily for 4 weeks, followed by a 2-week safety follow-up.[4][12]

  • Data Collection Instruments:

    • Numerical Rating Scale (NRS): To assess pain and sensitivity.

    • OLP Symptom Severity Measure (OLPSSM): To measure the overall symptom burden.

    • Patient Global Response Assessment (GRA): To evaluate the patient's perception of their quality of life improvement.[4][12]

  • Data Collection Schedule: Patient-reported outcomes are collected at baseline and at specified follow-up visits during and after the treatment period.

  • Adverse Event Monitoring: All adverse events reported by the patient or observed by the investigator are recorded and graded for severity and relationship to the study drug.

Protocol for Assessment of Patient-Reported Outcomes in LP-10 Hemorrhagic Cystitis Trial

  • Patient Population: Patients with refractory moderate to severe sterile HC.[13]

  • Treatment Regimen: Up to two intravesical instillations of LP-10 at escalating doses (2, 4, or 8 mg of tacrolimus).[13][22]

  • Data Collection Instruments:

    • 3-Day Diary: To record urinary incontinence, frequency, and urgency.[13]

    • Cystoscopy Global Response Assessment (GRA): To be completed by the investigator, but patient-reported symptoms contribute to the overall assessment.[13]

  • Data Collection Schedule: Data is collected at baseline and at follow-up visits after each treatment course.

  • Adverse Event Monitoring: All adverse events are recorded, with a specific focus on urinary and bladder-related symptoms. Events are assessed for severity and causality.

Mandatory Visualization

LP10_Side_Effect_Management cluster_OLP LP-10 for Oral Lichen Planus cluster_HC LP-10 for Hemorrhagic Cystitis OLP_Report Patient Reports Side Effect (e.g., Dry Mouth) OLP_Assess Assess Severity: - Patient Interview - Standardized Questionnaires - CTCAE Grading OLP_Report->OLP_Assess OLP_Manage Implement Management Strategy: - Patient Education - Symptomatic Relief - Enhanced Oral Hygiene OLP_Assess->OLP_Manage OLP_FollowUp Follow-up and Re-assess OLP_Manage->OLP_FollowUp OLP_FollowUp->OLP_Assess HC_Report Patient Reports Side Effect (e.g., Dysuria, Bladder Spasms) HC_Assess Assess Severity and Cause: - Patient Interview - Urinalysis - PRO Measures - CTCAE Grading HC_Report->HC_Assess HC_Manage Implement Management Strategy: - Symptomatic Relief (Analgesics, Antispasmodics) - Non-pharmacological Interventions - Rule out other causes HC_Assess->HC_Manage HC_FollowUp Follow-up and Re-assess HC_Manage->HC_FollowUp HC_FollowUp->HC_Assess

Caption: Workflow for Managing Patient-Reported Side Effects of LP-10.

Tacrolimus_Signaling_Pathway Tacrolimus Tacrolimus (LP-10) FKBP12 FKBP12 Tacrolimus->FKBP12 binds to Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Calcineurin_active Active Calcineurin Complex->Calcineurin_active inhibits NFAT_p NF-AT (phosphorylated) (inactive) Calcineurin_active->NFAT_p dephosphorylates Calcineurin_inactive Inactive Calcineurin NFAT NF-AT (dephosphorylated) (active) NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene activates TCell_Activation T-Cell Activation & Inflammation IL2_Gene->TCell_Activation

Caption: Tacrolimus Signaling Pathway in T-Cell Activation Inhibition.

References

LP10 Technical Support Center: Troubleshooting and Overcoming Treatment Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: LP10, a liposomal formulation of tacrolimus, is an investigational treatment currently in Phase 2 clinical trials for Oral Lichen Planus and Hemorrhagic Cystitis.[1][2][3][4] As of late 2025, there is no published clinical or preclinical data describing acquired resistance to this compound. The following technical support guide is a proactive, hypothetical resource designed for researchers and drug development professionals. The troubleshooting strategies are based on the known mechanisms of its active ingredient, tacrolimus, and general principles of acquired drug resistance in cellular models.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to this compound, is now showing a reduced response. What could be the cause?

A reduced response to this compound in a previously sensitive cell line may indicate the development of acquired resistance. Several cellular mechanisms could be responsible:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump tacrolimus out of the cell, reducing its intracellular concentration and efficacy.

  • Target Alteration: While rare for tacrolimus, mutations in the genes encoding its binding proteins (e.g., FKBP12) or its ultimate target, calcineurin, could prevent effective drug-target interaction.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways that bypass the need for calcineurin in activating downstream responses (e.g., NFAT-independent inflammatory cytokine production).

  • Metabolic Alterations: Changes in cellular metabolism could lead to the inactivation or degradation of tacrolimus.

Q2: How can I confirm that my experimental model has developed resistance to this compound?

The most direct method is to perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 curve (i.e., a higher IC50 value) compared to the parental, sensitive cell line is a clear indicator of resistance. This should be correlated with a functional endpoint, such as the inhibition of cytokine release (e.g., IL-2) or reduction in cell proliferation.

Q3: What are the first troubleshooting steps if I suspect this compound resistance?

  • Confirm Resistance: Perform a dose-response assay to quantify the change in IC50.

  • Check Compound Integrity: Ensure the this compound formulation has been stored correctly and has not degraded. Use a fresh batch if possible.

  • Cell Line Authentication: Verify the identity of your cell line (e.g., via short tandem repeat profiling) to rule out contamination or cell line misidentification.

  • Investigate Mechanism: If resistance is confirmed, proceed with the experimental protocols outlined below to investigate the underlying mechanism.

Troubleshooting Guides and Experimental Protocols

Guide 1: Confirming and Quantifying this compound Resistance

This guide helps you determine the degree of resistance in your cell model.

Protocol 1: Dose-Response Assay for IC50 Determination

This protocol uses a T-cell activation model where the inhibition of Interleukin-2 (IL-2) secretion is the primary endpoint.

Methodology:

  • Cell Preparation: Culture your suspected resistant and parental (sensitive) Jurkat T-cells under standard conditions.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 1000 nM). Add the different concentrations to the wells. Include a vehicle-only control.

  • Cell Stimulation: Co-stimulate the T-cells with phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (1 µM) to induce T-cell activation and IL-2 production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for both the sensitive and resistant cell lines.

Data Presentation:

Cell LineThis compound IC50 (nM) for IL-2 InhibitionFold Change in Resistance
Parental (Sensitive)5.2 ± 0.81.0
Suspected Resistant158.6 ± 15.230.5
Guide 2: Investigating Mechanisms of Resistance

If resistance is confirmed, the following protocols can help elucidate the underlying cause.

Protocol 2: Western Blot for Efflux Pump and Signaling Protein Expression

This protocol assesses changes in the expression of P-glycoprotein (P-gp) and key proteins in the T-cell activation pathway.

Methodology:

  • Lysate Preparation: Grow sensitive and resistant cells to 80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 4-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • P-glycoprotein (MDR1/ABCB1)

    • Phospho-NFAT

    • Total NFAT

    • Calcineurin A

    • Beta-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.

Data Presentation:

ProteinParental (Sensitive) Relative ExpressionResistant Relative Expression
P-glycoprotein1.08.7
Calcineurin A1.01.1
Phospho-NFAT (post-stimulation)0.2 (Inhibited)0.9 (Not Inhibited)

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

LP10_Mechanism_of_Action Figure 1: this compound (Tacrolimus) Mechanism of Action. cluster_cell T-Cell cluster_nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P NFAT NFAT (Active) NFAT_P->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus IL2 IL-2 Gene Transcription Nucleus->IL2 This compound This compound (Tacrolimus) FKBP12 FKBP12 This compound->FKBP12 FKBP12->Calcineurin Inhibition

Caption: Figure 1: this compound (Tacrolimus) inhibits Calcineurin, preventing NFAT dephosphorylation and IL-2 gene transcription.

LP10_Resistance_Mechanisms Figure 2: Hypothetical Mechanisms of Resistance to this compound. cluster_cell Resistant T-Cell cluster_nucleus LP10_in This compound Pgp P-glycoprotein (P-gp) LP10_in->Pgp Efflux Calcineurin Calcineurin LP10_in->Calcineurin Ineffective Inhibition LP10_out This compound LP10_out->LP10_in Bypass Bypass Pathway (e.g., AP-1, NF-κB) Nucleus Nucleus Bypass->Nucleus IL2 IL-2 Gene Transcription Nucleus->IL2 LP10_ext Extracellular This compound LP10_ext->LP10_out

Caption: Figure 2: Potential this compound resistance via drug efflux by P-gp or activation of bypass signaling pathways.

Experimental Workflow Diagram

Troubleshooting_Workflow Figure 3: Workflow for Troubleshooting this compound Resistance. Start Reduced this compound Efficacy Observed in Experiment IC50_Assay Perform Dose-Response Assay (Protocol 1) Start->IC50_Assay Confirm Q: Is Resistance Confirmed? (IC50 Shift > 5-fold) Check_Reagents Check this compound Integrity & Cell Line Authenticity Confirm->Check_Reagents No Investigate Investigate Mechanism Confirm->Investigate Yes IC50_Assay->Confirm Western Western Blot for P-gp & Signaling Proteins (Protocol 2) Investigate->Western Efflux_Assay Functional Efflux Assay (e.g., Rhodamine 123) Investigate->Efflux_Assay Sequencing Sequence FKBP12/ Calcineurin Genes Investigate->Sequencing End Identify Resistance Mechanism & Test Counter-Strategies (e.g., P-gp inhibitors) Western->End Efflux_Assay->End Sequencing->End

Caption: Figure 3: A step-by-step workflow for identifying the cause of decreased this compound efficacy in vitro.

References

Validation & Comparative

A Comparative Analysis of LP10 and Standard Therapies for Oral Lichen Planus (OLP)

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the mucous membranes of the oral cavity.[1][2] It presents with a variety of clinical forms, from asymptomatic white reticular lesions to painful erosive and ulcerative forms that can significantly impair a patient's quality of life.[3][4] The condition is also classified as an oral potentially malignant disorder, with a transformation risk of approximately 1.4%.[5] Despite affecting an estimated 6 million Americans, there are currently no FDA-approved therapies for OLP.[5][6] Treatment focuses on managing symptoms, primarily pain, and resolving mucosal lesions.[7]

Current management strategies rely on off-label use of topical and systemic medications. High-potency topical corticosteroids are the mainstay and first-line treatment for symptomatic OLP.[8][9] For cases that are resistant to corticosteroids, topical calcineurin inhibitors like tacrolimus are used as a second-line therapy.[8][9] However, these treatments have limitations, including inadequate symptom control for some patients, local side effects like mucosal atrophy, and potential for systemic absorption.[6]

This guide provides a detailed comparison of LP10, an investigational therapy, with standard OLP treatments, supported by data from recent clinical trials.

This compound: A Novel Approach to OLP Treatment

This compound is a proprietary oral rinse formulation of liposomal tacrolimus.[5] The liposomal delivery system is designed for effective local administration to the oral mucosa while minimizing the systemic absorption of tacrolimus, a potent calcineurin inhibitor.[5][10] By inhibiting calcineurin, tacrolimus blocks T-cell activation and the subsequent release of inflammatory cytokines, addressing the underlying immune response of OLP.[11] This novel formulation aims to overcome the delivery and safety challenges associated with current topical treatments.[5][12]

Quantitative Efficacy and Safety Comparison

A recent Phase 2a multicenter, dose-ranging study evaluated the efficacy and safety of this compound in patients with symptomatic OLP, all of whom had previously failed standard therapies, including topical corticosteroids.[5][12] The data below summarizes the key findings from this trial and compares them with outcomes reported for standard therapies.

Table 1: Comparison of Efficacy and Safety Data for this compound vs. Standard OLP Treatments

Efficacy/Safety MetricThis compound (Liposomal Tacrolimus Oral Rinse) - Phase 2a Data[12][13]Standard Treatments (Topical Corticosteroids & Tacrolimus Ointment)
Primary Indication Symptomatic OLP, including patients with prior corticosteroid failure.[6]First-line for symptomatic OLP (corticosteroids); second-line for refractory cases (tacrolimus).[8][9]
Study Population 27 adults with moderate, symptomatic OLP; all had failed prior standard therapies.[5]Varies by study; generally patients with symptomatic OLP.
Key Efficacy Outcomes Statistically Significant Improvements at 4 Weeks (p < 0.0001) Varies significantly; improvement often observed but can be incomplete.
Investigator Global Assessment (IGA)Mean score decreased from 3.5 to 1.8.Data not standardized across studies for direct comparison.
Pain (Numerical Rating Scale)Mean score decreased from 6.8 to 2.3.Pain relief is a primary goal; quantitative data varies.
Reticulation/Erythema/Ulceration (REU)Mean score decreased from 26.5 to 13.2.Topical tacrolimus 0.1% showed a 73.3% mean reduction in ulceration over 8 weeks in one study.[11]
Patient-Reported Outcomes ~78% reported quality of life as "moderately" or "very much better".[13]Symptom relief is the main goal, but standardized QoL data is limited.
Response in Refractory Patients 100% (5/5) of prior corticosteroid failures responded.[12][13]Topical tacrolimus is specifically used for corticosteroid-resistant cases.[7]
Safety & Tolerability No serious adverse events reported.[5]Corticosteroids: Risk of mucosal atrophy, secondary candidiasis.[6]
Most Common Adverse EventDry mouth (18.5%).[5]Tacrolimus Ointment: Local irritation.
Systemic Absorption Minimal; 75-76% of blood measurements below detection limit (<1.0 ng/mL).[5][13]Tacrolimus Ointment: No evidence of significant systemic absorption in one study.[11]
Relapse Rate Benefits were generally maintained through a 2-week follow-up period.[5]High relapse rate reported for topical tacrolimus (76% within 2-15 weeks of cessation).[11]

Experimental Protocols

Understanding the methodologies behind the clinical data is crucial for interpretation. Below are the detailed protocols for the this compound Phase 2a trial and a general protocol for the use of a standard first-line therapy.

This compound Phase 2a Clinical Trial Protocol (NCT06233591)
  • Study Design: A multicenter, open-label, dose-ranging study.[12][14]

  • Participants: 27 adult subjects (≥18 years old) with a biopsy-confirmed diagnosis of symptomatic OLP.[12][13] Inclusion criteria required an Investigator Global Assessment (IGA) score of ≥ 3 (moderate) and a pain/sensitivity score of ≥ 3.[15] All participants had previously failed standard therapies.[5]

  • Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus).[13] They used a 10 mL this compound oral rinse for 3 minutes, twice daily, for 4 weeks.[13][15]

  • Washout Period: Patients taking prescription oral steroids or rinses were required to undergo a 4-week washout period before starting the study treatment.[15]

  • Primary Endpoint: Evaluation of safety and tolerability, assessed by monitoring adverse events, laboratory studies, and whole-blood tacrolimus levels over the 4-week treatment period and a 2-week follow-up.[14]

  • Secondary Endpoints: Preliminary efficacy was evaluated by measuring the change from baseline in several scores at weeks 1, 4, and at the 2-week follow-up:[14]

    • Investigator Global Assessment (IGA)

    • Reticulation, Erythema, and Ulceration (REU) score

    • Oral Lichen Planus Symptom Severity Measure (OLPSSM)

    • Pain and Sensitivity Numerical Rating Scale (NRS)

    • Patient Global Response Assessment (GRA)

  • Sample Analysis: Whole blood tacrolimus levels were measured using a validated liquid chromatography–tandem mass spectrometry (LC–MS/MS) method.[6]

Standard Protocol for High-Potency Topical Corticosteroids
  • Study Design: Typically a randomized controlled trial comparing the active drug to a placebo or another active treatment.[9]

  • Participants: Patients with a clinical and histopathologically confirmed diagnosis of symptomatic OLP.

  • Intervention: Application of a high-potency topical corticosteroid, such as clobetasol propionate 0.05% or fluocinonide 0.05% ointment.[8] A pea-sized amount is applied directly to the affected areas 2-3 times daily.[8] Patients are instructed to avoid eating or drinking for at least 30 minutes after application.[8]

  • Treatment Duration: Typically 2-4 weeks, followed by a tapering of the dose if symptoms improve.[8]

  • Primary Endpoint: Reduction in pain and clinical improvement of lesions (e.g., reduction in erythema and ulceration).

  • Secondary Endpoints: May include changes in quality of life scores, frequency of flare-ups, and incidence of side effects such as oral candidiasis.

Visualizing Mechanisms and Workflows

Signaling Pathways in Oral Lichen Planus

The pathogenesis of OLP is understood as a T-cell-mediated inflammatory response where cytotoxic T-lymphocytes attack basal keratinocytes in the oral mucosa.

OLP_Pathway cluster_Antigen Antigen Presentation cluster_TCell T-Cell Activation cluster_Keratinocyte Epithelial Damage Antigen Antigen APC Antigen Presenting Cell (APC) Antigen->APC Uptake T_Cell Naive T-Cell APC->T_Cell Presentation Activated_T_Cell Activated CD8+ T-Cell T_Cell->Activated_T_Cell Activation & Differentiation Keratinocyte Basal Keratinocyte Activated_T_Cell->Keratinocyte Attack Apoptosis Apoptosis Keratinocyte->Apoptosis Induces

Caption: Pathogenesis of Oral Lichen Planus (OLP).

The diagram above illustrates the core mechanism of OLP, where an unknown antigen triggers the activation of cytotoxic T-cells, leading to the destruction (apoptosis) of basal keratinocytes and causing the characteristic lesions.

Mechanism of Action: Tacrolimus (this compound)

Tacrolimus, the active ingredient in this compound, intervenes in this pathway by inhibiting T-cell activation.

Tacrolimus_MOA cluster_Inside_TCell Inside T-Cell cluster_Nucleus Nucleus Tacrolimus Tacrolimus (this compound) Calcineurin Calcineurin Tacrolimus->Calcineurin Inhibits NFAT_Active NFAT (Active) Calcineurin->NFAT_Active Activates NFAT NFAT (Inactive) Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_Active->Gene_Transcription Promotes Cytokine_Release Inflammatory Cytokine Release (Blocked) Gene_Transcription->Cytokine_Release Leads to

Caption: Mechanism of action for Tacrolimus.

Tacrolimus inhibits calcineurin, a key enzyme required for the activation of NFAT (Nuclear Factor of Activated T-cells). This prevents NFAT from entering the nucleus, thereby blocking the transcription of genes for inflammatory cytokines like IL-2 and halting the T-cell-mediated immune response.

This compound Phase 2a Experimental Workflow

The clinical trial for this compound followed a structured workflow to ensure patient safety and gather robust data on efficacy.

LP10_Workflow Screening Screening (Biopsy confirmation, IGA & Pain Scores) Washout 4-Week Washout (for patients on steroid treatments) Screening->Washout Enrollment Enrollment & Baseline Assessment Screening->Enrollment If no washout needed Washout->Enrollment Treatment 4-Week Treatment Phase (this compound Rinse Twice Daily) Enrollment->Treatment Week1_Eval Week 1 Evaluation (Efficacy & Safety) Treatment->Week1_Eval Week4_Eval Week 4 Evaluation (Primary Endpoints) Treatment->Week4_Eval FollowUp 2-Week Follow-Up (Post-Treatment) Week4_Eval->FollowUp Study_End Study Completion FollowUp->Study_End

References

A Comparative Guide to Tacrolimus Formulations: LP10 (LCP-Tacro) vs. Other Modalities

Author: BenchChem Technical Support Team. Date: November 2025

Tacrolimus is a cornerstone of immunosuppressive therapy in solid organ transplantation, crucial for preventing allograft rejection.[1][2] However, its narrow therapeutic index, significant pharmacokinetic variability, and potential for adverse effects necessitate careful management and formulation optimization.[1][3][4] This guide provides a detailed comparison of various tacrolimus formulations, with a special focus on the novel extended-release tablet, LP10 (LCP-Tacro, Envarsus XR®), alongside immediate-release (IR-Tac) and other extended-release (ER-Tac) options.

Overview of Tacrolimus Formulations

The primary goal of developing new tacrolimus formulations has been to improve patient adherence, increase bioavailability, and provide a more stable and predictable pharmacokinetic (PK) profile.[5] The main formulations available for clinical use are:

  • Immediate-Release Tacrolimus (IR-Tac): This is the conventional formulation (e.g., Prograf®), administered twice daily. It is characterized by rapid absorption, leading to a distinct peak in drug concentration.[5]

  • Prolonged-Release Tacrolimus (PR-Tac or ER-Tac): Developed to allow for once-daily dosing (e.g., Advagraf®), this formulation slows the release of tacrolimus.[5] Its extended-release mechanism is based on the inclusion of ethylcellulose, which slows the diffusion rate of the drug.[6]

  • Extended-Release Tacrolimus Tablets (LCPT or this compound): This novel once-daily formulation (Envarsus XR®) utilizes MeltDose® technology.[2][7] This technology enhances the bioavailability of poorly water-soluble drugs by creating a solid dispersion of the drug at a molecular level, leading to improved absorption.[2][7] This results in a progressive release of the drug in the distal intestine, where there is lower activity of the metabolizing enzyme CYP3A.[1]

Pharmacokinetic Profile Comparison

The primary differences between these formulations lie in their pharmacokinetic properties. LCP-Tacro (this compound) exhibits a distinct profile compared to both IR-Tac and ER-Tac, characterized by higher bioavailability and a flatter concentration-time curve.

Table 1: Comparative Pharmacokinetic Parameters of Tacrolimus Formulations

ParameterImmediate-Release (IR-Tac)Extended-Release (ER-Tac)LCP-Tacro (this compound/LCPT)Key Findings
Bioavailability Low and variable (5% to 93%)[3]Generally lower than IR-Tac on a mg-for-mg basis[6]~50% greater than IR-Tac and ER-Tac[6][8]This compound's MeltDose® technology significantly enhances drug absorption.[1][2]
Time to Peak (Tmax) 1.5 to 3.5 hours[9]Prolonged vs. IR-Tac[6]Prolonged vs. IR-Tac and ER-Tac[6]This compound has a slower, more gradual absorption profile.
Peak Conc. (Cmax) Highest among formulationsVariable effects compared to IR-Tac[6]~17% lower than IR-Tac and ER-Tac after dose normalization[6][8]The reduced peak concentration with this compound may be associated with a lower risk of peak-related side effects like neurotoxicity.[10]
Total Exposure (AUC₀₋₂₄) Standard for comparisonLower than IR-Tac on a mg-for-mg basis[6]Comparable to IR-Tac but at a ~30% lower daily dose[6][8]This compound achieves similar therapeutic exposure with a significantly lower amount of the drug.
Intra-patient Variability (IPV) Higher variabilityMay improve adherence over twice-daily dosing[7]Not shown to significantly reduce IPV compared to other formulations[1][7]While once-daily dosing aims to improve consistency, studies show no significant difference in IPV based on formulation alone.[7]
Dose Requirement Standard doseHigher dose often needed to achieve similar troughs as IR-Tac[6]~30% lower total daily dose compared to IR-Tac for similar exposure[6][10]The enhanced bioavailability of this compound allows for lower daily doses.[11]

Clinical Efficacy and Safety

Clinical trials have demonstrated that LCP-Tacro (this compound) is non-inferior to immediate-release tacrolimus in preventing acute rejection in de novo kidney transplant recipients.[2][11]

Table 2: Clinical Outcomes in De Novo Kidney Transplant Recipients (12-Month Data)

OutcomeLCP-Tacro (this compound)IR-Tacp-valueReference
Treatment Failure Rate 18.3%19.6%Non-inferior[11]
Biopsy-Proven Acute Rejection 7%16%p=0.067[12]
Graft Survival 96.6%96.0%p=0.684[11]
Patient Survival 97.1%97.1%p=0.982[11]

A key advantage observed with this compound is the ability to achieve target therapeutic trough levels more rapidly and with a lower total daily dose.[11] In one study, 36.6% of patients on this compound reached the target trough range of 6–11 ng/mL after the initial dose, compared to only 18.5% of patients on IR-Tac.[11] The majority of IR-Tac patients (74.7%) had sub-therapeutic levels (<6 ng/mL) initially.[11]

Tacrolimus Mechanism of Action

Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[13][14] This action prevents the transcription of interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and the subsequent immune response that leads to organ rejection.[13][15]

Tacrolimus_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Tacrolimus Tacrolimus (FK506) Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex binds FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFAT_P NF-AT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NF-AT (active) NFAT_n NF-AT NFAT->NFAT_n translocates to nucleus IL2_Gene IL-2 Gene NFAT_n->IL2_Gene activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription T_Cell_Activation T-Cell Activation & Proliferation IL2_mRNA->T_Cell_Activation leads to

Caption: Tacrolimus signaling pathway.

Experimental Protocols

The comparison of tacrolimus formulations relies on robust experimental designs, particularly for pharmacokinetic assessments and dissolution studies.

Pharmacokinetic Study Workflow

Pharmacokinetic profiles are typically evaluated in randomized, controlled trials involving transplant recipients.[6][11]

Caption: Typical workflow for a comparative pharmacokinetic study.

Methodology Details:

  • Study Design: A randomized, open-label, two-treatment, crossover, or parallel-group study is common.[16] Stable transplant patients or de novo (newly transplanted) patients are recruited.[6][11]

  • Dosing: Patients receive a specific formulation of tacrolimus for a set period to reach a steady state.[6] Doses are adjusted based on target trough concentrations (e.g., 5-15 ng/mL).[4]

  • Blood Sampling: On the study day, whole blood samples are collected in EDTA tubes at multiple time points over a 24-hour dosing interval to capture the full concentration-time profile.[9] Trough levels (Cmin) are taken just before the next dose.

  • Bioanalysis: Tacrolimus concentrations in whole blood are measured using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is highly specific and sensitive.[9] Immunoassays are also used but may have cross-reactivity with tacrolimus metabolites.[17][18]

  • Data Analysis: Key pharmacokinetic parameters are calculated from the concentration-time data for each patient and formulation. Statistical tests are then used to compare these parameters between the different formulations.

In Vitro Dissolution Testing

Dissolution testing is crucial for evaluating the release characteristics of different formulations, especially for poorly soluble drugs like tacrolimus.

Methodology Details:

  • Apparatus: A USP Apparatus IV (flow-through cell) is often used to simulate the dynamic conditions of the gastrointestinal tract.[19]

  • Dissolution Media: Biorelevant media are used to simulate the pH conditions of the stomach and intestines (e.g., pH 1.2, 4.0, and 6.8).[16][20]

  • Procedure: The formulation is placed in the apparatus, and the dissolution medium is pumped through the cell at a controlled flow rate and temperature (37°C ± 0.5°C).[19]

  • Sampling and Analysis: Aliquots of the dissolution medium are collected at various time points (e.g., 0.5, 1, 2, 4, 6, 24 hours).[20] The concentration of dissolved tacrolimus is then quantified using High-Performance Liquid Chromatography (HPLC).[20]

  • Data Analysis: The cumulative percentage of drug released over time is plotted to generate a dissolution profile, which is then compared between formulations.

Conclusion

The development of extended-release tacrolimus formulations, particularly this compound (LCP-Tacro), represents a significant advancement in immunosuppressive therapy. This compound's novel MeltDose® technology provides a superior pharmacokinetic profile characterized by approximately 50% greater bioavailability, which allows for a ~30% lower total daily dose to achieve therapeutic exposure equivalent to immediate-release formulations.[6][8] While it does not eliminate intra-patient variability, its lower peak concentrations and more rapid attainment of target trough levels may offer clinical advantages in managing transplant recipients.[10][11] The choice of formulation should be guided by individual patient needs, clinical context, and a thorough understanding of the distinct pharmacokinetic properties of each option.

References

Validation of LP10's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LP10, a novel liposomal formulation of tacrolimus, with alternative treatments for Oral Lichen Planus (OLP). It includes a detailed examination of their mechanisms of action, supported by experimental data, to aid in the validation of this compound's therapeutic potential.

Introduction to this compound

This compound is a proprietary liposomal oral rinse formulation of tacrolimus, a potent immunomodulator.[1][2] Developed by Lipella Pharmaceuticals, it is designed for localized delivery to the oral mucosa, aiming to maximize therapeutic efficacy while minimizing systemic absorption and associated side effects.[1][3] this compound has shown promising results in a Phase 2a clinical trial for the treatment of symptomatic OLP.[1][2][3][4]

Mechanism of Action of this compound (Tacrolimus)

Oral Lichen Planus is a chronic inflammatory condition mediated by T-cells.[5] The therapeutic effect of this compound is driven by its active ingredient, tacrolimus, a calcineurin inhibitor.[6][7] The mechanism involves the following key steps:

  • Binding to FKBP-12: Tacrolimus enters T-cells and binds to the immunophilin FKBP-12 (FK506-binding protein 12).[8]

  • Inhibition of Calcineurin: The tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[9]

  • Blockade of NFAT Activation: Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[10][11][12] By inhibiting calcineurin, tacrolimus prevents NFAT dephosphorylation, thereby blocking its translocation from the cytoplasm to the nucleus.[13][14][15][16]

  • Suppression of Pro-inflammatory Cytokine Gene Transcription: Nuclear NFAT is essential for the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[14] By preventing NFAT activation, tacrolimus effectively halts the production of IL-2 and other key cytokines, which are critical for T-cell proliferation, differentiation, and the subsequent inflammatory cascade that characterizes OLP.[6]

  • Inhibition of NF-κB Signaling: Some studies suggest that tacrolimus may also exert its immunosuppressive effects by inhibiting the NF-κB signaling pathway, another crucial pathway in T-cell activation.[15][16][17][18]

This targeted immunomodulation reduces the T-cell-mediated inflammation responsible for the painful erosive and ulcerative lesions of OLP.

cluster_extracellular Extracellular Space cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_signal Ca²⁺ Signal TCR->Ca_signal Antigen Presentation This compound This compound (Tacrolimus) FKBP12 FKBP-12 This compound->FKBP12 LP10_FKBP12 This compound-FKBP-12 Complex FKBP12->LP10_FKBP12 Calcineurin_inactive Calcineurin (Inactive) Calcineurin_active Calcineurin (Active) NFATp NFAT-P (Inactive) Calcineurin_active->NFATp Dephosphorylation NFAT NFAT (Active) NFATp->NFAT Gene_Transcription Pro-inflammatory Cytokine Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Activation Ca_signal->Calcineurin_active LP10_FKBP12->Calcineurin_active Inhibition

This compound (Tacrolimus) Mechanism of Action.

Comparative Performance of this compound and Alternatives

The following tables summarize the available quantitative data from clinical studies on this compound and its common alternatives for the treatment of Oral Lichen Planus.

Table 1: Efficacy of this compound in Symptomatic Oral Lichen Planus (Phase 2a Study)
Efficacy EndpointBaseline (Mean ± SD)Week 4 (Mean ± SD)p-value
Investigator Global Assessment (IGA)3.5 ± 0.511.8 ± 1.37< 0.0001
Pain Numerical Rating Scale (NRS)6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity Numerical Rating Scale (NRS)7.2 ± 1.712.9 ± 2.29< 0.0001
Reticulation/Erythema/Ulceration (REU) Score26.5 ± 10.413.2 ± 8.15< 0.0001

Data from a multicenter, dose-ranging study with 27 adult patients. All three dose groups (0.25 mg, 0.5 mg, and 1.0 mg) demonstrated statistically significant improvements.[1][2]

Table 2: Safety Profile of this compound (Phase 2a Study)
Safety ParameterObservation
Serious Adverse EventsNone reported[3][4]
Treatment DiscontinuationNone[2]
Systemic Absorption76% of tacrolimus blood measurements below detection limits (<1.0 ng/mL)[1][3][4]
Common Adverse EventsMild to moderate; most common was dry mouth (18.5% of patients)[1][3][4]
Table 3: Comparative Efficacy of Alternative Treatments for Oral Lichen Planus
TreatmentStudy DesignKey Efficacy Outcome
Topical Corticosteroids
Clobetasol propionate 0.05%Meta-analysis of 2 studies (72 participants) vs. placeboPain may be more likely to be resolved (RR 1.91, 95% CI 1.08 to 3.36)[19][20]
Clobetasol propionate 0.05%Comparative study vs. topical tacrolimus 0.1%40% complete response rate[21]
Topical Calcineurin Inhibitors
Pimecrolimus 1% creamDouble-blind, vehicle-controlled (20 patients)Erosions cleared completely in 7 of 10 patients vs. 2 of 10 in vehicle group[22][23]
Pimecrolimus 1% creamRandomized, double-blind, vehicle-controlled (21 patients)Superior to vehicle in reducing pain, erythema, and erosion size[24]
Tacrolimus 0.1% ointmentComparative study vs. clobetasol propionate 0.05%70% complete response rate[21]
Tacrolimus 0.1% ointmentStudy with 19 patients73.3% mean reduction in ulceration area over 8 weeks[25]

Experimental Protocols for Mechanism of Action Validation

To further validate the mechanism of action of this compound, the following experimental protocols can be employed to assess its impact on T-cell activation and inflammatory responses.

T-Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of activated T-cells.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and culture them.

  • Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.

  • Treat the stimulated cells with varying concentrations of this compound or a vehicle control.

  • After a 2-4 day incubation period, assess T-cell proliferation using methods such as:

    • MTT Assay: A colorimetric assay that measures metabolic activity, which correlates with cell number.

    • CFSE Staining: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

    • [³H]-Thymidine Incorporation: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell division.

Expected Outcome: this compound is expected to inhibit T-cell proliferation in a dose-dependent manner compared to the vehicle control.

Start Isolate PBMCs Stimulate Stimulate T-Cells (anti-CD3/CD28) Start->Stimulate Treat Treat with this compound or Vehicle Control Stimulate->Treat Incubate Incubate (2-4 days) Treat->Incubate Assess Assess Proliferation (MTT, CFSE, or ³H-Thymidine) Incubate->Assess End Compare this compound vs. Vehicle Assess->End

T-Cell Proliferation Assay Workflow.
Cytokine Production Assay (ELISA or ELISPOT)

Objective: To quantify the effect of this compound on the production of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, by activated T-cells.

Methodology:

  • Culture isolated PBMCs and stimulate them as described in the proliferation assay.

  • Treat the cells with this compound or a vehicle control.

  • After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

  • Measure the concentration of IL-2 and other relevant cytokines in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Alternatively, an ELISPOT assay can be used to determine the frequency of cytokine-secreting cells.

Expected Outcome: this compound should significantly reduce the production of IL-2 and other pro-inflammatory cytokines by activated T-cells.

NFAT Nuclear Translocation Assay

Objective: To visually and quantitatively assess the inhibition of NFAT nuclear translocation by this compound.

Methodology:

  • Culture T-cells (e.g., Jurkat cells or primary T-cells) and stimulate them with a calcium ionophore (e.g., ionomycin) to induce NFAT activation.

  • Treat the cells with this compound or a vehicle control.

  • Fix and permeabilize the cells.

  • Stain the cells with a fluorescently labeled antibody specific for NFAT.

  • Visualize the subcellular localization of NFAT using immunofluorescence microscopy.

  • Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Expected Outcome: In vehicle-treated cells, NFAT will translocate to the nucleus upon stimulation. In this compound-treated cells, NFAT will remain in the cytoplasm, demonstrating the inhibitory effect of tacrolimus on the calcineurin-NFAT pathway.

Conclusion

This compound, a liposomal formulation of tacrolimus, demonstrates a well-defined mechanism of action centered on the inhibition of the calcineurin-NFAT signaling pathway, a critical step in T-cell activation. Clinical data from the Phase 2a trial indicates that this compound is a safe and effective potential treatment for Oral Lichen Planus, with statistically significant improvements in efficacy outcomes and minimal systemic exposure.[1][2][3] Comparative data suggests that tacrolimus may offer a higher complete response rate than some traditional therapies like topical corticosteroids.[21] The experimental protocols outlined provide a framework for further preclinical validation of this compound's mechanism of action, which can support its continued development as a first-in-class therapy for OLP.

References

LP10 versus placebo in controlled clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to LP10 in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for this compound, a liposomal formulation of tacrolimus, in comparison to a placebo. While direct placebo-controlled clinical trial data for this compound is not yet publicly available, this document summarizes the findings from recent open-label, dose-ranging Phase 2a clinical trials for two key indications: hemorrhagic cystitis and oral lichen planus. The information presented herein is intended to provide an objective assessment of this compound's performance based on the available evidence.

This compound for Hemorrhagic Cystitis (HC)

A Phase 2a multicenter, dose-escalation clinical trial (NCT01393223) evaluated the safety and efficacy of this compound in patients with refractory moderate to severe hemorrhagic cystitis.[1]

Quantitative Data Summary
Efficacy OutcomeBaselinePost-treatmentDose Response
Cystoscopic Bleeding Sites Moderate to SevereDecreasedHigher efficacy at 4 mg and 8 mg doses
Bladder Ulcerations PresentDecreasedNot specified
Urinary Symptoms Moderate to SevereImprovedNot specified
Hematuria PresentDecreasedNot specified
Safety OutcomeResult
Product-related Serious Adverse Events None reported
Systemic Uptake of Tacrolimus Short duration of low systemic uptake
Tolerability All subjects tolerated instillations and completed the study
Experimental Protocol: Phase 2a Trial (NCT01393223)
  • Study Design: A multicenter, open-label, dose-escalation study.[1]

  • Participants: 13 male subjects with a mean age of 67 years, all with a history of cancer (prostate, bladder, or lymphoma) and refractory moderate to severe HC.[1]

  • Intervention: Subjects were treated with up to two courses of intravesical bladder instillations of this compound. The doses of the liposomal tacrolimus formulation were escalated across three cohorts: 2 mg, 4 mg, and 8 mg.[1]

  • Primary Outcome Measures:

    • Change from baseline in the number of bleeding sites observed during cystoscopy.

    • Change from baseline in microscopic urine analysis for red blood cells.

    • Change from baseline in hematuria as measured by dipstick.[2]

  • Secondary Outcome Measures:

    • Assessment of urinary incontinence, frequency, and urgency via a 3-day diary.

    • Cystoscopy global response assessment (GRA).

    • Pharmacokinetic analysis of tacrolimus blood levels.[2]

Experimental Workflow

G cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment s1 Recruitment of 15 subjects s2 Enrollment of 13 eligible subjects s1->s2 Inclusion/Exclusion Criteria t1 Dose Escalation Cohorts (2mg, 4mg, 8mg this compound) s2->t1 Assignment t2 Up to 2 courses of intravesical instillations t1->t2 f1 Cystoscopy t2->f1 Post-treatment f2 Urinalysis t2->f2 Post-treatment f3 Symptom Diaries t2->f3 Post-treatment f4 Pharmacokinetic Analysis t2->f4 During & Post-treatment

Experimental workflow for the Phase 2a trial of this compound in hemorrhagic cystitis.

This compound for Oral Lichen Planus (OLP)

A Phase 2a multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the safety and efficacy of this compound as a proprietary liposomal tacrolimus oral rinse in patients with symptomatic OLP.[3] This trial explicitly stated that there was no placebo group .[4]

Quantitative Data Summary
Efficacy Outcome (at 4 weeks)Baseline (Mean ± SD)Post-treatment (Mean ± SD)p-value
Investigator Global Assessment (IGA) 3.5 ± 0.511.8 ± 1.37< 0.0001
Pain Numerical Rating Scale (NRS) 6.8 ± 1.902.3 ± 2.53< 0.0001
Sensitivity NRS 7.2 ± 1.712.9 ± 2.29< 0.0001
Reticulation/Erythema/Ulceration (REU) Score 26.5 ± 10.413.2 ± 8.15< 0.0001
Safety OutcomeResult
Serious Adverse Events None reported
Systemic Tacrolimus Exposure 76% of blood measurements were below detection limits (<1.0 ng/mL)
Most Common Treatment-Related Adverse Event Dry mouth (18.5% of patients, mild to moderate)
Treatment Completion All 27 patients completed the full 4-week treatment course
Experimental Protocol: Phase 2a Trial (NCT06233591)
  • Study Design: A multicenter, open-label, dose-ranging study.[3][5]

  • Participants: 27 adults (22 female, 5 male) with biopsy-confirmed symptomatic OLP who had previously failed standard therapies, including topical corticosteroids.[3][5]

  • Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus) and used a 10 mL this compound oral rinse for 3 minutes twice daily for 4 weeks.[5][6]

  • Primary Outcome Measure:

    • Safety and tolerability of this compound.

  • Secondary Outcome Measures:

    • Investigator Global Assessment (IGA).

    • Reticulation/Erythema/Ulceration (REU) score.

    • Pain and sensitivity Numerical Rating Scale (NRS).

    • OLP Symptom Severity Measure (OLPSSM).

    • Patient Global Response Assessment (GRA).

    • Pharmacokinetic assessment of tacrolimus blood levels.[5]

Experimental Workflow

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (4 weeks) cluster_followup Follow-up (2 weeks) s1 Enrollment of 27 adults with symptomatic OLP t1 Dose-Ranging Cohorts (0.25mg, 0.5mg, 1.0mg) s1->t1 Assignment t2 This compound oral rinse (10mL, twice daily) t1->t2 f1 Safety & Efficacy Assessments t2->f1 Post-treatment

Experimental workflow for the Phase 2a trial of this compound in oral lichen planus.

Mechanism of Action of Tacrolimus (Active Ingredient in this compound)

Tacrolimus is a calcineurin inhibitor that exerts its immunosuppressive effects by blocking T-cell activation.[7]

Signaling Pathway of Tacrolimus

G TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Ca2+ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATc NF-ATc (dephosphorylated, active) Calcineurin->NFATc dephosphorylates NFATc_P NF-ATc (phosphorylated, inactive) NFATc_P->Calcineurin Nucleus Nucleus NFATc->Nucleus translocates to IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene Tcell_activation T-Cell Activation & Proliferation IL2_gene->Tcell_activation Tacrolimus Tacrolimus (this compound) FKBP12 FKBP12 Tacrolimus->FKBP12 binds to Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Complex->Calcineurin inhibits

Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

References

A Comparative Guide to LP10 for Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LP10 (liposomal tacrolimus), a novel treatment for Oral Lichen Planus (OLP), with current standard-of-care and alternative therapies. The information is compiled from clinical trial data and peer-reviewed publications to support research and development in this therapeutic area.

Oral Lichen Planus is a chronic inflammatory condition of the oral mucosa with no FDA-approved therapy, affecting a significant number of individuals and sometimes carrying a potential for malignant transformation.[1] Current treatments are primarily palliative, focusing on symptom management.

Long-Term Safety and Efficacy Comparison

The following tables summarize the available long-term safety and efficacy data for this compound and its main comparators in the treatment of Oral Lichen Planus.

Efficacy Data
TreatmentStudyKey Efficacy EndpointsOutcome
This compound (Liposomal Tacrolimus Oral Rinse) Phase 2a Multicenter TrialStatistically significant improvements in Investigator Global Assessment (IGA), reduction in ulceration and erythema, and patient-reported pain and sensitivity at 4 weeks.All 27 patients, who had previously failed standard therapies, completed the treatment with significant improvements across all efficacy measures.[2]
Topical Tacrolimus Ointment (0.1%) 50-patient Cohort StudyComplete resolution of ulcers/erosions, partial resolution.After a median of 19.8 months of treatment, 14% of patients had complete resolution, 80% had partial resolution, and 6% had no clinical benefit.
Topical Clobetasol Propionate (0.05%) Randomized Controlled Trial vs. PlaceboSymptom improvement, clinical sign improvement.At 2 months, 100% of patients in the clobetasol group showed symptom improvement compared to 50% in the placebo group. 87.5% showed improvement in clinical signs compared to 62.5% in the placebo group.
Systemic Prednisone Comparative Study vs. Topical ClobetasolComplete remission of signs and symptoms.In a study comparing systemic prednisone followed by topical clobetasol to topical clobetasol alone, complete remission of signs was observed in 68.2% of the systemic prednisone group and 69.6% of the topical clobetasol group, showing no significant difference in efficacy.[3]
Safety and Tolerability Data
TreatmentStudyCommon Adverse EventsLong-Term Safety Profile
This compound (Liposomal Tacrolimus Oral Rinse) Phase 2a Multicenter TrialMild to moderate dry mouth (18.5% of patients).No serious adverse events were reported. 76% of tacrolimus blood measurements were below the detection limit, indicating minimal systemic absorption.[2]
Topical Tacrolimus Ointment (0.1%) 50-patient Cohort StudyBurning sensation at the application site (16%), transient taste disturbance (8%).No significant long-standing changes in hepatic or renal biochemistry were observed over a mean application duration of 19.8 months.
Topical Clobetasol Propionate (0.05%) Various Clinical TrialsOral candidiasis, mucosal thinning.Long-term use can lead to mucosal atrophy.
Systemic Prednisone Comparative StudySystemic side effects.One-third of patients in the systemic prednisone group experienced systemic side effects.[3] Long-term use is associated with numerous potential adverse effects including immunosuppression and metabolic changes.

Experimental Protocols

This compound (Liposomal Tacrolimus Oral Rinse) - Phase 2a Clinical Trial
  • Study Design: A multicenter, dose-ranging study.

  • Participants: 27 adult patients with biopsy-confirmed symptomatic Oral Lichen Planus who had previously failed standard therapies, including topical corticosteroids.[2] The study population was 81.5% female with a median age of 62 years.[2]

  • Intervention: Patients were enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus) and administered a 10 mL LP-10 oral rinse for 3 minutes twice daily for 4 weeks.[2]

  • Follow-up: A 2-week safety follow-up was conducted after the treatment period.[2]

  • Outcome Measures: The primary endpoint was safety, assessed by monitoring adverse events and tacrolimus blood levels. Efficacy was evaluated through Investigator Global Assessment (IGA), reticulation/erythema/ulceration (REU) score, pain/sensitivity numerical rating scale (NRS), and the OLP Symptom Severity Measure (OLPSSM).[2]

Topical Clobetasol Propionate (0.05%) - Randomized Controlled Trial
  • Study Design: A randomized, placebo-controlled, double-blind study.

  • Participants: 32 adult patients with symptomatic OLP.

  • Intervention: Patients were randomized to receive either clobetasol propionate 0.05% mixed with 4% hydroxyethyl cellulose gel or the gel alone (placebo), applied topically for 2 months.[4]

  • Follow-up: A 6-month follow-up period without therapy.[4]

  • Outcome Measures: The primary outcomes were improvement in symptoms and clinical signs.

Topical Tacrolimus Ointment (0.1%) - Open-Label Trial
  • Study Design: An open-label, prospective study.

  • Participants: Patients with erosive OLP resistant to conventional corticosteroid treatment.

  • Intervention: Patients applied 0.1% tacrolimus ointment (Protopic®) topically to the lesions twice a day for 8 weeks.[5]

  • Outcome Measures: Clinical appearance of lesions, pain symptoms (measured by a visual analog scale), and histological analysis before and after treatment.[5]

Systemic Prednisone - Comparative Study
  • Study Design: A comparative clinical trial.

  • Participants: 49 patients with histologically confirmed atrophic-erosive OLP were divided into two matched groups.[3]

  • Intervention: The test group (26 patients) received systemic prednisone (50 mg/day), followed by topical clobetasol ointment. The control group (23 patients) received only topical clobetasol.[3]

  • Outcome Measures: Remission of clinical signs and symptoms, and incidence of side effects.[3]

Mechanism of Action and Signaling Pathways

Tacrolimus, the active ingredient in this compound, is a calcineurin inhibitor. Its mechanism of action in OLP is based on its immunomodulatory effects, primarily targeting T-cell activation.

Tacrolimus_Signaling_Pathway cluster_TCell T-Cell cluster_nucleus cluster_drug TCR T-Cell Receptor (TCR) Calcineurin Calcineurin TCR->Calcineurin Antigen Presentation NFATp NFAT (phosphorylated) Inactive Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) Active NFATp->NFAT nucleus Nucleus NFAT->nucleus IL2_gene IL-2 Gene IL2 IL-2 IL2_gene->IL2 Transcription Proliferation T-Cell Proliferation & Inflammation IL2->Proliferation Promotes Tacrolimus Tacrolimus (this compound) Tacrolimus->Calcineurin Inhibits

Tacrolimus inhibits T-cell activation by blocking calcineurin.

The diagram above illustrates how tacrolimus interferes with the T-cell signaling pathway. By inhibiting calcineurin, it prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This, in turn, blocks the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), leading to a reduction in T-cell proliferation and inflammation.

Experimental Workflow for this compound Phase 2a Trial

LP10_Trial_Workflow start Patient Screening (Biopsy-confirmed symptomatic OLP, failed prior therapy) enrollment Enrollment (N=27) start->enrollment randomization Dose Cohort Assignment (0.25mg, 0.5mg, 1.0mg) enrollment->randomization treatment 4-Week Treatment Phase (this compound oral rinse, twice daily) randomization->treatment follow_up 2-Week Safety Follow-up treatment->follow_up end End of Study follow_up->end

Workflow of the this compound Phase 2a clinical trial.

This workflow diagram outlines the key stages of the this compound Phase 2a clinical trial, from patient screening and enrollment to the treatment and follow-up phases.

Logical Comparison of Treatment Approaches

Treatment_Comparison cluster_topical Topical Therapies cluster_systemic Systemic Therapies (for severe/recalcitrant cases) OLP Oral Lichen Planus This compound This compound (Liposomal Tacrolimus) OLP->this compound Novel approach Topical_Tacro Tacrolimus Ointment OLP->Topical_Tacro Alternative Topical_Steroids Topical Corticosteroids (e.g., Clobetasol) OLP->Topical_Steroids First-line Systemic_Steroids Systemic Corticosteroids (e.g., Prednisone) This compound->Systemic_Steroids If refractory Topical_Tacro->Systemic_Steroids If refractory Topical_Steroids->Systemic_Steroids If refractory

Comparison of treatment strategies for Oral Lichen Planus.

This diagram illustrates the general treatment algorithm for Oral Lichen Planus, positioning this compound as a novel therapeutic option alongside established first-line and alternative treatments. Systemic therapies are typically reserved for cases that are severe or do not respond to topical treatments.

References

Synergistic Anti-Inflammatory Effects of LP10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LP10, a liposomal formulation of the calcineurin inhibitor tacrolimus, is currently under investigation for its therapeutic potential in treating inflammatory conditions such as hemorrhagic cystitis and oral lichen planus. While the anti-inflammatory properties of its active ingredient, tacrolimus, are well-established, emerging evidence suggests that its efficacy can be significantly enhanced through synergistic combinations with other anti-inflammatory agents. This guide provides a comprehensive comparison of this compound's synergistic effects with corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.

I. Comparative Analysis of Synergistic Effects

The following tables summarize the quantitative data from key studies investigating the synergistic anti-inflammatory effects of tacrolimus in combination with other agents.

Table 1: Synergistic Immunosuppressive Effects of Tacrolimus and Methylprednisolone on Human Lymphocyte Proliferation

Combination Ratio (Tacrolimus:Methylprednisolone)Type of InteractionQuantitative MethodReference
VariousSynergisticDrewinko's statistical analysis, median-effect principle, and normal distribution model[1]

In this in vitro study, the combination of tacrolimus and methylprednisolone demonstrated a synergistic effect in suppressing human lymphocyte proliferation across most tested ratios. The degree of synergism varied depending on the analytical method used, suggesting the importance of robust quantitative analysis in synergy studies.[1]

Table 2: Effects of Combination Therapy with Tacrolimus and Infliximab in a Rat Model of Small Bowel Transplantation

Treatment GroupOutcome MeasureResultReference
Tacrolimus + InfliximabLeukocyte Infiltration (24h & 168h)Significantly less compared to tacrolimus monotherapy[2]
Tacrolimus + InfliximabApoptosis in Tunica Muscularis (168h)Significantly less compared to tacrolimus monotherapy[2]
Tacrolimus + InfliximabSmooth Muscle Contractility (24h)30% increase compared to tacrolimus monotherapy[2]

This study highlights the synergistic potential of combining tacrolimus with an anti-TNF-α antibody, infliximab. The combination therapy not only reduced the inflammatory response but also improved functional outcomes in a preclinical model of small bowel transplantation.[2]

Table 3: Interaction of Tacrolimus with NSAIDs and its Effect on Renal Function in a Rat Model

Treatment GroupGlomerular Filtration Rate (GFR)Tacrolimus Blood LevelsReference
Tacrolimus + Diclofenac (non-selective COX inhibitor)Significant decrease (43% drop)Decreased[3][4]
Tacrolimus + Rofecoxib (selective COX-2 inhibitor)Significant decrease (25% drop)Decreased[3]

While not a therapeutic synergy, this study demonstrates a significant pharmacodynamic interaction between tacrolimus and NSAIDs, leading to synergistic nephrotoxicity. This underscores the critical need for caution and further investigation when considering such combinations.[3][4]

II. Experimental Protocols

1. In Vitro Lymphocyte Proliferation Assay (Tacrolimus and Methylprednisolone)

  • Cell Culture: Human lymphocytes are isolated and cultured in appropriate media.

  • Drug Treatment: Cells are treated with varying concentrations of tacrolimus, methylprednisolone, or a combination of both at different ratios.

  • Proliferation Assessment: Lymphocyte proliferation is measured using methods such as [³H]-thymidine incorporation or cell counting assays.

  • Data Analysis: The type of drug interaction (synergistic, additive, or antagonistic) is determined using quantitative methods like Drewinko's statistical analysis, the median-effect principle, or the normal distribution model.[1]

2. Rat Model of Small Bowel Transplantation (Tacrolimus and Infliximab)

  • Animal Model: Orthotopic intestinal transplantation is performed in rats.

  • Treatment Groups:

    • Tacrolimus monotherapy.

    • Tacrolimus in combination with a perioperative intravenous administration of infliximab.

  • Outcome Measures:

    • Histological Analysis: Grafts are assessed for leukocyte infiltration and apoptosis in the tunica muscularis at 24 and 168 hours post-transplantation.

    • Functional Analysis: Smooth muscle contractility is measured at 24 hours post-transplantation.

  • Statistical Analysis: Results between the treatment groups are compared to determine the statistical significance of the observed differences.[2]

3. Rat Model of Nephrotoxicity (Tacrolimus and NSAIDs)

  • Animal Model: Rats are maintained on a low-salt diet to increase their susceptibility to renal injury.

  • Treatment Groups:

    • Vehicle control.

    • Tacrolimus alone.

    • NSAID (e.g., diclofenac or rofecoxib) alone.

    • Tacrolimus in combination with the NSAID.

  • Outcome Measures:

    • Renal Function: Glomerular filtration rate (GFR) is measured.

    • Drug Levels: Blood levels of tacrolimus are determined.

    • Histopathology: Kidney tissues are examined for signs of tubular damage.

  • Statistical Analysis: GFR and tacrolimus levels are compared across the different treatment groups.[3][5]

III. Signaling Pathways and Experimental Workflow

Tacrolimus Anti-Inflammatory Signaling Pathway

Tacrolimus exerts its immunosuppressive and anti-inflammatory effects primarily through the inhibition of calcineurin, a key enzyme in T-cell activation.[6]

Tacrolimus_Pathway cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release Calcineurin Calcineurin Ca->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene NFAT->IL2_Gene Binds to promoter IL2 IL-2 IL2_Gene->IL2 Transcription FKBP12 FKBP12 Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Tacrolimus Tacrolimus (this compound) Tacrolimus->FKBP12 Binds Tacrolimus->Complex Complex->Calcineurin Inhibits

Caption: Tacrolimus binds to FKBP12, inhibiting calcineurin and preventing NFAT translocation, thus blocking IL-2 production.

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound with other anti-inflammatory agents.

Synergy_Workflow start Hypothesis: This compound shows synergy with Agent X invitro In Vitro Studies (e.g., cell culture assays) start->invitro dose_response Dose-Response Curves for this compound and Agent X individually invitro->dose_response invivo In Vivo Studies (e.g., animal models of inflammation) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies invivo->pk_pd combination Combination Treatment at various ratios and concentrations dose_response->combination data_analysis Data Analysis (e.g., Isobolographic analysis, CI) combination->data_analysis synergy Synergistic Effect Confirmed data_analysis->synergy Synergy no_synergy No Synergy or Antagonism data_analysis->no_synergy No Synergy synergy->invivo mechanism Mechanism of Synergy Investigation pk_pd->mechanism end Clinical Trial Design mechanism->end

Caption: A streamlined workflow for evaluating the synergistic potential of this compound with other anti-inflammatory agents.

IV. Conclusion

The available data strongly suggest that the therapeutic potential of this compound can be significantly amplified through combination therapy. Synergistic interactions with corticosteroids have been demonstrated to enhance immunosuppressive effects, potentially allowing for lower doses and reduced side effects. Conversely, the combination with NSAIDs warrants caution due to the risk of synergistic nephrotoxicity. These findings underscore the importance of carefully designed preclinical and clinical studies to explore optimal drug combinations and dosing regimens to maximize the anti-inflammatory efficacy of this compound while ensuring patient safety. Further research into the precise mechanisms underlying these synergistic interactions will be crucial for the rational design of future combination therapies.

References

A Comparative Meta-Analysis of LP-10 in Phase 2a Clinical Trials for Hemorrhagic Cystitis and Oral Lichen Planus

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the safety and efficacy of LP-10, a liposomal formulation of tacrolimus, based on data from two separate Phase 2a multicenter, dose-ranging clinical trials. The trials investigated the use of LP-10 in treating refractory moderate to severe hemorrhagic cystitis (HC) and symptomatic oral lichen planus (OLP). While not a formal meta-analysis, this document synthesizes the available data to offer a comparative overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from the LP-10 clinical trials for Hemorrhagic Cystitis and Oral Lichen Planus.

Table 1: Comparison of Clinical Trial Demographics and Baseline Characteristics

ParameterHemorrhagic Cystitis (NCT01393223)[1]Oral Lichen Planus (NCT06233591)[2]
Number of Subjects 13 enrolled (15 screened)27 enrolled
Gender 13 male22 female, 5 male
Mean Age (Range) 67 years (25-89)Not specified
Primary Diagnosis History of prostate cancer (n=9), bladder cancer (n=2), lymphoma (n=2)Symptomatic Oral Lichen Planus
Mean Disease Duration 4 years (1-14)Not specified

Table 2: Efficacy Outcomes

Efficacy EndpointHemorrhagic Cystitis[1]Oral Lichen Planus[2]
Primary Outcome Decrease in cystoscopic bleeding sites and bladder ulcerations; Improvement in urinary symptoms.Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, Pain/Sensitivity Numerical Rating Scale (NRS), OLP Symptom Severity Measure (OLPSSM), Patient Global Response Assessment (GRA).
Key Findings A dose response was observed with higher efficacy at the 4mg and 8mg doses.Statistically significant and clinically meaningful improvements at week 4 across all efficacy endpoints (p < 0.0001).
Specific Results -IGA decreased from 3.5 ± 0.51 to 1.8 ± 1.37.
-Pain NRS decreased from 6.8 ± 1.90 to 2.3 ± 2.53.
-REU score decreased from 26.5 ± 10.4 to 13.2 ± 8.15.
-~78% of participants reported their quality of life as "moderately better" or "very much better".

Table 3: Safety and Tolerability

Safety ParameterHemorrhagic Cystitis[1]Oral Lichen Planus[2]
Serious Adverse Events No product-related serious adverse events reported.No serious adverse events reported.
Treatment Discontinuation No subjects discontinued treatment.All participants completed treatment without discontinuation.
Adverse Events 12 AEs were reported in 6 subjects.Treatment-related treatment-emergent adverse events were reported.
Systemic Absorption Short duration of low systemic uptake of tacrolimus.Mean tacrolimus levels remained < 1.0 ng/mL in 75% of post-baseline measurements; maximum individual level (4.5 ng/mL) was well below the toxicity threshold (15 ng/mL).

Experimental Protocols

LP-10 for Hemorrhagic Cystitis (NCT01393223)[1][3]

  • Study Design: A multi-center, dose-escalation Phase 2a clinical trial.

  • Patient Population: Subjects with refractory moderate to severe hemorrhagic cystitis. Inclusion criteria included a history of sterile moderate to severe HC (Grade 2-4) for at least 3 months with at least one episode of macroscopic hematuria.

  • Intervention: Subjects were treated with up to two courses of LP-10 intravesical bladder instillations. The doses were escalated, with cohorts receiving 2 mg, 4 mg, and 8 mg of the liposomal tacrolimus formulation.

  • Primary Endpoints: The study evaluated the safety and tolerability of LP-10. Efficacy was assessed by the change in the number of cystoscopic bleeding sites and bladder ulcerations, as well as improvements in patients' urinary symptoms.

LP-10 for Oral Lichen Planus (NCT06233591)[2][4]

  • Study Design: A multicenter, dose-ranging Phase 2a study.[4]

  • Patient Population: Adult subjects (≥ 18 years old) with symptomatic Oral Lichen Planus.[4] Inclusion criteria required an oral biopsy within the last 10 years demonstrating OLP and/or oral lichenoid mucositis.[4]

  • Intervention: Participants received a 10-mL oral rinse of LP-10 at doses of 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus. The rinse was administered for 3 minutes twice daily for 4 weeks.[2][4]

  • Primary Endpoints: The study evaluated the safety, tolerability, and efficacy of LP-10. Efficacy was measured by several metrics including Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, and patient-reported outcomes on pain and sensitivity.[2]

Signaling Pathway and Experimental Workflow

Tacrolimus (LP-10 Active Ingredient) Signaling Pathway

Tacrolimus is an immunosuppressant that functions as a calcineurin inhibitor. Its mechanism of action involves binding to the immunophilin FKBP12, and this complex then inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes, such as Interleukin-2 (IL-2).

Tacrolimus_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus Tacrolimus Tacrolimus (LP-10) Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Promotes

Figure 1: Tacrolimus signaling pathway.

LP-10 Clinical Trial Workflow

The general workflow for the LP-10 Phase 2a clinical trials involved several key stages, from patient recruitment to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (Disease Severity, Symptoms) Enrollment->Baseline Treatment LP-10 Administration (Dose Escalation/Ranging) Baseline->Treatment Monitoring Safety & Efficacy Monitoring Treatment->Monitoring 4 Weeks FollowUp Follow-Up Visit (Post-Treatment) Monitoring->FollowUp 2 Weeks Post Analysis Data Analysis (Safety & Efficacy Outcomes) FollowUp->Analysis

References

A Head-to-Head Comparison of LP10 and Lenalidomide in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical immunomodulator LP10, an enhancer of the Interleukin-10 (IL-10) signaling pathway, and the established immunomodulatory drug (IMiD), Lenalidomide. The comparison is based on their distinct mechanisms of action, effects on immune cells, and is supported by experimental data from publicly available literature.

Overview of Mechanisms of Action

This compound is conceptualized as a therapeutic agent that potentiates the immunosuppressive and anti-inflammatory effects of the IL-10 signaling pathway. In contrast, Lenalidomide exerts its immunomodulatory effects through a novel mechanism involving the modulation of an E3 ubiquitin ligase, leading to the degradation of specific transcription factors.

This compound (Hypothetical IL-10 Pathway Enhancer)

This compound is designed to amplify the downstream signaling of the IL-10 receptor. Upon binding of IL-10 to its receptor, the associated Janus kinases (JAK1 and TYK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and induces the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory cytokines.

LP10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL10R IL-10R JAK1_TYK2 JAK1/TYK2 IL10R->JAK1_TYK2 activates This compound This compound IL10 IL-10 This compound->IL10 enhances IL10->IL10R STAT3 STAT3 JAK1_TYK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Anti_Inflammatory_Genes Anti-inflammatory Gene Expression pSTAT3->Anti_Inflammatory_Genes induces Pro_Inflammatory_Genes Pro-inflammatory Gene Suppression pSTAT3->Pro_Inflammatory_Genes induces

Caption: this compound enhances the IL-10 signaling pathway.
Lenalidomide

Lenalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors has pleiotropic effects, including direct anti-tumor activity and immunomodulatory effects.

Lenalidomide_Mechanism_of_Action cluster_substrates Substrates cluster_effects Downstream Effects Lenalidomide Lenalidomide CRL4_CRBN CRL4-CRBN E3 Ligase Lenalidomide->CRL4_CRBN binds to IKZF1_IKZF3 IKZF1/IKZF3 CRL4_CRBN->IKZF1_IKZF3 targets for ubiquitination Proteasome Proteasome IKZF1_IKZF3->Proteasome Degradation Degradation Proteasome->Degradation T_Cell_Activation T-Cell Co-stimulation (↑ IL-2, IFN-γ) Degradation->T_Cell_Activation NK_Cell_Activity ↑ NK Cell Cytotoxicity Degradation->NK_Cell_Activity Anti_Tumor_Effects Anti-Tumor Effects Degradation->Anti_Tumor_Effects

Caption: Lenalidomide's mechanism of action.

Data Presentation: Head-to-Head Comparison

The following tables summarize the key differences between this compound and Lenalidomide based on their mechanisms and effects on various immune parameters.

FeatureThis compound (IL-10 Pathway Enhancer)Lenalidomide
Primary Mechanism Potentiates IL-10R signaling via JAK/STAT3 pathwayModulates CRL4-CRBN E3 ligase activity, leading to degradation of IKZF1/IKZF3
Primary Target Cells Macrophages, Dendritic Cells, T-cells, B-cellsHematopoietic tumor cells, T-cells, NK cells
Mode of Action Anti-inflammatory, ImmunosuppressiveImmunostimulatory, Anti-proliferative, Anti-angiogenic
Immune ParameterEffect of this compound (IL-10 Pathway Enhancer)Effect of LenalidomideSupporting Experimental Data
Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Inhibition: 44.7-66.8% reduction in TNF-α and 21.3-38.6% reduction in IL-1β secretion from LPS-stimulated macrophages[1][2]Inhibition: IC50 values for proliferation inhibition in some myeloma cell lines range from 0.15 to 7 µM[3]Exogenous IL-10 administration at low doses (75 pg/mL) showed maximal inhibitory effects on TNF-α and IL-1β secretion[1][2]. Lenalidomide has been shown to inhibit TNF-α production[4][5][6].
Anti-inflammatory Cytokine Production (IL-10) Potentiation: Low doses may increase endogenous IL-10 secretion by 10.4%[1][2]Variable: Can decrease IL-10 secretion.Low dose administration of exogenous IL-10 was found to increase endogenous IL-10 production by LPS-stimulated macrophages[1][2].
T-Cell Proliferation Inhibition: Suppresses T-cell expansion[7]Stimulation: Increases T-cell proliferation, with a significant increase in Ki67-positive T cells observed in vivo[8]In a study with patients with advanced-stage CLL, a significant increase in the proportion of proliferating T cells (CD3+/Ki67+) was observed after single-agent lenalidomide treatment[8].
T-Cell Cytokine Production (IL-2, IFN-γ) Inhibition Stimulation: Induces a 4.5-fold increase in IL-2 and a 2.5-fold increase in IFN-γ secretion[9]Lenalidomide has been shown to significantly increase the secretion of IL-2 and IFN-γ in bone marrow mononuclear cells from multiple myeloma patients[9].
Regulatory T-Cell (Treg) Function Enhancement: Promotes Treg differentiation and suppressive capacity[10]Inhibition: Inhibits the proliferation and function of Tregs[11]IL-10 signaling is required for Treg-mediated suppression of Th17 responses[10]. Lenalidomide has been shown to inhibit the suppressive activity of Tregs[11].
Natural Killer (NK) Cell Cytotoxicity Inhibition Enhancement: Increases NK cell cytotoxicity from 38.5% to 53.3% in vitro[12][13]. In another study, lenalidomide at 10 µM increased specific lysis of target cells from 13% to 30%[14].In vitro studies have demonstrated that lenalidomide significantly enhances the cytotoxic activity of NK cells against tumor cell lines[12][13][14].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Cytokine Production by ELISA

This protocol describes a sandwich ELISA for the quantification of cytokines in cell culture supernatants.

ELISA_Workflow Start Start Coat_Plate Coat 96-well plate with capture antibody (e.g., anti-TNF-α) overnight at 4°C Start->Coat_Plate Wash_1 Wash plate 3x with PBS-T Coat_Plate->Wash_1 Block Block with 10% FBS for 1 hour Wash_1->Block Add_Samples Add standards and cell culture supernatants (100 µL/well) for 2 hours Block->Add_Samples Wash_2 Wash plate 5x with PBS-T Add_Samples->Wash_2 Add_Detection_Ab Add biotinylated detection antibody (e.g., anti-TNF-α-biotin) for 1 hour Wash_2->Add_Detection_Ab Wash_3 Wash plate 5x with PBS-T Add_Detection_Ab->Wash_3 Add_Enzyme Add Streptavidin-HRP for 1 hour Wash_3->Add_Enzyme Wash_4 Wash plate 7x with PBS-T Add_Enzyme->Wash_4 Add_Substrate Add TMB substrate and incubate in the dark Wash_4->Add_Substrate Stop_Reaction Stop reaction with 2N H2SO4 Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Calculate cytokine concentrations from standard curve Read_Plate->Analyze

Caption: Workflow for a typical cytokine ELISA experiment.

Materials:

  • 96-well ELISA plates

  • Capture and biotinylated detection antibodies specific for the cytokine of interest

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C[15].

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1 hour at room temperature[15].

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate seven times with wash buffer.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve[15].

Analysis of Regulatory T-Cells by Flow Cytometry

This protocol outlines the staining of peripheral blood mononuclear cells (PBMCs) for the identification and quantification of Tregs (CD4+CD25+CD127lo/-).

Flow_Cytometry_Workflow Start Start with isolated PBMCs Block_Fc Block Fc receptors with human IgG Start->Block_Fc Surface_Stain Stain with surface antibodies: CD3, CD4, CD25, CD127 Block_Fc->Surface_Stain Wash_1 Wash cells with PBS + 2% FBS Surface_Stain->Wash_1 Fix_Perm (Optional) Fix and permeabilize for intracellular staining (e.g., Foxp3) Wash_1->Fix_Perm Intracellular_Stain (Optional) Stain with intracellular antibody Fix_Perm->Intracellular_Stain Wash_2 Wash cells Intracellular_Stain->Wash_2 Acquire Acquire events on a flow cytometer Wash_2->Acquire Analyze Analyze data using gating strategy: 1. Lymphocytes (FSC/SSC) 2. Singlets 3. CD3+ 4. CD4+ 5. CD25+ vs CD127- Acquire->Analyze

Caption: Workflow for Treg analysis by flow cytometry.

Materials:

  • Isolated PBMCs

  • Human IgG solution

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-CD127

  • (Optional) Fixation/Permeabilization buffer and anti-Foxp3 antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Resuspend PBMCs in flow cytometry staining buffer.

  • Block non-specific antibody binding by incubating with human IgG[16].

  • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate in the dark.

  • Wash the cells with staining buffer.

  • (Optional) If staining for intracellular markers like Foxp3, fix and permeabilize the cells according to the manufacturer's protocol.

  • (Optional) Add the intracellular antibody and incubate.

  • Wash the cells.

  • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Analyze the data using a sequential gating strategy to identify the Treg population (CD3+ -> CD4+ -> CD25+CD127lo/-)[17].

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol describes a flow cytometry-based assay to measure the cytotoxic activity of NK cells.

Materials:

  • Effector cells (isolated NK cells or PBMCs)

  • Target cells (e.g., K562 tumor cell line)

  • Fluorescent dye for labeling target cells (e.g., CFSE)

  • Dead cell stain (e.g., 7-AAD or a fixable viability dye)

  • Cell culture medium

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Label the target cells with a fluorescent dye such as CFSE.

  • Co-culture the labeled target cells with effector cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

  • After incubation, add a dead cell stain to identify killed target cells.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the target cell population (CFSE+) and then quantifying the percentage of dead cells (dead cell stain+) within that population to determine the percent specific lysis[18].

Conclusion

This compound and Lenalidomide represent two distinct approaches to immunomodulation. This compound, as a hypothetical enhancer of the IL-10 pathway, would primarily exert anti-inflammatory and immunosuppressive effects. This could be beneficial in autoimmune and inflammatory diseases. In contrast, Lenalidomide has a multifaceted mechanism that includes direct anti-tumor effects and immunostimulatory activities, such as enhancing T-cell and NK-cell function. This profile makes it effective in certain hematological malignancies. The choice between these two types of immunomodulators would depend on the specific therapeutic goal: suppressing an overactive immune response (this compound) versus augmenting an anti-tumor immune response (Lenalidomide). The experimental protocols and comparative data presented in this guide provide a framework for the evaluation and differentiation of these and other immunomodulatory agents in a research and drug development setting.

References

Assessing the Clinical Significance of LP10 Trial Endpoints: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the clinical trial endpoints for LP10, a novel liposomal formulation of tacrolimus, in its development for two distinct indications: Hemorrhagic Cystitis (HC) and Oral Lichen Planus (OLP). By contextualizing the trial results with existing therapeutic alternatives and elucidating the experimental methodologies, this document aims to offer a clear perspective on the potential clinical significance of this compound.

This compound for Hemorrhagic Cystitis (HC)

Hemorrhagic cystitis is a condition characterized by bladder inflammation and bleeding, often resulting from cancer treatments like chemotherapy and radiation. The current treatment landscape lacks an FDA-approved therapy, relying on supportive care and invasive procedures.

This compound Phase 2a Trial in HC: An Overview

The Phase 2a clinical trial (NCT01393223) for this compound in HC was a multi-center, dose-escalation study designed to evaluate the safety and efficacy of intravesical instillations of this compound in patients with moderate to severe refractory HC.[1]

Comparative Efficacy of this compound in HC

The following table summarizes the key efficacy endpoints from the this compound Phase 2a trial and compares them with other treatments for HC.

Treatment/TrialPrimary Efficacy EndpointsKey Efficacy ResultsSafety and Tolerability
This compound (Phase 2a) [1][2]- Change in number of bleeding sites on cystoscopy- Change in microscopic urine analysis (RBCs)- Change in hematuria on dipstick- Significant improvements in bleeding on cystoscopy, RBC counts in urine, and hematuria on dipstick.- Dose-dependent improvements in bleeding on cystoscopy and urinary incontinence, more pronounced in the 4 mg and 8 mg dose groups.[2]- Well-tolerated with no treatment-related serious adverse events.[2]
Hyperbaric Oxygen Therapy (HBOT) - Resolution of hematuria- Complete response rates ranging from 60% to 87%.[3][4][5] - A meta-analysis showed a pooled complete remission rate of 55%.- Generally safe and well-tolerated.[3]
Intravesical Alum - Resolution of hematuria- Success rates of 60%-100% reported in literature.- Generally well-tolerated; can be administered without anesthesia.
Intravesical Formalin - Resolution of hematuria- Success rates ranging from 70-90%.[6]- Reserved for last-line treatment due to potential for bladder dysfunction and pain.[7]
Intravesical Aminocaproic Acid - Resolution of hematuria- 92% to 100% effectiveness reported in small case series.- Adverse events are rare, primarily with oral administration.
Experimental Protocols

This compound Phase 2a Trial (NCT01393223) [1]

  • Study Design: A multi-center, dose-escalation study.

  • Participants: 13 subjects with moderate to severe refractory HC.[1]

  • Intervention: Up to two courses of this compound intravesical bladder instillations at doses of 2 mg, 4 mg, and 8 mg.[1]

  • Primary Efficacy Outcomes: Changes from baseline in the number of bleeding sites on cystoscopy, microscopic urine analysis for red blood cells (RBCs), and hematuria on dipstick.[2]

  • Additional Efficacy Measures: Urinary incontinence, frequency, and urgency on a 3-day diary and cystoscopy global response assessment (GRA).[2]

Hyperbaric Oxygen Therapy (Representative Protocol) [8]

  • Study Design: Varies, includes prospective studies.

  • Participants: Patients with radiation-induced hemorrhagic cystitis.

  • Intervention: Typically 100% oxygen at 2.2-2.5 atmospheres for 90 minutes per session, for an average of 30-40 sessions.[8]

  • Primary Outcome: Cessation of hematuria.

Visualizing the this compound HC Trial Workflow

LP10_HC_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Screening Patient Screening (Moderate to Severe Refractory HC) Enrollment Enrollment (n=13) Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (2mg, 4mg, 8mg this compound) Enrollment->Dose_Escalation Instillation Up to 2 Intravesical This compound Instillations Dose_Escalation->Instillation Assessment Efficacy & Safety Assessments - Cystoscopy - Urinalysis - Symptom Diaries Instillation->Assessment

Caption: Workflow of the this compound Phase 2a trial for Hemorrhagic Cystitis.

This compound for Oral Lichen Planus (OLP)

Oral Lichen Planus is a chronic inflammatory condition of the oral mucosa with no current FDA-approved therapy. Management typically involves the use of topical corticosteroids to alleviate symptoms.

This compound Phase 2a Trial in OLP: An Overview

The Phase 2a clinical trial (NCT06233591) for this compound in OLP was a multicenter, dose-ranging study to assess the safety, tolerability, and efficacy of a proprietary liposomal tacrolimus oral rinse in patients with symptomatic OLP.[9][10]

Comparative Efficacy of this compound in OLP

The following table summarizes the key efficacy endpoints from the this compound Phase 2a trial and compares them with topical corticosteroids, a standard off-label treatment for OLP.

Treatment/TrialPrimary Efficacy EndpointsKey Efficacy ResultsSafety and Tolerability
This compound (Phase 2a) [11]- Safety and tolerability- All three dose groups (0.25 mg, 0.5 mg, and 1.0 mg) demonstrated statistically significant improvements at Week 4 (all p<0.05) on secondary efficacy endpoints.[3]- Mean IGA decreased from 3.5 to 1.8 (p < 0.0001).- Mean pain NRS decreased from 6.8 to 2.3 (p < 0.0001).[11]- Mean REU score decreased from 26.5 to 13.2 (p < 0.0001).[11]- No serious adverse events reported.[9]- Minimal systemic exposure: 76% of tacrolimus blood measurements were below detection limits.[9]
Topical Corticosteroids - Pain reduction- Clinical resolution- May be effective in reducing pain.[12]- A retrospective study of low-dose oral methylprednisolone showed 95.8% of patients achieved partial or complete remission.[13]- A study comparing topical dexamethasone and cyclosporine showed statistically significant improvement in clinical scoring with both, with better results for dexamethasone.[6]- Side effects are a concern, and evidence on their frequency is uncertain.[12]
Experimental Protocols

This compound Phase 2a Trial (NCT06233591) [10]

  • Study Design: A multicenter, dose-ranging trial.[9]

  • Participants: 27 adults with biopsy-confirmed symptomatic OLP who had previously failed standard therapies, including topical corticosteroids.[9]

  • Intervention: Patients used a 3-minute this compound oral rinse (0.25 mg, 0.5 mg, or 1.0 mg tacrolimus) twice daily for 4 weeks, followed by a 2-week safety follow-up.[9]

  • Secondary Efficacy Endpoints: Investigator Global Assessment (IGA), Reticulation, Erythema, and Ulceration (REU) score, Pain and Sensitivity Numerical Rating Scale (NRS), and OLP Symptom Severity Measure (OLPSSM).[10]

Topical Dexamethasone vs. Cyclosporine for OLP (Representative Protocol) [6]

  • Study Design: Randomized controlled study.

  • Participants: Patients with symptomatic OLP.

  • Intervention: Topical dexamethasone (2mg/5ml oral solution) or cyclosporine (100 mg/ml oral solution) for a 4-week treatment period.

  • Primary Outcome: Improvement in clinical scoring.

  • Secondary Outcomes: Improvement in pain and dysphagia, and incidence of side effects.

Visualizing the this compound OLP Trial Workflow

LP10_OLP_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (4 weeks) cluster_followup Follow-up Phase (2 weeks) Screening Patient Screening (Symptomatic OLP, failed prior therapy) Enrollment Enrollment (n=27) Screening->Enrollment Dose_Cohorts Sequential Dose Cohorts (0.25mg, 0.5mg, 1.0mg this compound) Enrollment->Dose_Cohorts Oral_Rinse Twice-daily 3-minute This compound Oral Rinse Dose_Cohorts->Oral_Rinse FollowUp Safety Follow-up Oral_Rinse->FollowUp Assessment Efficacy & Safety Assessments - IGA, REU, NRS, OLPSSM FollowUp->Assessment

Caption: Workflow of the this compound Phase 2a trial for Oral Lichen Planus.

Mechanism of Action of Tacrolimus (this compound)

Tacrolimus, the active ingredient in this compound, is a calcineurin inhibitor. Its mechanism of action involves the suppression of T-lymphocyte activation, a key driver in the inflammatory processes of both HC and OLP.

Tacrolimus Signaling Pathway in T-Cells

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of Nuclear Factor of Activated T-cells (NFAT).[14] This ultimately leads to a reduction in the production of pro-inflammatory cytokines. Tacrolimus has also been shown to inhibit NF-κB activation in T-cells, further contributing to its anti-inflammatory properties.[15][16]

Tacrolimus_MOA cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus TCR T-Cell Receptor (TCR) Activation Ca_Influx Ca2+ Influx TCR->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Translocates to Nucleus Tacrolimus Tacrolimus (this compound) FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to Complex Tacrolimus-FKBP12 Complex Complex->Calcineurin Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Activates

Caption: Tacrolimus inhibits T-cell activation by blocking calcineurin.

References

Safety Operating Guide

Navigating the Disposal of "LP10": A Critical Need for Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Providing accurate and safe disposal procedures for a substance labeled "LP10" is impossible without further clarification due to the multiple, chemically distinct products marketed under this name. Researchers, scientists, and drug development professionals are urged to verify the specific nature of their "this compound" substance before proceeding with any disposal protocol.

Initial investigations have revealed that the designation "this compound" is used for a variety of commercial products, each with unique properties and, consequently, distinct disposal requirements. These products include, but are not limited to:

  • A preservative: The disposal of which would be governed by its biocidal and chemical properties.

  • Talc: A mineral substance whose disposal would likely be less hazardous but still subject to specific regulations.

  • A laboratory beverage analyzer: An electronic instrument requiring disposal as electronic waste (e-waste).

  • A wireless music streamer: Also categorized as e-waste.

The proper disposal procedures for these items are fundamentally different. The disposal of a chemical preservative, for instance, would necessitate adherence to protocols for hazardous waste, potentially involving neutralization or specialized waste streams. In contrast, electronic devices like the laboratory analyzer and music streamer must be disposed of in accordance with e-waste regulations to prevent environmental contamination with heavy metals and other hazardous components. Talc, being a relatively inert mineral, would have a simpler disposal process, but still may be subject to industrial waste regulations.

To ensure the safety of laboratory personnel and the environment, it is imperative that users identify the exact nature of their "this compound" product. This information can typically be found on the product's Safety Data Sheet (SDS), technical data sheet, or by contacting the manufacturer.

Once the specific type of "this compound" is identified, the following general steps should be followed for its proper disposal:

General Disposal Workflow

A logical workflow for determining the correct disposal procedure is outlined below.

LP10_Disposal_Workflow start Start: 'this compound' for Disposal identify Identify the specific nature of 'this compound' (e.g., chemical, electronic device, mineral) start->identify sds Consult Safety Data Sheet (SDS) or Manufacturer's Guidelines identify->sds is_chemical Is it a chemical substance? sds->is_chemical is_electronic Is it an electronic device? is_chemical->is_electronic No chemical_disposal Follow hazardous or non-hazardous chemical waste procedures as per SDS. is_chemical->chemical_disposal Yes is_mineral Is it a mineral (Talc)? is_electronic->is_mineral No ewaste_disposal Dispose of as electronic waste (e-waste) according to institutional and local regulations. is_electronic->ewaste_disposal Yes mineral_disposal Dispose of in accordance with institutional and local regulations for industrial waste. is_mineral->mineral_disposal Yes end End: Proper Disposal Complete chemical_disposal->end ewaste_disposal->end mineral_disposal->end

Caption: Logical workflow for determining the proper disposal procedure for a substance labeled "this compound".

Without the specific identity of "this compound," providing any quantitative data for disposal or detailed experimental protocols would be irresponsible and potentially dangerous. Professionals are strongly advised to perform their due diligence in identifying their material before proceeding.

Personal protective equipment for handling LP10

Author: BenchChem Technical Support Team. Date: November 2025

Navigating the Safety Requirements for "LP10"

The designation "this compound" is applied to a variety of commercial products, each with distinct chemical compositions and associated handling requirements. Due to this diversity, the personal protective equipment (PPE) and safety protocols necessary for handling a substance labeled "this compound" are entirely dependent on the specific product . For researchers, scientists, and drug development professionals, it is crucial to identify the exact nature of the "this compound" being used by consulting the manufacturer's Safety Data Sheet (SDS).

This guide provides essential safety and logistical information for several commercially available products designated as "this compound" that may be encountered in a laboratory or research setting.

PPE Recommendations for Various "this compound" Products

The necessary personal protective equipment varies significantly between different "this compound" formulations. Below is a summary of recommended PPE for a selection of these products.

Product NameManufacturerRecommended Personal Protective Equipment
EPO-LP (Liquid Pigment) LP-10 Ocean Blue RES-TEKProtective gloves, protective clothing, eye protection, face protection.[1]
Tensorgrip L10 High Temp Contact Adhesive Tensor GlobalProtective gloves, eye protection. In case of inadequate ventilation, an approved respirator is recommended.[2]
Laminated Plastic Adhesive – LP Dunlop Adhesives (Thailand) LimitedNitrile gloves, safety glasses, mask with a chemical filter (especially in poor ventilation), full protection clothing, and safety shoes.[3]
LP6310 DUSTY GRAY CS (RAL7037) Protective gloves, protective clothing, eye protection, face protection. In case of inadequate ventilation, wear respiratory protection.[4]
LITHOS Talc this compound Lithos Industrial MineralsWhile described as chemically inert, handling any fine powder warrants respiratory protection (dust mask or respirator), gloves, and eye protection to prevent irritation.[5]
LP Smartside (during cutting/sanding) LP Building SolutionsProtective gloves, protective clothing, eye protection, face protection, and respiratory protection in case of inadequate ventilation.[6]

Operational and Disposal Plans

Safe handling and disposal are critical for minimizing risks associated with chemical products. The following procedural guidance is based on the safety data sheets for the identified "this compound" products.

General Handling Procedures:
  • Ventilation: Always work in a well-ventilated area. For some products, such as the Tensorgrip L10 adhesive and LP6310 coating, local exhaust ventilation may be required to keep airborne concentrations below exposure limits.[1][4]

  • Hygiene: Avoid eating, drinking, or smoking in areas where these materials are handled. Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Spill Management: In the event of a spill, it is important to contain the material. For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth and place it into a suitable container for disposal.[3] For flammable liquids, eliminate all ignition sources.[3]

Disposal Plan:
  • Waste Disposal: Unused material and contaminated absorbents should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or watercourses.[2][3]

  • Container Disposal: Do not reuse empty containers. Puncture and dispose of them in accordance with local regulations. For aerosol cans like Tensorgrip L10, do not pierce or burn, even after use.[4]

Experimental Workflow for Safe Handling of a Generic Liquid "this compound" Product

The following diagram illustrates a general workflow for safely handling a liquid "this compound" product in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Dispense this compound Dispense this compound Prepare Workspace->Dispense this compound Proceed to Handling Perform Experiment Perform Experiment Dispense this compound->Perform Experiment Use as Required Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Experiment Complete Doff PPE Doff PPE Clean Workspace->Doff PPE Decontaminate Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final Step

Caption: A generalized workflow for the safe handling of a liquid "this compound" product.

Disclaimer: The information provided is a summary based on publicly available safety data sheets for products named "this compound". It is not a substitute for a thorough review of the specific SDS for the product you are using. Always consult the manufacturer's documentation for complete and accurate safety information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LP10
Reactant of Route 2
Reactant of Route 2
LP10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.